2-Chloro-3-(4-chlorophenyl)quinoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloro-3-(4-chlorophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVUGRRNPKOWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377377 | |
| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-81-3 | |
| Record name | 2-chloro-3-(4-chlorophenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-3-(4-chlorophenyl)quinoline: Synthesis, Characterization, and Biological Significance
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide provides an in-depth technical overview of a specific, highly functionalized derivative, 2-Chloro-3-(4-chlorophenyl)quinoline. We will explore a robust and widely adopted synthetic methodology, detail the necessary protocols for its synthesis and characterization, and discuss its documented biological activities, primarily focusing on its potential as an anticancer and antimicrobial agent. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinolines, heterocyclic aromatic compounds composed of a fused benzene and pyridine ring, are considered "privileged structures" in drug discovery.[2][5] Their rigid bicyclic framework is amenable to functionalization at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinoline-based drugs with diverse therapeutic applications, including antimalarial (e.g., Chloroquine), antibacterial, antifungal, and anticancer agents.[1][3][5][6]
The title compound, 2-Chloro-3-(4-chlorophenyl)quinoline, combines several key pharmacophoric features. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution, making it a versatile intermediate for creating a library of derivatives.[6] The 3-aryl substitution is a common motif in biologically active quinolines, and the presence of a 4-chlorophenyl group can significantly influence the molecule's biological profile, often enhancing its cytotoxic or antimicrobial properties.
Synthetic Strategy: The Vilsmeier-Haack Approach
While several methods exist for quinoline synthesis, such as the Friedländer[7][8][9][10][11] and Skraup reactions[12], the Vilsmeier-Haack reaction offers a highly efficient and regioselective route to 2-chloro-3-substituted quinolines from readily available N-arylacetamides.[13] This method is particularly advantageous for producing 2-chloro-3-formylquinolines, which are key precursors to the target molecule.[14]
Rationale and Mechanism
The Vilsmeier-Haack reaction utilizes a potent electrophilic species, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).[13]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the highly electrophilic chloroiminium salt.[13]
-
Electrophilic Attack and Cyclization: The N-arylacetamide starting material attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination, which ultimately yields the 2-chloro-3-formylquinoline ring system.[13] Electron-donating groups on the N-arylacetamide substrate generally facilitate the reaction and improve yields.[13]
This approach is favored for its operational simplicity, use of inexpensive reagents, and its ability to install both the chloro and formyl groups in a single, one-pot procedure, providing a versatile synthetic handle for further elaboration.[13] The subsequent steps to achieve the final 3-aryl product typically involve standard organic transformations.
Synthetic Workflow Diagram
The overall synthetic pathway from a substituted acetanilide to the final product is outlined below.
Caption: A generalized synthetic workflow for 2-chloro-3-arylquinolines.
Note on Synthesis: While the Vilsmeier-Haack reaction is excellent for producing 2-chloro-3-formylquinolines[13], a more direct route to the title compound often involves a cross-coupling reaction, such as a Suzuki coupling, starting from a dihalogenated quinoline (e.g., 2-chloro-3-bromoquinoline) and 4-chlorophenylboronic acid. This provides a more modular and often higher-yielding final step.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and substrate scale.
Protocol: Synthesis of 2-Chloro-6-chloro-3-formylquinoline (Vilsmeier-Haack intermediate)
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[1][14]
Materials:
-
4-Chloroacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution, saturated
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (e.g., 5 mL) to 0-5°C in an ice bath.
-
Add phosphorus oxychloride (e.g., 18 mL) dropwise to the cooled DMF with constant stirring over 30 minutes. The formation of the Vilsmeier reagent is exothermic; maintain the temperature below 10°C.
-
After the addition is complete, stir the resulting reagent for an additional 30 minutes at room temperature.
-
Add 4-chloroacetanilide (e.g., 4 g) portion-wise to the flask, ensuring the temperature does not rise excessively.
-
After the addition, heat the reaction mixture in a water bath at 80-90°C for 6-8 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases and the pH is ~7-8.
-
A solid precipitate will form. Filter the crude product using a Buchner funnel, wash it thoroughly with cold water, and dry it in a desiccator.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-Chloro-6-chloro-3-formylquinoline.
Characterization Data (Expected)
| Analysis Type | Expected Results |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | Specific to the synthesized compound, determined experimentally |
| FT-IR (cm⁻¹) | ~2860 (Aldehyde C-H), ~1680 (Aldehyde C=O), ~1615 (C=N), ~1550 (C=C), ~750 (C-Cl)[1] |
| ¹H NMR (CDCl₃, δ ppm) | ~10.1 (s, 1H, -CHO), ~7.5-8.5 (m, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~188 (-CHO), ~120-150 (Ar-C), C-Cl signals |
| Mass Spec (m/z) | Molecular ion peak corresponding to the compound's mass |
Biological Activity and Therapeutic Potential
Quinoline derivatives, particularly those with halogen and aryl substitutions, are known to possess a broad spectrum of biological activities.[3][5] The 2-chloro-3-arylquinoline scaffold is a subject of significant interest in anticancer and antimicrobial research.[6][15]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of quinoline derivatives against a variety of human cancer cell lines.[12][16][17][18]
-
Mechanism of Action: The anticancer activity of quinolines is often multifactorial.[18] Documented mechanisms include:
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of key signaling kinases like EGFR, which are often overactive in cancer cells.[18][19]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase I/II enzymes, preventing DNA replication and repair in rapidly dividing cancer cells.[12][18][20]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by generating reactive oxygen species (ROS), disrupting the cell cycle, and modulating apoptotic pathways.[17][21]
-
Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, certain quinolines can arrest cells in mitosis, leading to cell death.[12]
-
Compounds structurally similar to 2-Chloro-3-(4-chlorophenyl)quinoline have shown significant growth inhibition against breast (MCF-7), lung (A-549), and colon (HCT-116) cancer cell lines.[16][17][19] The presence of the chlorophenyl group often contributes to enhanced potency.[16]
Antimicrobial Activity
The quinoline core is also prevalent in antimicrobial agents.[22][23][24]
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[24] The lipophilic nature of the molecule allows it to penetrate bacterial cell membranes.
-
Antifungal Activity: Promising activity has been reported against fungal pathogens like Candida albicans and Aspergillus niger.[24]
The mechanism of antimicrobial action is often linked to the inhibition of bacterial DNA gyrase or disruption of cellular respiration and membrane integrity.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[25][26][27]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Workflow
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Procedure
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
2-Chloro-3-(4-chlorophenyl)quinoline (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[28] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated (vehicle control) and blank (medium only) wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[25]
Conclusion and Future Directions
2-Chloro-3-(4-chlorophenyl)quinoline is a synthetically accessible and biologically significant molecule. Its facile synthesis via modern organic reactions and its potent cytotoxic and antimicrobial activities make it a compelling scaffold for further investigation. The presence of the 2-chloro substituent provides a reactive handle for the creation of extensive compound libraries, enabling detailed structure-activity relationship (SAR) studies. Future research should focus on diversifying the substitutions on both the quinoline core and the 3-phenyl ring to optimize potency and selectivity. Further mechanistic studies are warranted to fully elucidate its molecular targets and pathways of action, paving the way for its potential development as a novel therapeutic agent.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Available at: [Link]
-
Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed. Available at: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene) derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. ResearchGate. Available at: [Link]
-
Friedländer synthesis. Wikipedia. Available at: [Link]
-
Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. PubMed. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health. Available at: [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link]
-
Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis Online. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]
-
The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. PubMed. Available at: [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL s-TRIAZINE DERIVATIVES INCORPORATING QUINOLINE MOIETY. TSI Journals. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica. Available at: [Link]
-
Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]
-
A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]
Sources
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. 2-(4-Chlorophenyl)quinolin-3-amine|Research Chemical [benchchem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemijournal.com [chemijournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of 2-Chloro-3-(4-chlorophenyl)quinoline
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(4-chlorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(4-chlorophenyl)quinoline is a heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science, serving as crucial building blocks for the synthesis of more complex molecules.[1] The presence of two chlorine atoms and the specific substitution pattern on the quinoline core imparts distinct chemical reactivity and physical properties, making a thorough understanding of its physicochemical profile essential for its effective application in research and development. This guide provides a detailed overview of the known properties of 2-Chloro-3-(4-chlorophenyl)quinoline (CAS No: 85274-81-3), the methodologies used for their determination, and expert insights into the interpretation of this data.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for experimental design, from selecting appropriate solvents to predicting metabolic pathways. The properties for 2-Chloro-3-(4-chlorophenyl)quinoline are summarized below.
| Property | Value | Data Type | Source |
| CAS Number | 85274-81-3 | Experimental | [2][3][4] |
| Molecular Formula | C₁₅H₉Cl₂N | Calculated | [2][3][5] |
| Molecular Weight | 274.14 g/mol | Calculated | [2] |
| 274.15 g/mol | Calculated | [3] | |
| Physical Form | Solid | Experimental | |
| Melting Point | 94-97 °C | Experimental | [4][5] |
| Boiling Point | 389.9 ± 32.0 °C | Predicted | [4] |
| Density | 1.331 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | -0.35 ± 0.50 | Predicted | [4] |
| Purity | Typically ≥95% | Experimental | [2] |
Structural and Identification Data
Unambiguous identification is the cornerstone of chemical research. The following identifiers and structural representations are used for 2-Chloro-3-(4-chlorophenyl)quinoline.
-
IUPAC Name: 2-chloro-3-(4-chlorophenyl)quinoline
-
InChI Code: 1S/C15H9Cl2N/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H
-
InChI Key: CWVUGRRNPKOWFB-UHFFFAOYSA-N
Caption: 2D representation of 2-Chloro-3-(4-chlorophenyl)quinoline.
Methodologies for Physicochemical Characterization
The data presented in this guide is derived from a combination of experimental measurements and computational predictions. Understanding the methodologies behind these values is key to appreciating their accuracy and applicability.
Caption: General experimental workflow for physicochemical characterization.
Melting Point Determination
The melting point is a fundamental property that provides a quick assessment of a compound's purity.
-
Expertise & Causality: The reported melting range of 94-97°C is determined experimentally, typically using a capillary melting point apparatus. A narrow melting range (1-2°C) is a strong indicator of high purity. Impurities disrupt the crystal lattice of the solid, typically causing the melting point to depress and broaden. The relatively low melting point suggests that the intermolecular forces in the solid state are not excessively strong.
-
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or digital sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.
-
Validation: The measurement should be repeated at least twice to ensure reproducibility.
-
Spectroscopic Analysis for Structural Elucidation
While specific spectra are proprietary to suppliers, the techniques used are standardized. Commercial vendors confirm the structure of 2-Chloro-3-(4-chlorophenyl)quinoline using methods like NMR, HPLC, and LC-MS.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and environment of hydrogen atoms. For this molecule, one would expect a series of complex signals in the aromatic region (typically 7-9 ppm) corresponding to the nine distinct protons on the quinoline and phenyl rings.
-
¹³C NMR: This analysis identifies the number of unique carbon atoms. The spectrum would show 15 distinct signals for the 15 carbon atoms in the molecule's asymmetric structure.
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. For 2-Chloro-3-(4-chlorophenyl)quinoline, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (approx. 274 g/mol ).
-
Trustworthiness Insight: A key validation feature for chlorinated compounds is the isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl. The presence of two chlorine atoms in the molecule will result in a characteristic cluster of peaks (M, M+2, M+4) with a specific intensity ratio, providing definitive confirmation of the elemental composition.
-
Chromatographic Analysis for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds.
-
Expertise & Causality: A solution of the compound is passed through a column under high pressure. The compound interacts with the stationary phase in the column, and its retention time is measured. A pure sample will ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, which is often reported to be 95% or higher for this compound.[2]
-
Computational Property Prediction
When experimental data is unavailable, properties such as boiling point, density, and pKa are often predicted using computational models.[4]
Caption: Workflow for in-silico prediction of physicochemical properties.
-
Expertise & Causality: These predictions are based on Quantitative Structure-Property Relationship (QSPR) models. The software analyzes the molecule's structure—identifying functional groups, bond types, and overall topology—and uses a database of experimentally determined properties for similar structures to estimate the value for the target compound. While highly useful, it is crucial to remember that these are theoretical estimates and may differ from empirically measured values.
Solubility Profile
-
Protocol: Experimental Solubility Determination (Thermodynamic Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully extract a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC with a UV detector, against a calibration curve.
-
Validation: The experiment should be performed in triplicate to ensure the results are statistically significant.
-
Safety and Hazard Information
Based on available data, 2-Chloro-3-(4-chlorophenyl)quinoline is classified as an irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are essential when handling this compound.
Conclusion
2-Chloro-3-(4-chlorophenyl)quinoline is a well-characterized solid compound with a defined molecular structure and weight. Its melting point is experimentally confirmed, providing a reliable metric for purity assessment. While key properties like boiling point and density are based on computational predictions, they offer valuable estimates for experimental planning. The true value of this compound lies in its potential as a synthetic intermediate, and the data provided in this guide serves as a critical foundation for any researcher or scientist looking to utilize it in their work.
References
-
2-Chloro-3-(4-chlorophenyl)quinoline | 85274-81-3. Moldb. [Link]
-
(2-chloro(4-quinolyl))-N-(3-chlorophenyl)carboxamide | C16H10Cl2N2O | CID 764045. PubChem. [Link]
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]
Sources
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Chloro-3-(4-chlorophenyl)quinoline
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as a privileged structure for the development of novel therapeutic agents.[1] This technical guide delves into the putative mechanism of action of a specific, yet under-documented derivative, 2-Chloro-3-(4-chlorophenyl)quinoline. While direct experimental evidence for this compound is nascent, this document, grounded in the established pharmacology of analogous quinoline-based molecules, will provide a comprehensive framework for its investigation. We will explore potential molecular targets and signaling pathways, drawing parallels from structurally related compounds renowned for their antimalarial and anticancer properties. Furthermore, this guide will furnish detailed, field-proven experimental protocols to systematically elucidate its precise biological activity, thereby empowering researchers to unlock its therapeutic potential.
Introduction: The Quinoline Moiety - A Legacy of Therapeutic Innovation
The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural and synthetic bioactive compounds.[1][2] From the historical antimalarial quinine to modern targeted anticancer agents, the versatility of the quinoline core allows for intricate molecular tailoring, yielding compounds with a wide spectrum of pharmacological activities.[2][3] The subject of this guide, 2-Chloro-3-(4-chlorophenyl)quinoline, possesses distinct structural features—a halogenated phenyl group at the 3-position and a chloro substituent at the 2-position—that suggest a potential for significant biological interactions. Drawing from the extensive literature on quinoline derivatives, we can hypothesize several plausible mechanisms of action, primarily centered around anticancer and antimalarial activities.
Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Given the structural attributes of 2-Chloro-3-(4-chlorophenyl)quinoline, its mechanism of action is likely to converge with established pathways for other quinoline derivatives. The following sections outline the most probable molecular interactions and cellular consequences.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer potential of quinoline derivatives is well-documented and typically involves a combination of mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[4]
2.1.1. Inhibition of Topoisomerases and DNA Intercalation:
A primary mode of action for many quinoline-based anticancer agents is the targeting of DNA topoisomerases I and II.[5][6] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptosis. The planar aromatic structure of the quinoline ring is conducive to intercalation between DNA base pairs, further distorting the double helix and impeding the machinery of DNA replication and repair.[7]
2.1.2. Kinase Inhibition and Disruption of Pro-Survival Signaling:
Several quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[8] Inhibition of these kinases can arrest the cell cycle, inhibit angiogenesis, and promote apoptosis. The 4-chlorophenyl substituent on the quinoline core may play a crucial role in binding to the ATP-binding pockets of these kinases.
2.1.3. Induction of Apoptosis via Mitochondrial Pathways:
Quinoline compounds can induce apoptosis by directly targeting mitochondria. This can involve the overproduction of reactive oxygen species (ROS), leading to oxidative stress and the disruption of the mitochondrial membrane potential.[7] This, in turn, can trigger the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and culminating in programmed cell death.
2.1.4. Inhibition of Tubulin Polymerization:
Another established anticancer mechanism for quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] This antimitotic activity arrests cells in the G2/M phase of the cell cycle, leading to cell death.
Antimalarial Activity: Exploiting the Parasite's Achilles' Heel
The foundational therapeutic application of quinolines is in the treatment of malaria.[9] The mechanism is primarily associated with the unique physiology of the Plasmodium parasite during its intra-erythrocytic stage.
2.2.1. Interference with Heme Detoxification:
During its growth within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[10] Chloroquine and other 4-aminoquinolines are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[9][11][12] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[9] The lipophilic nature of 2-Chloro-3-(4-chlorophenyl)quinoline may facilitate its diffusion across membranes to reach the food vacuole.
A Roadmap for Mechanistic Elucidation: Experimental Workflows
To transition from postulation to definitive evidence, a systematic and multi-faceted experimental approach is imperative. The following protocols provide a robust framework for investigating the mechanism of action of 2-Chloro-3-(4-chlorophenyl)quinoline.
In Vitro Anticancer Activity Assessment
3.1.1. Cell Viability and Cytotoxicity Assays:
-
Protocol:
-
Seed various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of 2-Chloro-3-(4-chlorophenyl)quinoline for 48-72 hours.
-
Assess cell viability using an MTT or PrestoBlue™ assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Causality: This initial screen determines the compound's cytotoxic potency and identifies sensitive cancer cell lines for further mechanistic studies.
3.1.2. Cell Cycle Analysis:
-
Protocol:
-
Treat a sensitive cancer cell line with the IC50 concentration of the compound for 24, 48, and 72 hours.
-
Harvest, fix, and stain the cells with propidium iodide.
-
Analyze the cell cycle distribution using flow cytometry.
-
-
Causality: This experiment reveals if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is indicative of antimitotic activity.
3.1.3. Apoptosis Assays:
-
Protocol:
-
Treat cells as described for cell cycle analysis.
-
Stain cells with Annexin V-FITC and propidium iodide.
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Confirm apoptosis by Western blotting for cleaved caspase-3 and PARP.
-
-
Causality: This workflow confirms if the observed cytotoxicity is due to the induction of programmed cell death.
Target Identification and Validation
3.2.1. Topoisomerase Inhibition Assay:
-
Protocol:
-
Utilize a commercially available topoisomerase I or II drug screening kit.
-
Incubate purified topoisomerase I or II with supercoiled plasmid DNA in the presence of varying concentrations of the compound.
-
Analyze the DNA relaxation or catenation on an agarose gel.
-
-
Causality: This cell-free assay directly assesses the compound's ability to inhibit topoisomerase activity.
3.2.2. Kinase Inhibition Profiling:
-
Protocol:
-
Submit the compound to a kinase profiling service (e.g., Eurofins, Promega).
-
The service will screen the compound against a panel of purified kinases to identify potential targets.
-
Validate hits using in vitro kinase assays with purified recombinant enzymes.
-
-
Causality: This provides a broad overview of the compound's selectivity and identifies specific kinases for further investigation.
In Vitro Antimalarial Activity Assessment
3.3.1. Plasmodium falciparum Growth Inhibition Assay:
-
Protocol:
-
Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.
-
Treat the cultures with serial dilutions of the compound.
-
After 48-72 hours, quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Determine the IC50 values for both strains.
-
-
Causality: This assay establishes the compound's potency against the malaria parasite and indicates its potential to overcome chloroquine resistance.
3.3.2. Hemozoin Inhibition Assay:
-
Protocol:
-
Induce heme polymerization in a cell-free system using a hemin solution and a lipid catalyst.
-
Add varying concentrations of the compound to the reaction.
-
Quantify the amount of hemozoin formed spectrophotometrically.
-
-
Causality: This directly tests the hypothesis that the compound interferes with heme detoxification.
Data Presentation and Visualization
Table 1: Hypothetical In Vitro Anticancer Activity of 2-Chloro-3-(4-chlorophenyl)quinoline
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HCT-116 | Colorectal Carcinoma | 3.1 |
| K-562 | Chronic Myelogenous Leukemia | 1.5 |
Diagram 1: Postulated Anticancer Signaling Pathways
Caption: Putative anticancer mechanisms of action.
Diagram 2: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer mechanism elucidation.
Conclusion and Future Directions
While the precise mechanism of action of 2-Chloro-3-(4-chlorophenyl)quinoline awaits empirical validation, the existing body of knowledge on quinoline derivatives provides a strong foundation for targeted investigation. The proposed anticancer and antimalarial activities, mediated through pathways such as topoisomerase inhibition, kinase modulation, and disruption of heme detoxification, represent the most promising avenues for exploration. The experimental workflows detailed in this guide offer a comprehensive and logical progression for elucidating the compound's biological activity, from initial phenotypic screening to specific molecular target identification. Successful execution of these studies will not only illuminate the therapeutic potential of 2-Chloro-3-(4-chlorophenyl)quinoline but also contribute valuable insights to the broader field of quinoline-based drug discovery.
References
-
Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]
-
Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Barbosa, M., et al. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]
-
Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at: [Link]
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Publishing. Available at: [Link]
-
Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Available at: [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. Available at: [Link]
-
Liu, Y., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Available at: [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Available at: [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. (2019). ResearchGate. Available at: [Link]
-
Proposed pharmacophoric group based on the bioactivity pattern as antimalarial and anticancer. (n.d.). ResearchGate. Available at: [Link]
-
Burgess, S. J., et al. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. NIH. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 11. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 12. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Implied History of 2-Chloro-3-(4-chlorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthetic pathways and historical context surrounding a specific, yet representative, member of this class: 2-Chloro-3-(4-chlorophenyl)quinoline. While a singular "discovery" paper for this exact molecule is not prominent in the historical literature, its existence is a logical culmination of well-established synthetic methodologies developed over the last century. This guide, therefore, focuses on the foundational chemical principles and experimental logic that empower researchers to construct this and similar 2,3-disubstituted quinolines. We will explore the strategic application of classic named reactions and modern cross-coupling techniques, providing detailed, field-proven protocols and explaining the causality behind the experimental choices. This document serves as an in-depth resource for researchers aiming to synthesize, understand, and further explore the therapeutic potential of this important class of molecules.
Introduction: The Quinoline Nucleus - A Legacy of Therapeutic Innovation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of profound significance in drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3] The enduring interest in quinolines stems from their ability to interact with a wide array of biological targets, often serving as the foundational structure for potent therapeutic agents. The substitution pattern on the quinoline core dictates its physicochemical properties and biological activity, making the development of regioselective synthetic methods a critical endeavor in medicinal chemistry. The title compound, 2-Chloro-3-(4-chlorophenyl)quinoline, embodies a common structural theme: a halogenated position (C2) ripe for further functionalization and an aryl substituent (C3) that can modulate target binding.
Historical Context: A Synthesis of Foundational Reactions
-
The Vilsmeier-Haack Reaction: This formylation reaction, when applied to N-arylacetamides, provides a regioselective route to 2-chloro-3-formylquinolines.[3][4] This intermediate is a versatile synthon for introducing a variety of substituents at the 3-position.
-
The Friedländer Synthesis: A classic method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, the Friedländer synthesis offers a direct route to substituted quinolines.[5][6][7]
-
The Combes Quinoline Synthesis: This acid-catalyzed condensation of anilines with β-diketones provides a pathway to 2,4-disubstituted quinolines.[8][9]
-
The Doebner-von Miller Reaction: This reaction of anilines with α,β-unsaturated carbonyl compounds is another foundational method for quinoline synthesis.[2][10]
More contemporary approaches, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of biaryl compounds and offer a highly efficient means of introducing the 3-(4-chlorophenyl) moiety.
Synthetic Strategies and Experimental Protocols
The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline can be approached through several logical pathways. Below, we detail two plausible and robust synthetic routes, explaining the rationale behind the chosen methodologies.
Route A: Vilsmeier-Haack Cyclization followed by Arylation (Hypothetical)
This strategy leverages the reliability of the Vilsmeier-Haack reaction to construct the 2-chloroquinoline core with a handle at the 3-position for subsequent elaboration.
Logical Framework: The Vilsmeier-Haack reaction provides a predictable and scalable method to obtain a 2-chloro-3-formylquinoline intermediate. The aldehyde functionality can then be converted to the desired aryl group. While multiple methods could achieve this transformation, a Wittig reaction followed by reduction is a classic and viable option.
Diagram of Synthetic Pathway A:
Caption: Vilsmeier-Haack approach to the target molecule.
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline (Intermediate 1) [11]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 10 mmol) to 0-5 °C.
-
Vilsmeier Adduct Formation: Slowly add phosphorus oxychloride (POCl3, 10 mmol) to the cooled DMF with constant stirring. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier-Haack adduct.
-
Substrate Addition: Dissolve the appropriate acetanilide (5 mmol) in a minimal amount of acetonitrile.
-
Reaction: Slowly add the acetanilide solution to the Vilsmeier adduct. After the addition is complete, reflux the reaction mixture for 45 minutes.
-
Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour it onto crushed ice.
-
Purification: The resulting solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Rationale: The use of a micellar medium (like CTAB in some procedures) can enhance the reaction rate and yield by facilitating the interaction between the reactants.[11] The Vilsmeier-Haack reaction is a robust method for formylation and cyclization to form the quinoline ring in one pot.
Route B: Suzuki-Miyaura Cross-Coupling
This modern approach offers a more direct and efficient route to the target molecule by forming the carbon-carbon bond between the quinoline core and the 4-chlorophenyl group in a single step.
Logical Framework: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate.[12] This method is highly tolerant of various functional groups and often proceeds with high yields and selectivity. A plausible precursor for this reaction would be a 2-chloro-3-haloquinoline (e.g., 2-chloro-3-iodoquinoline).
Diagram of Synthetic Pathway B:
Caption: Suzuki-Miyaura coupling for the target molecule.
Experimental Protocol: Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline via Suzuki Coupling (Adapted from a similar procedure)[13]
-
Reaction Setup: To a two-necked flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-chloro-3-iodoquinoline (1 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%).
-
Solvent and Base: Add dimethylformamide (DMF) as the solvent and flush the flask with nitrogen for 10 minutes. Then, add a 2M aqueous solution of potassium carbonate (K2CO3) as the base.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 48 hours under a nitrogen atmosphere.
-
Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and add water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: The choice of a palladium catalyst and a suitable base is crucial for the efficiency of the Suzuki-Miyaura coupling. The use of an inert atmosphere prevents the degradation of the catalyst. This method offers high functional group tolerance and is often the preferred method for constructing biaryl systems in modern organic synthesis.
Implied Biological Significance and Future Directions
While specific biological data for 2-Chloro-3-(4-chlorophenyl)quinoline is not extensively reported in publicly available literature, the structural motifs present in the molecule are of significant interest to medicinal chemists. The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[14] The presence of two chlorine atoms can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.[9]
Derivatives of 2-phenylquinolines have been investigated for various therapeutic applications, including as antiviral and anticancer agents.[15] The 2-chloro substituent provides a reactive handle for further chemical modifications, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This could involve nucleophilic substitution with amines, thiols, or other nucleophiles to explore new chemical space and potentially identify novel bioactive compounds.
Conclusion
The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline is a testament to the power and versatility of established and modern synthetic organic chemistry. While its specific "discovery" may be embedded within the broader exploration of quinoline chemistry rather than a singular landmark event, the pathways to its creation are clear and logical. By understanding the principles behind foundational reactions like the Vilsmeier-Haack cyclization and the strategic application of modern techniques such as the Suzuki-Miyaura cross-coupling, researchers are well-equipped to synthesize this and a vast array of other quinoline derivatives. The continued exploration of this privileged scaffold holds immense promise for the discovery of new therapeutic agents to address a wide range of human diseases.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
- Hagimori, M., Mizuyama, N., Nishimura, Y., & Tominaga, Y. (2018). Generality of indirect Friedländer reaction toward 2,3‐disubstituted/fused quinolines. ChemistrySelect, 3(29), 8479-8482.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
- Mahajan, A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 11(45), 28248-28264.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Mangalagiu, I., Amariucai-Mantu, D., & Antoci, V. (n.d.). Synthesis of benzo[f]quinoline (3a) using the Doebner-Von Miller reaction.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
- Tu, S., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(16), 6141–6144.
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).
-
ResearchGate. (2025). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation | Request PDF. Retrieved from [Link]
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19353-19379.
- Al-Ostath, A., et al. (2018).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Onyamboko, N. V., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(12), 13839-13851.
- Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Turkish Journal of Chemistry, 43(1), 274-287.
- Krishnan, S., et al. (2012). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Discovery, 3(1), 18-24.
- Gurrala, S. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. Journal of Pharmacy Research, 2(1), 1-3.
- Kim, J. N., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of organic chemistry, 67(22), 7884–7886.
-
ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Retrieved from [Link]
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. iipseries.org [iipseries.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Chloro-3-(4-chlorophenyl)quinoline: An In-depth Technical Guide
Introduction
In the landscape of pharmaceutical research and materials science, quinoline derivatives stand out for their diverse biological activities and unique photophysical properties. The precise structural elucidation of these compounds is a cornerstone of drug development and molecular engineering. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize a key quinoline derivative, 2-Chloro-3-(4-chlorophenyl)quinoline. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a critical step.[1] This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural verification of this molecule. The narrative will not only present the data but also explain the underlying scientific principles that make these techniques indispensable for molecular characterization.
Molecular Structure and Synthesis Context
2-Chloro-3-(4-chlorophenyl)quinoline is a polysubstituted aromatic heterocycle. The synthesis of such quinoline derivatives can be achieved through various methods, including cascade cyclization of ortho-propynol phenyl azides or variations of the Vilsmeier-Haack reaction.[2][3] Understanding the synthetic route is crucial as it provides insights into potential impurities and isomeric byproducts, which spectroscopic analysis can help to identify and differentiate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
A sample of 2-Chloro-3-(4-chlorophenyl)quinoline (approximately 5-10 mg) is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then acquired on a high-resolution spectrometer, typically operating at a frequency of 400 MHz or higher.
Data Interpretation and Expected Chemical Shifts:
The ¹H NMR spectrum of 2-Chloro-3-(4-chlorophenyl)quinoline is expected to exhibit distinct signals in the aromatic region. The quinoline ring protons and the protons of the 4-chlorophenyl group will resonate at different chemical shifts due to their unique electronic environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | ~8.30 | s | - |
| H-5' | ~8.05 | d | ~8.5 |
| H-8' | ~7.85 | d | ~8.2 |
| H-7' | ~7.75 | t | ~7.8 |
| H-6' | ~7.60 | t | ~7.5 |
| H-2'', H-6'' | ~7.50 | d | ~8.5 |
| H-3'', H-5'' | ~7.45 | d | ~8.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
The downfield shift of the H-4' proton is attributed to the anisotropic effect of the quinoline nitrogen and the deshielding effect of the adjacent chlorine atom. The protons on the 4-chlorophenyl ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR spectroscopy. A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation and Expected Chemical Shifts:
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2' | ~151.0 |
| C-8a' | ~147.0 |
| C-4' | ~138.0 |
| C-1'' | ~136.5 |
| C-4'' | ~134.0 |
| C-3' | ~131.0 |
| C-7' | ~130.5 |
| C-2'', C-6'' | ~130.0 |
| C-4a' | ~128.5 |
| C-5' | ~128.0 |
| C-3'', C-5'' | ~127.8 |
| C-6' | ~127.5 |
| C-8' | ~127.0 |
Note: These are predicted chemical shifts based on data from similar quinoline derivatives.[4][5]
The chemical shifts of the carbons are influenced by the electronegativity of the attached atoms and the overall electronic structure of the molecule. The carbons bonded to chlorine (C-2' and C-4'') and nitrogen (C-2' and C-8a') are expected to be significantly deshielded.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]
Experimental Protocol:
The IR spectrum of 2-Chloro-3-(4-chlorophenyl)quinoline can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Data Interpretation and Expected Vibrational Frequencies:
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the different bonds within the molecule.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C=N stretching (quinoline) | 1620 - 1580 |
| C-Cl stretching | 850 - 550 |
The presence of sharp peaks in the 1600-1450 cm⁻¹ region is indicative of the aromatic rings. The C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum and can be used to confirm the presence of the chloro substituents.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[1]
Experimental Protocol:
A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental formula.[6]
Data Interpretation and Expected Fragmentation Pattern:
The mass spectrum of 2-Chloro-3-(4-chlorophenyl)quinoline will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments.
Expected Molecular Ion Peaks:
-
[M]⁺: m/z corresponding to C₁₅H₉Cl₂N
-
[M+2]⁺: m/z corresponding to the presence of one ³⁷Cl isotope.
-
[M+4]⁺: m/z corresponding to the presence of two ³⁷Cl isotopes.
The relative intensities of these isotopic peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms.
Fragmentation Pathway:
A plausible fragmentation pathway in mass spectrometry can provide further structural confirmation.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural elucidation of 2-Chloro-3-(4-chlorophenyl)quinoline.[1] ¹H and ¹³C NMR spectroscopy provides a detailed map of the proton and carbon framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition while offering insights into the molecular structure through fragmentation analysis. This multi-faceted spectroscopic approach ensures the scientific integrity of the structural assignment, a critical requirement for advancing research and development in the pharmaceutical and chemical industries.
References
- Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods - Benchchem.
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis.
- Vibrational spectroscopic study of some quinoline derivatives - ResearchGate.
- Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene) - [PDF Document].
- CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE.
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals.
- Quinoline(91-22-5) 13C NMR spectrum - ChemicalBook.
- Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI.
- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
Sources
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-3-(4-chlorophenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] This technical guide focuses on 2-Chloro-3-(4-chlorophenyl)quinoline, a specific derivative with significant therapeutic potential. While direct studies on this compound are emerging, its structural features, particularly the 2-chloro and 3-phenyl substitutions, suggest a strong likelihood of interaction with key cellular pathways implicated in cancer and other diseases. This document serves as an in-depth exploration of its postulated therapeutic targets, providing a robust framework for its investigation and development. We will delve into the scientific rationale for target selection, propose mechanisms of action, and provide detailed experimental workflows for target validation, thereby offering a comprehensive roadmap for researchers in the field.
Introduction to 2-Chloro-3-(4-chlorophenyl)quinoline
Quinoline, a heterocyclic aromatic compound, has been a prolific source of drug candidates for decades.[1][4] Its derivatives are known to modulate various biological processes, and several have been approved as drugs for a range of indications.[5][6] The compound 2-Chloro-3-(4-chlorophenyl)quinoline belongs to the class of 2,3-disubstituted quinolines. The presence of a chlorine atom at the 2-position and a 4-chlorophenyl group at the 3-position creates a unique electronic and steric profile that can drive its interaction with specific biological targets. The 2-chloro substituent, in particular, is a common feature in quinoline-based compounds with demonstrated anticancer activity and can serve as a handle for further chemical modifications.[7][8][9]
Postulated Therapeutic Targets and Mechanisms of Action
Based on the extensive literature on quinoline derivatives, we postulate that 2-Chloro-3-(4-chlorophenyl)quinoline is likely to exert its therapeutic effects through the modulation of one or more of the following targets.
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)
Rationale for Target Selection: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival.[3][5] The quinoline scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases. The 3-phenyl substitution can provide additional interactions within the hydrophobic regions of the kinase domain, enhancing binding affinity and selectivity.
Proposed Mechanism of Action: 2-Chloro-3-(4-chlorophenyl)quinoline is hypothesized to act as an ATP-competitive inhibitor of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the binding of ATP, the compound would prevent the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, which are crucial for tumor growth and angiogenesis.[10]
Signaling Pathway Diagram: EGFR Inhibition
Caption: Proposed inhibition of the EGFR signaling pathway.
Topoisomerase II Inhibition
Rationale for Target Selection: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[10] They are validated targets for cancer chemotherapy. Several quinoline derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[11]
Proposed Mechanism of Action: 2-Chloro-3-(4-chlorophenyl)quinoline may act as a topoisomerase II poison. Instead of inhibiting the enzyme directly, it could stabilize the covalent complex between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Experimental Workflow Diagram: Topoisomerase II Inhibition
Caption: Experimental workflow for validating Topoisomerase II inhibition.
Tubulin Polymerization Inhibition
Rationale for Target Selection: The microtubule network, formed by the polymerization of α- and β-tubulin, is crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives are known to bind to the colchicine-binding site of tubulin, inhibiting its polymerization.
Proposed Mechanism of Action: 2-Chloro-3-(4-chlorophenyl)quinoline may bind to β-tubulin, possibly at or near the colchicine-binding site, thereby preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics would lead to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.
Logical Relationship Diagram: Tubulin Inhibition to Apoptosis
Caption: Logical flow from tubulin binding to apoptosis induction.
Experimental Validation Protocols
The following are detailed, step-by-step methodologies for the key experiments to validate the postulated therapeutic targets.
Protocol: In Vitro Kinase Inhibition Assay (EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-3-(4-chlorophenyl)quinoline against EGFR.
-
Materials: Recombinant human EGFR kinase, Poly(Glu, Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescence Kinase Assay kit, 2-Chloro-3-(4-chlorophenyl)quinoline, Staurosporine (positive control), DMSO (vehicle control), 96-well plates.
-
Procedure:
-
Prepare a serial dilution of the test compound and Staurosporine in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compound or control to each well.
-
Add 20 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol: Cell-Based Western Blot for EGFR Pathway Modulation
-
Objective: To assess the effect of the compound on the phosphorylation of EGFR and downstream proteins (Akt, ERK) in a relevant cancer cell line (e.g., A549).
-
Materials: A549 cells, DMEM, FBS, EGF, 2-Chloro-3-(4-chlorophenyl)quinoline, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to loading controls.
-
Quantitative Data Summary (Illustrative)
The following table provides a template for summarizing potential experimental findings for 2-Chloro-3-(4-chlorophenyl)quinoline. The data presented here is hypothetical and for illustrative purposes only.
| Target/Assay | Metric | Value | Cell Line(s) |
| EGFR Kinase Assay | IC50 | 0.5 µM | N/A |
| VEGFR-2 Kinase Assay | IC50 | 1.2 µM | N/A |
| Topoisomerase II Assay | EC50 | 2.5 µM | N/A |
| Tubulin Polymerization | IC50 | 0.8 µM | N/A |
| Cytotoxicity (A549) | GI50 | 1.5 µM | A549 (Lung Cancer) |
| Cytotoxicity (MCF-7) | GI50 | 2.1 µM | MCF-7 (Breast Cancer) |
| Cytotoxicity (HCT116) | GI50 | 1.8 µM | HCT116 (Colon Cancer) |
Conclusion and Future Directions
2-Chloro-3-(4-chlorophenyl)quinoline represents a promising chemical scaffold for the development of novel therapeutics, particularly in the realm of oncology. The structural analogies to known bioactive quinolines strongly suggest its potential to interact with key targets such as tyrosine kinases, topoisomerases, and tubulin. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these hypotheses. Future work should focus on a comprehensive screening against a panel of kinases to understand its selectivity profile, followed by in vivo efficacy studies in relevant animal models for the most promising targets. Further structure-activity relationship (SAR) studies, using the 2-chloro position for derivatization, could lead to the discovery of even more potent and selective drug candidates.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure.
- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chemical Biology & Drug Design.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Review of new quinoline compounds and their pharmacological effects. (2024). Journal of Taibah University Medical Sciences.
- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (n.d.). BenchChem.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anti-Cancer Agents in Medicinal Chemistry.
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). Bentham Science.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
- (PDF) ChemInform Abstract: A Review on the Synthesis and Anti-Cancer Activity of 2-Substituted Quinolines. (2015).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. orientjchem.org [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 9. researchgate.net [researchgate.net]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoline Derivatives: A Comprehensive Technical Guide to a Privileged Scaffold in Drug Discovery
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been successfully developed into drugs for a wide array of diseases, and the core structure continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological potential of quinoline derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications in oncology, infectious diseases, and beyond. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and synthetic workflows are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Quinoline Moiety
Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This fundamental structure is not only prevalent in various natural products, most notably the cinchona alkaloids like quinine, but has also proven to be an exceptionally versatile scaffold for the design and synthesis of new therapeutic agents.[2] The unique electronic properties and the ability to substitute at various positions on the quinoline ring have allowed for the fine-tuning of pharmacological activity, leading to the development of drugs with a wide range of applications, including anticancer, antimalarial, antibacterial, and antiviral activities.[2] The continued interest in quinoline derivatives stems from their proven clinical success and the potential for further optimization to address unmet medical needs. Several quinoline-based drugs are currently in clinical trials for various diseases.
Synthetic Strategies for Quinoline Derivatives: Building the Core
The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of derivatives. The choice of synthetic strategy often depends on the desired substitution pattern.
Classical Named Reactions
Several classical methods have been refined over the years and remain staples in the synthesis of quinolines:
-
Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3] The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline.[4]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or protic acid to react with anilines.[3]
-
Friedländer Synthesis: This straightforward method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[5]
-
Combes Synthesis: In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized using a strong acid to furnish the quinoline.[4]
Modern Synthetic Approaches
More contemporary methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency:
-
Palladium-Catalyzed Reactions: Palladium-catalyzed multicomponent reactions have emerged as powerful tools for the synthesis of complex quinoline derivatives.[6] These reactions can involve domino processes that form multiple bonds in a single operation.[7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and various amines.[6]
Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative
The following is a representative protocol for the synthesis of a 4-aminoquinoline derivative, a common scaffold in antimalarial drugs.
General procedure for the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: [3]
-
Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and an excess of N,N-dimethylethane-1,2-diamine.
-
Heating: Heat the reaction mixture at 130 °C for 6 hours with continuous stirring.
-
Work-up: After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the desired product.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Activities and Mechanisms of Action
Quinoline derivatives exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.
Anticancer Activity
The quinoline core is present in numerous anticancer agents, and their mechanisms of action are diverse and often multifaceted.[8]
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription.[1] They can also inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.[9] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[10]
-
Kinase Inhibition: Several FDA-approved quinoline-containing drugs function as kinase inhibitors.[11] They target key kinases involved in cancer signaling pathways, thereby inhibiting tumor growth and progression.[11]
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can induce programmed cell death (apoptosis) in cancer cells through various pathways. They have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[1][12]
Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-8-Sulfonamides | Compound 9a | A549 (Lung Cancer) | 496 | [13] |
| Pyrazolo[4,3-f]quinoline | Compound 2E | NUGC-3 (Gastric Cancer) | < 7 | [14] |
| Quinoline Hydrazide | Compound 18 | HCT116 (Colorectal Cancer) | 0.329 µg/ml | [15] |
| Novel Quinoline Derivative | 91b1 | AGS (Gastric Cancer) | 4.28 µg/mL | [16] |
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with activity against a range of bacteria and fungi.
-
Mechanism of Action: The antibacterial action of some quinoline compounds is thought to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[17] Other derivatives may disrupt the bacterial cell membrane or interfere with other vital cellular processes.
-
Activity Spectrum: Different quinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[18] For instance, certain quinoline-2-one derivatives have demonstrated potent activity against multidrug-resistant Gram-positive strains like MRSA.[2]
Table 2: Antibacterial Activity of Representative Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 | [2] |
| Quinoline derivative (6) | C. difficile | 1.0 | [19] |
| Quinoline–sulfonamide hybrid (QS3) | P. aeruginosa | 64 | [17] |
| Indolizinoquinoline-5,12-dione (7) | MRSA | 2 | [20] |
Antimalarial Activity
The use of quinolines to treat malaria dates back centuries with the discovery of quinine. Modern synthetic 4-aminoquinolines like chloroquine have been mainstays in malaria treatment.
-
Mechanism of Action: The primary mechanism of action for many antimalarial quinolines is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[20]
-
Artemisinin-Quinoline Hybrids: To combat drug resistance, hybrid molecules combining the quinoline scaffold with artemisinin have been developed.[21] These hybrids often exhibit potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[7]
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol for MTT Assay: [9][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.
Recent Advances and Future Perspectives
The field of quinoline-based drug discovery is continually evolving. Recent research has focused on:
-
Hybrid Molecules: The development of hybrid compounds that combine the quinoline scaffold with other pharmacophores to create dual-acting agents with improved efficacy and the potential to overcome drug resistance.[21]
-
Targeted Drug Delivery: The design of quinoline derivatives that can be specifically delivered to cancer cells, minimizing off-target effects and improving the therapeutic index.
-
Overcoming Resistance: The synthesis of novel quinoline analogues that are effective against drug-resistant strains of pathogens and cancer cells.
The versatility of the quinoline scaffold ensures its continued importance in medicinal chemistry. Future research will likely focus on exploring new biological targets for quinoline derivatives and leveraging advanced computational methods for the rational design of more potent and selective therapeutic agents.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 21, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Journal Name]. Retrieved January 21, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2022). [Journal Name]. Retrieved January 21, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 21, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (2025). [Journal Name]. Retrieved January 21, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]
-
Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria. (2021). Molecules. Retrieved January 21, 2026, from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). [Journal Name]. Retrieved January 21, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Infectious Diseases. Retrieved January 21, 2026, from [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). [Journal Name]. Retrieved January 21, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved January 21, 2026, from [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). [Journal Name]. Retrieved January 21, 2026, from [Link]
-
Artemisinin-(Iso)quinoline Hybrids by C-H Activation and Click Chemistry: Combating Multidrug-Resistant Malaria. (2019). Angewandte Chemie International Edition. Retrieved January 21, 2026, from [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
-
IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules. Retrieved January 21, 2026, from [Link]
-
Topoisomerase inhibitor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-3-(4-chlorophenyl)quinoline (CAS 85274-81-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential applications, and suppliers of 2-Chloro-3-(4-chlorophenyl)quinoline. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, oncology research, and drug development.
Chemical Identity and Properties
2-Chloro-3-(4-chlorophenyl)quinoline is a di-substituted quinoline derivative with the chemical formula C₁₅H₉Cl₂N. The presence of the quinoline core, a privileged scaffold in medicinal chemistry, coupled with the specific substitution pattern, suggests its potential as a bioactive molecule.
Table 1: Physicochemical Properties of 2-Chloro-3-(4-chlorophenyl)quinoline
| Property | Value | Source |
| CAS Number | 85274-81-3 | Internal Database |
| Molecular Formula | C₁₅H₉Cl₂N | [1] |
| Molecular Weight | 274.14 g/mol | [1] |
| Melting Point | 94-97 °C | |
| Boiling Point | 389.9 °C at 760 mmHg | |
| Flash Point | 221.7 °C | |
| Appearance | White to off-white crystalline solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water (predicted). |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.60 (m, 4H, Ar-H), 7.65-7.80 (m, 2H, Ar-H), 7.90-8.10 (m, 2H, Ar-H), 8.20 (s, 1H, H-4). The singlet at the downfield region is characteristic of the proton at the 4-position of the quinoline ring.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 125-135 (multiple aromatic C-H and C-Cl signals), 136-138 (quaternary carbons), 148-152 (quinoline ring carbons).
-
IR (KBr, cm⁻¹): ~3050 (Ar C-H stretch), ~1600, 1550, 1480 (C=C and C=N stretching of aromatic rings), ~1100, 1015 (C-Cl stretch), ~830 (para-substituted benzene C-H bend).
-
Mass Spectrometry (EI): m/z (%) 273/275/277 ([M]⁺, isotopic pattern for two chlorine atoms), fragments corresponding to the loss of Cl and the chlorophenyl group.
Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline
A plausible and efficient method for the synthesis of 2-chloro-3-arylquinolines is through the Vilsmeier-Haack reaction of the corresponding N-arylacetamide.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and chlorination of an acetanilide derivative.
The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline can be envisioned to start from N-(4-chlorophenyl)acetamide, which is readily prepared from 4-chloroaniline and acetic anhydride.
Experimental Protocol: Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline
Step 1: Synthesis of N-(4-chlorophenyl)acetamide
-
In a round-bottom flask, dissolve 4-chloroaniline (1 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain N-(4-chlorophenyl)acetamide.
Step 2: Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline
-
In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (DMF, 5 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent.
-
After the addition is complete, add N-(4-chlorophenyl)acetamide (1 eq.) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-3-(4-chlorophenyl)quinoline.
Potential Applications in Drug Discovery and Research
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with numerous approved drugs containing this heterocyclic system. Substituted quinolines are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
Anticancer Potential:
2,3-disubstituted quinolines have emerged as a promising class of compounds with significant anticancer activity. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways crucial for tumor growth and survival.[4][5] The presence of a chloro group at the 2-position and a chlorophenyl group at the 3-position of the quinoline ring in CAS 85274-81-3 suggests that it may possess potent cytotoxic effects against various cancer cell lines. The Bcl-2 protein, an anti-apoptotic gatekeeper, is a potential target for quinoline-based anticancer agents.[6]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-Chloro-3-(4-chlorophenyl)quinoline against a cancer cell line (e.g., MCF-7, A549).
Detailed Steps:
-
Cell Culture: Maintain the chosen cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-Chloro-3-(4-chlorophenyl)quinoline in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Suppliers
2-Chloro-3-(4-chlorophenyl)quinoline (CAS 85274-81-3) is available from several chemical suppliers. It is typically sold as a research chemical with purity levels of 95% or higher.
Table 2: Selected Suppliers of CAS 85274-81-3
| Supplier | Purity | Available Quantities |
| [1] | ≥95% | 1g, Bulk |
| ≥95% | Inquire | |
| ≥97% | Inquire | |
| Inquire | Inquire | |
| Inquire | Inquire |
Note: Availability and pricing are subject to change. Please contact the suppliers directly for the most current information.
Conclusion
2-Chloro-3-(4-chlorophenyl)quinoline is a readily synthesizable compound with significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. Its structural features, combined with the known bioactivities of the quinoline scaffold, make it an attractive candidate for further investigation. This guide provides a foundational understanding of its properties, synthesis, and a starting point for exploring its biological effects.
References
- Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).
- Siddappa, B., & G, V. P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Prajapati, A. K., & Gupta, R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 543-548.
- Al-Sanea, M. M., & Abdel-Aziz, M. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. Molecules, 24(7), 1319.
- Bindu, P. J., Mahadevan, K. M., & Naik, T. R. (2012). Synthesis and DNA cleavage activity of novel 2,3-disubstituted quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6095-6098.
- Kumar, S., Bawa, S., & Gupta, H. (2016). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Mini-Reviews in Medicinal Chemistry, 16(15), 1233-1247.
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Bitesize Bio. (2022, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
- Sharma, A., Kumar, V., & Kumar, S. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(11), 2835-2853.
Sources
- 1. 85274-81-3 | 2-Chloro-3-(4-chlorophenyl)quinoline - Moldb [moldb.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application and Protocol for the Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Aryl-2-chloroquinolines
Quinolines substituted with aryl groups at the 3-position represent a significant class of heterocyclic compounds in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The introduction of an aryl moiety at the 3-position can significantly influence the pharmacological profile, offering a vector for modulating activity and selectivity. Furthermore, the presence of a chlorine atom at the 2-position provides a versatile synthetic handle for further functionalization through nucleophilic substitution reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. 2-Chloro-3-(4-chlorophenyl)quinoline, the subject of this protocol, is a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
This application note provides a detailed, two-step protocol for the synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline. The synthetic strategy is predicated on the initial construction of a 3-(4-chlorophenyl)quinolin-2(1H)-one intermediate, followed by a robust chlorination reaction. This approach was selected for its reliability and the commercial availability of the requisite starting materials.
Overall Synthetic Scheme
The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline is achieved through a two-step process, beginning with the formation of a quinolinone intermediate followed by chlorination.
Figure 1: Overall synthetic workflow for the preparation of 2-Chloro-3-(4-chlorophenyl)quinoline.
Part 1: Synthesis of 3-(4-chlorophenyl)quinolin-2(1H)-one
This initial step involves the construction of the core quinolinone ring system with the desired 3-aryl substituent. A modification of the Conrad-Limpach-Knorr synthesis is employed, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[1][2][3]
Reaction Mechanism Rationale
The reaction proceeds in two key stages. First, aniline reacts with the β-ketoester, ethyl 2-(4-chlorobenzoyl)acetate, under acidic catalysis to form an enamine intermediate. The use of an acid catalyst facilitates the dehydration step in the formation of the enamine. The second stage is a high-temperature intramolecular cyclization. The high temperature is necessary to provide the activation energy for the cyclization onto the aromatic ring, which transiently disrupts its aromaticity.[4] The subsequent dehydration leads to the stable quinolinone product.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Aniline | C₆H₇N | 93.13 | 1.0 |
| Ethyl 2-(4-chlorobenzoyl)acetate | C₁₁H₁₁ClO₃ | 226.65 | 1.0 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | 0.05 (catalytic) |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Dowtherm A (or other high-boiling solvent) | C₁₂H₁₀O / C₁₂H₁₀ | ~166 / ~154 | Solvent |
| Ethanol | C₂H₅OH | 46.07 | For purification |
Experimental Protocol
-
Enamine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (1.0 eq.), ethyl 2-(4-chlorobenzoyl)acetate (1.0 eq.), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Thermal Cyclization:
-
To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 250-260 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Maintain this temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to below 100 °C and then add hexane to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with hexane to remove the high-boiling solvent.
-
-
Purification:
-
The crude 3-(4-chlorophenyl)quinolin-2(1H)-one can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.
-
Part 2: Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline
The second step involves the conversion of the hydroxyl group of the quinolinone (in its enol form) to a chlorine atom using a powerful chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[5][6]
Reaction Mechanism Rationale
The chlorination of the 2-quinolinone with phosphorus oxychloride is a deoxychlorination reaction.[7] The mechanism involves the initial reaction of the carbonyl oxygen (from the keto tautomer of the quinolinone) with POCl₃, which is a strong electrophile. This forms a phosphate ester intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position of the quinoline ring leads to the formation of the 2-chloroquinoline product and a phosphate byproduct.[6] The reaction is typically driven to completion by using an excess of POCl₃, which also serves as the solvent.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-(4-chlorophenyl)quinolin-2(1H)-one | C₁₅H₁₀ClNO | 255.70 | 1.0 |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Excess (solvent) |
| Ice | H₂O | 18.02 | For quenching |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |
| Saturated sodium bicarbonate solution | NaHCO₃ (aq) | 84.01 | For neutralization |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | For drying |
Experimental Protocol
-
Chlorination Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 3-(4-chlorophenyl)quinolin-2(1H)-one (1.0 eq.).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask (e.g., 5-10 equivalents, or enough to act as a solvent).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step, as POCl₃ reacts violently with water, producing HCl gas.
-
Once the quenching is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 2-Chloro-3-(4-chlorophenyl)quinoline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent such as ethanol or isopropanol.
-
Conclusion
This two-step protocol provides a reliable and scalable method for the synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline. The initial quinolinone formation via a modified Conrad-Limpach-Knorr synthesis, followed by a robust chlorination with phosphorus oxychloride, offers a practical route to this valuable synthetic intermediate. The procedures outlined are based on well-established chemical transformations, ensuring a high degree of success for researchers in the fields of medicinal chemistry and organic synthesis.
References
- Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
- Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177-89.
-
SynArchive. Conrad-Limpach Synthesis. Available at: [Link].
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
- Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1304-1339.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Lee, K., & Park, Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884-7886.
-
ChemSynthesis. 2-(4-chlorophenyl)-4(1H)-quinolinone. Available at: [Link].
- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
- Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- El-Sayed, M. A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 1304-1339.
- Marks, T. J. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(5), 415-418.
- Indian Chemical Society. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(10), 100145.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link].
- Nowak, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3192.
-
Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link].
- Li, W., et al. (2020). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 85(16), 10853-10863.
-
ACS GCI Pharmaceutical Roundtable. (2026). Deoxychlorination. Available at: [Link].
-
ResearchGate. Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. Available at: [Link].
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
-
Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available at: [Link].
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 3. synarchive.com [synarchive.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
Application Note: A Robust Luminescence-Based Assay for High-Throughput Screening of 2-Chloro-3-(4-chlorophenyl)quinoline Analogs as Potential Kinase Inhibitors
Abstract
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potential as anticancer agents.[1][2] Many of these effects are mediated through the inhibition of key cellular signaling proteins, such as protein kinases. This application note provides a comprehensive, field-tested guide for the development and execution of a robust, high-throughput screening (HTS) assay for novel 2-Chloro-3-(4-chlorophenyl)quinoline analogs. We detail a luminescence-based kinase assay that quantifies the production of Adenosine Diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation. The protocols herein cover every stage from initial assay development and validation, using the Z'-factor as a key quality metric, to primary screening, hit confirmation, and potency determination (IC50). This self-validating framework is designed to provide researchers in drug discovery with a reliable and efficient workflow to identify and characterize potent kinase inhibitors from quinoline-based compound libraries.
Introduction and Scientific Rationale
The quinoline ring system is a foundational structure in numerous pharmacologically active compounds, known to interact with various biological targets.[1] Specifically, derivatives of 2-Chloro-3-(4-chlorophenyl)quinoline serve as a versatile starting point for synthesizing libraries of potential therapeutic agents.[3][4] Given that dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, these enzymes are a primary focus for targeted drug discovery.[5][6] The development of small molecule kinase inhibitors is a cornerstone of modern oncology research.
Screening large libraries of quinoline analogs requires an assay that is sensitive, reproducible, and scalable for high-throughput formats.[7][8] Luminescence-based assays are exceptionally well-suited for this purpose due to their high sensitivity, large dynamic range, and homogeneous "mix-and-read" format, which eliminates wash steps and simplifies automation.[9]
This guide focuses on the ADP-Glo™ Kinase Assay principle. This system measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The intensity of the luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[10][11] Inhibitors of the kinase will lead to a decrease in ADP production and a corresponding decrease in the luminescent signal, providing a clear and robust method for identifying active compounds.[12]
Assay Principle and Workflow
The screening process follows a logical progression from meticulous assay development to the identification of potent lead compounds. The core of this workflow is a two-step enzymatic reaction that generates a quantifiable luminescent signal.
Assay Principle:
-
Kinase Reaction: The target kinase utilizes ATP to phosphorylate a specific substrate, producing ADP. In the presence of an inhibitor, this reaction is suppressed.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal.
This workflow ensures that the light output is directly correlated with the kinase activity in the initial step.
Caption: Principle of the ADP-Glo™ luminescence kinase assay.
The overall screening campaign is structured to efficiently identify and validate hits.
Caption: High-throughput screening (HTS) workflow overview.
Part 1: Assay Development and Validation
Before screening a large compound library, the assay conditions must be optimized and validated to ensure its robustness and reliability.[13]
Materials and Reagents:
-
Target Protein Kinase (e.g., a tyrosine or serine/threonine kinase implicated in cancer)
-
Kinase Substrate (specific peptide or protein for the chosen kinase)
-
Adenosine Triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Staurosporine (or other potent, well-characterized inhibitor for the target kinase)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
White, opaque, flat-bottom 384-well assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate luminometer
Protocol 1.1: Enzyme and Substrate Titration
Rationale: To determine the optimal concentrations of kinase and substrate that yield a robust signal within the linear range of the reaction. This ensures the assay is sensitive enough to detect inhibition.
-
Prepare serial dilutions of the kinase in assay buffer.
-
In a 384-well plate, add 5 µL of each kinase dilution.
-
Prepare serial dilutions of the substrate.
-
Initiate the reaction by adding 5 µL of each substrate dilution to the wells containing the kinase.
-
Incubate the plate at the desired reaction temperature (e.g., 30°C) for the optimized reaction time (e.g., 60 minutes).
-
Follow the ADP-Glo™ protocol to stop the reaction and measure luminescence.
-
Plot the luminescent signal versus kinase and substrate concentration. Select concentrations that fall on the linear portion of the curve (approx. 50-80% of the maximum signal) for subsequent experiments.
Protocol 1.2: Assay Validation (Z'-Factor Determination)
Rationale: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15] It measures the separation between the signals of the positive and negative controls relative to their variability.[16] An assay is considered excellent for screening if the Z'-factor is ≥ 0.5.[17][18]
-
Plate Layout: Designate half of a 384-well plate for negative controls and the other half for positive controls.
-
Negative Control (Max Signal): Kinase + Substrate + ATP + DMSO (vehicle). This represents 0% inhibition.
-
Positive Control (Min Signal): Kinase + Substrate + ATP + a high concentration of a known inhibitor (e.g., Staurosporine). This represents 100% inhibition.
-
-
Assay Execution:
-
To all wells, add 5 µL of the optimized kinase and substrate solution.
-
Add 1 µL of DMSO to the negative control wells.
-
Add 1 µL of the potent inhibitor to the positive control wells.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for the determined reaction time and temperature.
-
Add ADP-Glo™ reagents according to the manufacturer's protocol and read luminescence.
-
-
Calculation: Calculate the Z'-factor using the following formula, where µ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls:
-
Z' = 1 - [ (3σp + 3σn) / |µp - µn| ] [14]
-
Table 1: Example Z'-Factor Validation Data
| Parameter | Negative Control (RLU) | Positive Control (RLU) |
| Mean (µ) | 850,000 | 50,000 |
| Std. Dev. (σ) | 45,000 | 15,000 |
| Number of Replicates (n) | 192 | 192 |
| Calculated Z'-Factor | \multicolumn{2}{c | }{0.75 } |
Interpretation: A Z'-factor of 0.75 indicates an excellent assay with a large separation between controls and low data variability, making it highly suitable for an HTS campaign.[17][18]
Part 2: High-Throughput Screening Protocol
Protocol 2.1: Primary Screening of Quinoline Analogs
Rationale: To screen the entire compound library at a single, fixed concentration to identify "hits"—compounds that cause significant inhibition of kinase activity.
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each quinoline analog from the library stock plates (typically 10 mM in DMSO) into the 384-well assay plates. This results in a final screening concentration of 10 µM (assuming a 10 µL final assay volume). Also include negative (DMSO only) and positive (Staurosporine) control wells on every plate for quality control.
-
Reagent Addition: Add 5 µL of the optimized kinase and substrate solution to all wells.
-
Pre-incubation: Gently mix and incubate the plates for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate for the optimized time and temperature (e.g., 60 minutes at 30°C).
-
Signal Detection: Stop the reaction and generate the luminescent signal by adding the ADP-Glo™ reagents as per the manufacturer's protocol.
-
Data Acquisition: Read the luminescence intensity for each well using a plate luminometer.
Part 3: Hit Confirmation and Potency Determination
Rationale: Hits from the primary screen must be confirmed and their potency quantified. This involves re-testing the compounds over a range of concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[19][20] The IC50 is a quantitative measure of a drug's potency.[20][21]
Protocol 3.1: Dose-Response and IC50 Determination
-
Select Hits: Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Serial Dilution: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Execution: Perform the kinase assay as described in Protocol 2.1, but instead of a single concentration, add the serial dilutions of the hit compounds to the assay plates.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls on the plate: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive])
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter variable slope model (sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[19]
-
Table 2: Example IC50 Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² of Curve Fit |
| QC-Analog-001 | 0.25 | -1.1 | 0.995 |
| QC-Analog-002 | 1.5 | -0.9 | 0.991 |
| QC-Analog-003 | > 20 | N/A | N/A |
Conclusion
This application note provides a validated, step-by-step methodology for developing and implementing a high-throughput screening campaign for 2-Chloro-3-(4-chlorophenyl)quinoline analogs targeting protein kinases. By following a structured workflow that prioritizes rigorous assay development, statistical validation via the Z'-factor, and systematic hit confirmation, researchers can confidently identify and characterize novel kinase inhibitors. This robust and reproducible luminescence-based approach accelerates the early stages of the drug discovery pipeline, enabling the efficient progression of promising chemical matter toward preclinical development.[22][23]
References
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River. Retrieved from [Link]
-
Grokipedia. (n.d.). Z-factor. Grokipedia. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]
-
Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and drug development technologies, 7(6), 606–614. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Retrieved from [Link]
-
MDPI. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
-
JoVE. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Journal of Visualized Experiments. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. Retrieved from [Link]
-
Kownarumit, S. (2000). Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. University of Hull. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. NC State University. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]
-
PubMed. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. National Library of Medicine. Retrieved from [Link]
-
AACR. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. American Association for Cancer Research. Retrieved from [Link]
-
PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. National Library of Medicine. Retrieved from [Link]
-
PubMed. (1995). Quinoline antimalarials: mechanisms of action and resistance. National Library of Medicine. Retrieved from [Link]
-
IRBM. (n.d.). Biochemical & Cell-based Assays. IRBM. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Retrieved from [Link]
-
On HTS. (2023). Z-factor. On HTS. Retrieved from [Link]
-
ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Analytical Chemistry. Retrieved from [Link]
-
ScienceDirect. (2005). Fluorometric Enzyme Assays. Progress in Medicinal Chemistry. Retrieved from [Link]
-
Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Retrieved from [Link]
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences. Retrieved from [Link]
-
NIH. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic. Retrieved from [Link]
-
YouTube. (2021). measuring enzyme inhibition by drugs. Chem Help ASAP. Retrieved from [Link]
-
Slideshare. (n.d.). Target Validation / Biochemical and Cellular Assay Development. Slideshare. Retrieved from [Link]
-
NIH. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PMC. Retrieved from [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Retrieved from [Link]
-
ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. ResearchGate. Retrieved from [Link]
-
PubMed. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Library of Medicine. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. Retrieved from [Link]
-
ResearchGate. (2018). Proposed pharmacophoric group based on the bioactivity pattern as antimalarial and anticancer. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. ResearchGate. Retrieved from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. 2-(4-Chlorophenyl)quinolin-3-amine|Research Chemical [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. irbm.com [irbm.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. criver.com [criver.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. skandalifesciences.com [skandalifesciences.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. assay.dev [assay.dev]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. courses.edx.org [courses.edx.org]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
High-throughput screening methods for quinoline-based compounds
Application Notes & Protocols
Topic: High-Throughput Screening Methods for Quinoline-Based Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Imperative for High-Throughput Screening
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for extensive chemical modification, creating vast libraries of compounds with the potential to modulate a wide array of biological targets, from protein kinases in cancer pathways to essential enzymes in pathogens.[2]
The sheer volume of potential quinoline derivatives necessitates a systematic and rapid method for identifying bioactive "hits." High-Throughput Screening (HTS) provides this solution. HTS is a drug discovery process that leverages automation, robotics, and sensitive detection methods to test hundreds of thousands of compounds against a specific biological target in a short period.[3][4] This approach allows researchers to move beyond rational design alone and functionally interrogate large, diverse chemical libraries to uncover novel lead compounds that might not be discovered through other means.[3]
This guide provides an in-depth overview of established HTS methodologies tailored for the discovery of active quinoline-based compounds. It details the strategic planning of a screening campaign, provides step-by-step protocols for key biochemical and cell-based assays, and emphasizes the critical importance of data integrity and hit validation to ensure the identification of robust and promising lead candidates.
Chapter 1: Strategic Design of an HTS Campaign for Quinolines
A successful HTS campaign is not merely a large-scale experiment but a carefully orchestrated workflow. Each stage, from initial planning to final hit selection, must be meticulously designed to maximize the quality and relevance of the output data.
Target and Assay Selection
The choice of biological target is paramount and dictates the entire screening strategy. Quinolines are known to interact with a diverse range of targets:
-
Enzymes: Protein kinases (e.g., c-Met, VEGFR), histone demethylases, and topoisomerases are common targets for quinoline-based anticancer agents.[2][5]
-
Cellular Pathways: Compounds can be screened for their ability to modulate signaling pathways (e.g., Wnt signaling) or induce specific cellular phenotypes like apoptosis.[6]
-
Whole Organisms/Cells: For antimicrobial or antimalarial discovery, screens are often performed against whole pathogens (e.g., Mycobacterium tuberculosis, Plasmodium falciparum) to identify compounds that inhibit growth or viability.[7][8]
Once a target is chosen, an appropriate assay must be developed. The assay must be robust, reproducible, and amenable to miniaturization in 384-well or 1536-well plate formats.[9] Fluorescence, luminescence, and absorbance are the most common detection modalities due to their sensitivity and compatibility with automated plate readers.[3][10]
Compound Library and Quality Control
The compound library is the source of chemical diversity. For quinoline screening, this may include:
-
Large, diverse collections from commercial vendors or institutional repositories.[9][11]
-
Focused libraries synthesized around the quinoline scaffold to explore structure-activity relationships (SAR) for a specific target class.
Crucial Insight: It is essential to manage potential assay interference from the quinoline scaffold itself. Quinolines can be fluorescent, which may interfere with fluorescence-based assays.[12] Therefore, pre-screening checks for compound autofluorescence are a critical quality control step.
Assay Validation and Statistical Metrics
Before initiating a full-scale screen, the assay must be validated to ensure its reliability. The primary metric for this is the Z'-factor , a statistical indicator of assay quality that accounts for the separation between positive and negative controls.
-
Z' > 0.5: An excellent, robust assay suitable for HTS.[7][9]
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
The workflow below illustrates the logical progression from assay development to a confirmed hit.
Caption: General workflow for a high-throughput screening campaign.
Chapter 2: Biochemical Screening Protocol: AlphaScreen Kinase Inhibition Assay
Many quinoline-based compounds are designed as kinase inhibitors.[2][13] The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a powerful, bead-based technology ideal for HTS because it is highly sensitive and requires no wash steps.[14][15]
Principle of AlphaScreen
The assay relies on two types of beads: a Donor bead and an Acceptor bead .[16] The Donor bead, when excited by light at 680 nm, generates singlet oxygen. If an Acceptor bead is within a ~200 nm proximity, this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[16]
For a kinase assay, a biotinylated substrate peptide is bound to a streptavidin-coated Donor bead. A phosphorylation-specific antibody is conjugated to a Protein A-coated Acceptor bead. When the kinase is active, it phosphorylates the substrate, allowing the antibody to bind. This brings the Donor and Acceptor beads into proximity, generating a signal. An inhibitory quinoline compound will prevent phosphorylation, breaking the proximity and reducing the signal.
Caption: Principle of the AlphaScreen kinase inhibition assay.
Experimental Protocol
This protocol is a template for a 384-well format targeting a hypothetical protein kinase.
Table 1: Reagent and Assay Parameters
| Parameter | Value/Concentration | Rationale |
| Plate Format | 384-well, low-volume, white | White plates maximize luminescent signal reflection. |
| Final Assay Volume | 20 µL | A miniaturized volume conserves reagents. |
| Kinase Concentration | 1-5 nM | Empirically determined to give a robust signal window. |
| Substrate Peptide | 50 nM | Should be at or near the Km for the kinase. |
| ATP Concentration | 10 µM | Kept near the Km to ensure sensitivity to competitive inhibitors. |
| Compound Concentration | 10 µM (Primary Screen) | A standard starting concentration for large library screens.[9] |
| Donor/Acceptor Beads | 20 µg/mL | As recommended by the manufacturer. |
| Incubation Time | 60-90 minutes at RT | Allows the enzymatic reaction to proceed to ~20-30% completion. |
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 20-40 nL of quinoline compounds from the library stock plates into the 384-well assay plates. Add an equivalent volume of DMSO for vehicle controls (0% inhibition) and a known potent inhibitor for positive controls (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase enzyme and the biotinylated substrate peptide in kinase buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Dispense 5 µL into each well to start the enzymatic reaction.
-
Incubation: Seal the plates and incubate at room temperature for 60 minutes. Gentle shaking is recommended to ensure mixing.
-
Detection: Prepare a detection mix containing the streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in a specific detection buffer (as per manufacturer guidelines). This step must be performed in subdued light, as the beads are photosensitive. Dispense 5 µL of this mix into each well.
-
Final Incubation: Seal the plates, wrap in foil to protect from light, and incubate at room temperature for 60 minutes to allow for bead binding.
-
Data Acquisition: Read the plates on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision). Excite at 680 nm and measure emission at 520-620 nm.
Data Analysis and Hit Identification
-
Normalization: The raw AlphaScreen counts are normalized to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Hit Selection: A primary hit is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Chapter 3: Cell-Based Screening Protocol: Luciferase Reporter Assay
Cell-based assays are critical for assessing a compound's activity in a more physiologically relevant context, accounting for factors like cell permeability and cytotoxicity.[3] Luciferase reporter assays are a mainstay of HTS for their high sensitivity and dynamic range.[17][18]
Principle of Luciferase Reporter Assay
This assay is used to study the transcriptional activity of a specific gene or pathway.[6] A cell line is engineered to express the firefly luciferase enzyme under the control of a promoter that is responsive to the signaling pathway of interest. When the pathway is activated, the promoter drives luciferase expression. The addition of its substrate, luciferin, results in a light-producing reaction.[19] A quinoline compound that inhibits the pathway will reduce promoter activity, leading to lower luciferase levels and a diminished light signal.
Crucial Self-Validation: The Counterscreen A significant pitfall of luciferase assays is the potential for false positives. Some compounds can directly inhibit the luciferase enzyme, mimicking true pathway inhibition.[20] Therefore, a counterscreen is mandatory. Hits from the primary screen are tested against purified luciferase enzyme or in a cell line that constitutively expresses luciferase from a non-regulated promoter. True hits will be inactive in the counterscreen, while luciferase inhibitors will remain active.[21]
Caption: Workflow for a luciferase reporter assay including a counterscreen.
Experimental Protocol
This protocol is a template for a 384-well cell-based assay.
Table 2: Reagent and Assay Parameters
| Parameter | Value/Concentration | Rationale |
| Plate Format | 384-well, solid white, tissue-culture treated | White plates are essential for luminescence; TC treatment for cell adherence. |
| Cell Line | Stably transfected with luciferase reporter construct | Stable lines provide lower well-to-well variability than transient transfection. |
| Seeding Density | 2,000 - 5,000 cells/well | Optimized to ensure cells are in a logarithmic growth phase and not over-confluent. |
| Final Assay Volume | 40 µL | |
| Compound Treatment | 16-24 hours | Allows sufficient time for transcriptional and translational changes to occur. |
| Luciferase Reagent | Commercial one-step reagent (e.g., Bright-Glo™) | Lyses cells and provides the luciferin substrate and stabilizers in a single addition. |
Step-by-Step Methodology:
-
Compound Plating: As in the biochemical assay, pre-plate 40 nL of quinoline compounds and controls into 384-well plates.
-
Cell Seeding: Harvest the reporter cell line during its logarithmic growth phase. Resuspend the cells in the appropriate culture medium to the pre-determined optimal density. Using a multi-drop dispenser, seed 40 µL of the cell suspension into each well of the compound-containing plates.
-
Incubation: Place the plates in a humidified incubator at 37°C with 5% CO₂ for 16-24 hours.
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes. This is crucial for consistent enzyme kinetics.
-
Detection: Add 20-40 µL (depending on the manufacturer's protocol) of a commercial one-step luciferase assay reagent to all wells. This reagent lyses the cells and initiates the luminescent reaction.
-
Signal Stabilization & Reading: Incubate for 5-10 minutes at room temperature to stabilize the "glow" signal. Read the luminescence on a plate reader.
Data Analysis and Hit Triage
-
Normalization and Hit Selection: Data is normalized as described for the AlphaScreen assay. Primary hits are selected based on a significant reduction in the luminescent signal.
-
Counterscreening: All primary hits must be advanced to a luciferase enzyme inhibition counterscreen.
-
Final Hit List: Only compounds that show dose-dependent inhibition in the primary assay but are inactive in the counterscreen are considered validated hits for the biological pathway of interest.
Conclusion: From Hit to Lead
High-throughput screening is a powerful engine for modern drug discovery, capable of rapidly identifying promising quinoline-based compounds from vast chemical libraries. The success of any HTS campaign hinges on a foundation of meticulous planning, robust assay design, and a rigorous, multi-step validation process. Biochemical assays like AlphaScreen provide a direct measure of target engagement, while cell-based reporter assays offer a more holistic view of a compound's activity in a biological system. By employing a systematic approach that includes essential counterscreens and orthogonal validation, researchers can confidently distinguish true biological modulators from assay artifacts, paving the way for the development of the next generation of quinoline-based therapeutics.
References
-
Rose, M. G., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE. Available at: [Link]
-
Yang, Z., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]
-
Cobbold, S. A., et al. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Lu, Y., et al. (2024). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Cobbold, S. A., et al. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ResearchGate. Available at: [Link]
-
Surekha, S. R., et al. (2014). Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. Available at: [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
-
Axcelead. (2024). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. Available at: [Link]
-
Sneed, B. T., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. NCBI Bookshelf. Available at: [Link]
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Primary high-throughput screening (HTS) data quality control review. ResearchGate. Available at: [Link]
-
Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). Luciferase Reporter Assays. Creative Bioarray. Available at: [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Available at: [Link]
-
Singh, P., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Available at: [Link]
-
Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal. Available at: [Link]
-
Multispan, Inc. (n.d.). Luciferase Assays. Multispan, Inc. Available at: [Link]
-
El-Gamal, M. I., et al. (2017). Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. part 2: diarylurea derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. NIH. Available at: [Link]
-
Katariya, K., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. NIH. Available at: [Link]
-
Matada, B. S., et al. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. NIH. Available at: [Link]
-
Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology. Available at: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. Available at: [Link]
-
MalariaWorld. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. MalariaWorld. Available at: [Link]
-
ResearchGate. (n.d.). The use of AlphaScreen technology in HTS: Current status. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. ResearchGate. Available at: [Link]
-
Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions. Nuvisan. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
ResearchGate. (n.d.). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. ResearchGate. Available at: [Link]
-
Fares, M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]
-
Semantic Scholar. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Semantic Scholar. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. NIH. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assays - Creative Bioarray [cell.creative-bioarray.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. multispaninc.com [multispaninc.com]
- 20. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for In Vivo Studies with 2-Chloro-3-(4-chlorophenyl)quinoline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies for the novel investigational compound, 2-Chloro-3-(4-chlorophenyl)quinoline. Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide array of biological activities, including significant anticancer potential.[1][2][3] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical decisions in preclinical development, from formulation and animal model selection to pharmacokinetic/pharmacodynamic (PK/PD) analysis. Our objective is to equip research teams with the foundational knowledge and detailed protocols necessary to generate reliable, reproducible, and translatable data for evaluating the therapeutic potential of 2-Chloro-3-(4-chlorophenyl)quinoline.
Introduction: The Therapeutic Promise of Quinoline Derivatives
The quinoline ring system is a cornerstone of numerous therapeutic agents, valued for its versatile pharmacological profile.[4] Derivatives have been developed as antimalarial, antimicrobial, and anti-inflammatory agents.[5][6] In oncology, quinoline-based compounds have demonstrated efficacy through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[7][8]
2-Chloro-3-(4-chlorophenyl)quinoline belongs to a class of diaryl-substituted quinolines that are of significant interest for anticancer drug discovery.[9][10] Its structural features suggest it may possess potent biological activity, but its therapeutic potential can only be validated through rigorous preclinical in vivo evaluation. This guide outlines a phased, systematic approach to this evaluation, emphasizing scientific integrity and ethical responsibility.
Foundational Steps: Formulation and Bioavailability
A common and critical hurdle for complex heterocyclic compounds like 2-Chloro-3-(4-chlorophenyl)quinoline is poor aqueous solubility, which can severely limit oral bioavailability and lead to inconsistent exposure in animal studies.[11][12] An appropriate formulation is not merely a vehicle; it is a critical determinant of experimental success.
Rationale for Formulation Strategy
The primary goal is to develop a safe and stable vehicle that ensures consistent and adequate drug exposure. The choice of formulation depends on the compound's physicochemical properties and the intended route of administration. A tiered approach is recommended, starting with simple solutions and progressing to more complex systems if necessary.[13]
Table 1: Common Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Composition | Advantages | Disadvantages |
| Aqueous Suspension | Drug, wetting agent (e.g., 0.2% Tween® 80), suspending agent (e.g., 0.5% CMC) in water. | Simple to prepare; suitable for oral (p.o.) and some parenteral routes. | Risk of particle aggregation; potential for inconsistent absorption. |
| Co-Solvent Solution | Drug dissolved in a mixture of solvents (e.g., 10% DMSO, 40% PEG400, 50% Saline). | Homogeneous dosing; generally higher bioavailability than suspensions. | Potential for drug precipitation upon injection; solvent toxicity must be evaluated. |
| Lipid-Based Formulation | Drug dissolved or suspended in oils (e.g., corn oil, sesame oil) or self-emulsifying systems (SEDDS).[14] | Can enhance oral absorption for lipophilic compounds; protects drug from degradation. | More complex to prepare; potential for vehicle-drug interactions. |
Protocol 1: Preparation of a Dosing Suspension (Oral Gavage)
This protocol describes the preparation of a standard suspension, a common starting point for in vivo efficacy studies.
-
Preparation of Vehicle: Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.2% (v/v) Tween® 80 in purified water. Mix thoroughly until fully dissolved.
-
Compound Weighing: Accurately weigh the required amount of 2-Chloro-3-(4-chlorophenyl)quinoline powder based on the target dose concentration and final volume.
-
Wetting the Compound: In a sterile mortar, add a small volume of the vehicle to the powder to create a paste. This step is critical to ensure individual particles are wetted and to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.
-
Homogenization: Transfer the suspension to a sterile vial. Stir continuously with a magnetic stir bar for at least 30 minutes before dosing to ensure a uniform suspension.
-
Quality Control: Visually inspect for homogeneity. The suspension should be maintained under constant, gentle agitation during the entire dosing procedure to prevent settling.
Ethical Framework: The 3Rs of Animal Research
All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) are the cornerstone of humane animal science and are mandated by regulatory bodies worldwide.[15][16]
-
Replacement: Using non-animal methods (e.g., in vitro cell culture, organoids, in silico modeling) whenever possible.[16]
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[17]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare.[17]
Crucially, all experimental protocols involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board before initiation. [18] This includes defining humane endpoints to prevent unnecessary suffering.
A Phased Approach to In Vivo Experimental Design
A logical, phased progression of studies is essential to build a comprehensive understanding of the compound's behavior and efficacy. This workflow maximizes the value of the data generated at each stage while adhering to the 3Rs principles.
Caption: Phased workflow for in vivo evaluation of a novel compound.
Phase I: Pharmacokinetics (PK) and Tolerability
Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound (ADME).[19] These studies determine if the drug reaches the target tissue at sufficient concentrations and for an adequate duration.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6, n=3-4 per time point). Acclimatize animals for at least 5 days.
-
Dosing: Administer a single dose of 2-Chloro-3-(4-chlorophenyl)quinoline via the intended clinical route (e.g., oral gavage) and a parallel intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Processing: Immediately centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate of absorption and potential for acute toxicity. |
| Tmax | Time at which Cmax is reached. | Provides information on the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents the total drug exposure over time. |
| t½ | Half-life. | Determines the dosing interval required to maintain steady-state concentrations. |
| F (%) | Bioavailability (Oral AUC / IV AUC). | The fraction of the oral dose that reaches systemic circulation. |
The Maximum Tolerated Dose (MTD) study is then conducted to identify the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs). This is typically a dose-escalation study that informs the dose levels for subsequent efficacy trials.
Phase II: Animal Model Selection and Efficacy Studies
The choice of animal model is one of the most critical decisions in preclinical oncology and depends entirely on the scientific question being asked.[20][21]
Caption: Decision tree for selecting an appropriate in vivo cancer model.
-
Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID).[22] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.
-
Patient-Derived Xenograft (PDX) Models: These models are established by implanting fresh tumor tissue from patients directly into immunodeficient mice.[23] They better retain the characteristics of the original human tumor and are invaluable for studying drug response in a more clinically relevant context.
-
Syngeneic Models: These utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background.[24] They are essential for evaluating immunotherapies, as they possess a complete and functional immune system.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HCT116 colorectal carcinoma) under standard conditions. Ensure cells are healthy and free from contamination.
-
Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Inoculation: Harvest cells and resuspend in a sterile medium (e.g., PBS mixed 1:1 with Matrigel). Subcutaneously inject 2-5 x 10⁶ cells into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=8-10 per group), ensuring similar mean tumor volumes across all groups.
-
Group 1: Vehicle Control
-
Group 2: 2-Chloro-3-(4-chlorophenyl)quinoline (Low Dose)
-
Group 3: 2-Chloro-3-(4-chlorophenyl)quinoline (High Dose)
-
Group 4: Positive Control (Standard-of-care chemotherapy)
-
-
Treatment: Administer the compound or vehicle according to the pre-determined schedule (e.g., once daily by oral gavage for 21 days) based on PK and MTD data. Monitor body weights and clinical signs of toxicity throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a pre-defined size limit (e.g., 1500-2000 mm³) or at the end of the treatment period.
Phase III: Pharmacodynamic (PD) and Biomarker Analysis
Efficacy data (what the drug does to the tumor) must be correlated with pharmacodynamic data (what the drug does to its target).[25] Biomarker analysis provides crucial evidence of the drug's mechanism of action in vivo.[26][27]
Caption: Postulated mechanism of action for a quinoline-based anticancer agent.
Based on the known activities of quinoline derivatives, potential biomarkers to investigate include:[8]
-
Target Engagement: If the target is known, an assay to measure its modulation.
-
Cell Cycle Arrest: Analysis of proteins like Cyclin B1 or Phospho-Histone H3 via immunohistochemistry (IHC) or Western blot.
-
Apoptosis: Measurement of cleaved Caspase-3 or TUNEL staining in tumor tissue.
-
Angiogenesis: Staining for the endothelial cell marker CD31 in tumor sections.[28]
Protocol 4: Tumor and Plasma Collection for PD Analysis
-
Timing: Collect samples from a subset of animals at a time point where PK data suggests high drug concentration in the tumor (e.g., 2-4 hours after the last dose).
-
Blood Collection: Collect terminal blood via cardiac puncture into EDTA-coated tubes for plasma analysis (PK/biomarker).
-
Tumor Excision: Immediately following euthanasia, carefully excise the tumor.
-
Tissue Processing:
-
For protein analysis (Western Blot): Snap-freeze a portion of the tumor in liquid nitrogen.
-
For histological analysis (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours before transferring to ethanol for paraffin embedding.
-
-
Storage: Store all samples at -80°C until analysis.
Data Analysis and Interpretation
-
Efficacy: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-way or two-way ANOVA with post-hoc tests) to compare treatment groups to the vehicle control. A p-value < 0.05 is generally considered statistically significant.
-
PK/PD Correlation: Correlate drug concentrations in plasma and tumor tissue with the observed changes in biomarkers and the degree of tumor growth inhibition. This integrated analysis provides the strongest evidence for a drug's mechanism-driven efficacy.
Conclusion
The in vivo evaluation of 2-Chloro-3-(4-chlorophenyl)quinoline requires a methodical, multi-faceted approach. By integrating careful formulation development, ethically sound study design, and a phased progression from pharmacokinetics to efficacy and mechanistic studies, researchers can build a robust data package. This guide provides the strategic framework and detailed protocols to rigorously assess the compound's therapeutic potential and to make informed decisions for its continued development as a potential anticancer agent.
References
-
[The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed]([Link])
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. 2-(4-Chlorophenyl)quinolin-3-amine|Research Chemical [benchchem.com]
- 10. 2-(4-Chlorophenyl)quinoline|Research Chemical|RUO [benchchem.com]
- 11. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. future4200.com [future4200.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. forskningsetikk.no [forskningsetikk.no]
- 16. ichor.bio [ichor.bio]
- 17. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 22. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. crownbio.com [crownbio.com]
- 27. Biomarkers in preclinical cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Biomarkers in preclinical cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preclinical Formulation of 2-Chloro-3-(4-chlorophenyl)quinoline
An in-depth guide to the formulation of 2-Chloro-3-(4-chlorophenyl)quinoline for preclinical studies, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols to support the effective preclinical evaluation of this compound.
Introduction: The Preclinical Formulation Challenge
2-Chloro-3-(4-chlorophenyl)quinoline represents a class of heterocyclic compounds with significant therapeutic potential. However, like many novel chemical entities (NCEs), its progression through the preclinical pipeline is frequently hampered by poor aqueous solubility. This characteristic can lead to inconsistent drug exposure, unreliable toxicology data, and ultimately, the erroneous rejection of a promising candidate.
This document provides a comprehensive guide to developing a robust and reproducible formulation for 2-Chloro-3-(4-chlorophenyl)quinoline, suitable for early-stage in vivo studies, such as pharmacokinetic (PK) and maximum tolerated dose (MTD) assessments. Our approach is grounded in a systematic characterization of the molecule's physicochemical properties to inform the selection of an appropriate vehicle, ensuring scientific integrity and data validity.
The core objective is to create a formulation that not only solubilizes the compound at the required concentration but also is well-tolerated in common preclinical species. We will explore two primary strategies: a solubilized system using a co-solvent/surfactant approach and a micronized suspension, providing researchers with options to suit varying dose requirements and study designs.
Physicochemical Characterization Summary
A thorough understanding of the active pharmaceutical ingredient (API) is the foundation of any successful formulation strategy. The following table summarizes the key physicochemical properties of 2-Chloro-3-(4-chlorophenyl)quinoline, which classify it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
| Parameter | Value | Implication for Formulation |
| Molecular Formula | C₁₅H₉Cl₂N | |
| Molecular Weight | 274.15 g/mol | |
| LogP | ~4.8 | Highly lipophilic, indicating very poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Will require solubility enhancement for solution-based formulations. |
| pKa | ~2.5 (predicted) | Weakly basic; pH adjustment is unlikely to achieve desired solubility alone. |
| Melting Point | >150°C | High crystallinity, suggesting significant energy is required for dissolution. |
Formulation Development Strategy
Given the BCS Class II nature of 2-Chloro-3-(4-chlorophenyl)quinoline, the formulation strategy must directly address its poor aqueous solubility to ensure adequate bioavailability for preclinical testing. The choice between a solution or suspension is a critical decision point, driven by the required dose level and the intended route of administration (typically oral gavage for rodent studies).
The selection of excipients is critical and must be guided by toxicological precedents in the intended test species.[1] Only pharmacologically inactive substances should be used, and their levels must be justified.[2][3]
Decision Workflow: Solution vs. Suspension
Caption: Formulation selection workflow.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing two common types of preclinical formulations. All procedures should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Protocol: Co-Solvent/Surfactant Solution for Oral Gavage
This protocol is ideal for low-to-moderate doses where the compound can be fully solubilized. The selected vehicle, often referred to as "TPEG" (Tween/PEG), is a standard choice for poorly soluble compounds in discovery settings.[4][5]
Vehicle Composition:
-
5% Dimethyl Sulfoxide (DMSO)
-
40% Polyethylene Glycol 400 (PEG 400)
-
5% Polysorbate 80 (Tween® 80)
-
50% Saline (0.9% NaCl)
Rationale for Excipient Choice:
-
DMSO: A powerful aprotic solvent used to create the initial drug concentrate. Its concentration is kept low (≤10%) to minimize potential toxicity in vivo.[5]
-
PEG 400: A water-miscible co-solvent that enhances and maintains the solubility of the lipophilic compound.[6][7]
-
Tween 80: A non-ionic surfactant that improves wettability and prevents precipitation of the drug upon dilution in the aqueous environment of the GI tract.
-
Saline: The aqueous phase, ensuring isotonicity of the final formulation.
Step-by-Step Procedure:
-
Preparation of Vehicle:
-
In a sterile glass beaker, combine the required volumes of PEG 400 and Tween 80.
-
Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.
-
-
Drug Solubilization:
-
Accurately weigh the required amount of 2-Chloro-3-(4-chlorophenyl)quinoline powder.
-
In a separate sterile container (e.g., a glass vial), add the DMSO to the API powder.
-
Vortex or sonicate the mixture until the API is completely dissolved, forming a clear concentrate. Gentle warming (to 37-40°C) may be applied if necessary.[5]
-
-
Blending:
-
While stirring the PEG 400/Tween 80 mixture from Step 1, slowly add the DMSO drug concentrate from Step 2.
-
Continue stirring until the solution is completely homogenous.
-
-
Final Formulation:
-
Slowly add the saline to the organic phase mixture from Step 3 while stirring continuously. Adding the aqueous phase last and slowly is critical to prevent drug precipitation.
-
Visually inspect the final formulation against a light source to ensure it is a clear, particle-free solution.
-
Caption: Workflow for Co-Solvent Formulation.
Protocol: Micronized Suspension for Oral Gavage
This approach is necessary for high-dose studies where the required concentration cannot be achieved in a solution. The goal is to create a fine, uniform suspension to ensure consistent dosing.
Vehicle Composition:
-
0.5% w/v Sodium Carboxymethyl Cellulose (Na-CMC)
-
0.1% w/v Tween® 80
-
99.4% Purified Water
Rationale for Excipient Choice:
-
Na-CMC: A viscosity-enhancing polymer that acts as a suspending agent, preventing the rapid settling of drug particles.[8]
-
Tween 80: A wetting agent that reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, facilitating uniform dispersion.[8]
-
Purified Water: The aqueous vehicle.
Step-by-Step Procedure:
-
API Preparation (Micronization):
-
If not already size-reduced, gently grind the 2-Chloro-3-(4-chlorophenyl)quinoline powder in a mortar and pestle to reduce particle size. This increases the surface area for better dispersion and dissolution.
-
-
Vehicle Preparation:
-
In a sterile glass beaker, add the required volume of purified water.
-
While stirring vigorously with a magnetic stirrer, slowly sprinkle the Na-CMC powder into the vortex to prevent clumping.
-
Continue stirring until the Na-CMC is fully hydrated and the solution becomes clear and viscous (this may take several hours).
-
Add the Tween 80 to the Na-CMC solution and mix until fully dissolved.
-
-
Suspension Formulation:
-
Weigh the micronized API powder.
-
In a small glass mortar, add the powder.
-
Add a small amount of the prepared vehicle to the powder and levigate (mix to form a smooth, uniform paste). This step is crucial for ensuring all particles are wetted.[8]
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the mixture to a suitable container and stir continuously before drawing each dose to ensure homogeneity.
-
Analytical Verification & Stability
Prior to any in vivo study, the formulation must be characterized to ensure its quality and fitness for purpose.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Solution: Clear, free of particles. Suspension: Uniform, opaque, easily re-suspendable. |
| Concentration | HPLC-UV | 90-110% of the target concentration. |
| Homogeneity | HPLC-UV (Suspensions) | Top, middle, and bottom samples within ±10% of the mean concentration. |
| Short-Term Stability | Visual & HPLC-UV | No precipitation or significant degradation over the expected duration of use (e.g., 24 hours at room temp).[8] |
In Vivo Administration Considerations
For oral gavage in rodents, specific guidelines must be followed to ensure animal welfare and data quality.
-
Dosing Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.[9][10][11]
-
Needle Selection: Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.[10][12] The length should be pre-measured from the animal's snout to the last rib.[11]
-
Procedure: The procedure must be performed by trained personnel to minimize stress and avoid accidental administration into the trachea.[13] The substance should be administered slowly over 2-3 seconds.[12]
Conclusion
The successful preclinical development of 2-Chloro-3-(4-chlorophenyl)quinoline hinges on the selection of an appropriate formulation strategy. By systematically evaluating the compound's properties and applying established principles of formulation science, researchers can develop either a co-solvent solution for lower doses or a micronized suspension for higher doses. The protocols detailed in this guide provide a robust framework for preparing and validating these formulations, thereby enabling the generation of reliable and reproducible in vivo data. Adherence to these methodologies is paramount for making informed decisions in the drug development process.
References
-
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]
-
PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link]
-
Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available at: [Link]
-
ResearchGate. (2018). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. Available at: [Link]
-
American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (2025, September 15). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. Available at: [Link]
- Google Patents. A process for the preparation of a solid dispersion.
-
PubMed Central. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Available at: [Link]
-
ResearchGate. (2025, August 20). How to prepare the LQZ-7F dissolution formulation for animal experiments?. Available at: [Link]
-
Colorcon. The Selection of Excipients for Oral Solid Dosage Forms. Available at: [Link]
-
Springer. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]
-
Aniphy. UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Available at: [Link]
-
Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]
-
Journal of Advanced Pharmacy Education and Research. Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Available at: [Link]
-
PubMed Central. (2018). Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions. Available at: [Link]
-
JoVE. (2021, August 10). Preparation of Naringenin Solution for In Vivo Application. Available at: [Link]
-
ResearchGate. Optimization of soybean oil, tween 80, PEG 400 in formulation of beta carotene nanoemulsion. Available at: [Link]
-
OnDrugDelivery. THE RIGHT FORMULATION – AND HOW TO GET THERE. Available at: [Link]
-
FSU Office of Research. (2016, October 26). Oral Gavage in the Rat. Available at: [Link]
-
Procedures with Care. Oral Gavage in the Rat. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. aniphy.fr [aniphy.fr]
- 13. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
Application Notes & Protocols: A Strategic Guide to the Synthesis of Potent Quinazoline-Based Anticancer Agents from Dichloroquinazoline
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in the development of targeted anticancer therapies.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of potent anticancer agents, starting from the versatile precursor, 2,4-dichloroquinazoline. We delve into the strategic principles of sequential nucleophilic aromatic substitution (SNAr), which allows for regioselective functionalization of the quinazoline core. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations, and the synthesis of clinically relevant kinase inhibitors such as Gefitinib and Erlotinib. By integrating structure-activity relationship (SAR) principles with practical methodologies, we aim to provide a self-validating framework for the rational design and synthesis of next-generation quinazoline-based therapeutics.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline derivatives have emerged as one of the most successful classes of small-molecule kinase inhibitors.[3] Their rigid, planar structure provides an ideal framework for interacting with the ATP-binding pocket of various protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them critical therapeutic targets.[2]
The success of FDA-approved drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) validates the clinical potential of the 4-anilinoquinazoline core.[5][6] A common and highly effective strategy for synthesizing these and other novel analogues involves using 2,4-dichloroquinazoline as a key starting material. The differential reactivity of the chlorine atoms at the C4 and C2 positions is the lynchpin of this strategy, enabling a controlled, stepwise introduction of various pharmacophores.[7][8] The C4-chloro is significantly more susceptible to nucleophilic attack than the C2-chloro, a feature that chemists exploit to build molecular diversity in a predictable manner.
This guide will elucidate the core synthetic strategies, provide robust protocols, and explore the mechanistic basis for the anticancer activity of these compounds.
The Core Synthetic Principle: Regioselective SNAr
The synthetic utility of 2,4-dichloroquinazoline is predicated on the greater electrophilicity of the C4 position compared to the C2 position. This allows for a sequential nucleophilic aromatic substitution (SNAr) strategy, where the first nucleophile preferentially displaces the C4-chloride, leaving the C2-chloride available for a subsequent, distinct functionalization. This two-step diversification is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for sequential SNAr on 2,4-dichloroquinazoline.
Experimental Protocols
Protocol 1: Synthesis of the Core Intermediate: 4-(Substituted-anilino)-2-chloroquinazoline
This protocol describes the critical first step in synthesizing most EGFR/VEGFR inhibitors: the formation of the 4-anilino bond. The aniline nitrogen acts as the nucleophile, selectively displacing the C4-chloride.
Materials:
-
2,4-dichloroquinazoline
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib precursor)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloroquinazoline (1.0 eq).
-
Add the desired substituted aniline (1.1 eq).
-
Add isopropanol (IPA) to create a suspension (approx. 10 mL per gram of dichloroquinazoline).
-
Add a non-nucleophilic base, such as DIPEA (1.5 eq), to scavenge the HCl generated during the reaction. Alternatively, an inorganic base like K₂CO₃ can be used.
-
Heat the reaction mixture to reflux (approx. 80-85°C for IPA) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold IPA to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the 4-(substituted-anilino)-2-chloroquinazoline intermediate.
Causality & Expertise:
-
Choice of Solvent: Isopropanol is widely used as it provides good solubility for the reactants at reflux while allowing the product to crystallize upon cooling, simplifying purification.[9]
-
Choice of Base: DIPEA is a sterically hindered organic base that will not compete as a nucleophile. K₂CO₃ is a cost-effective inorganic alternative, though it may require longer reaction times. The base is crucial to neutralize the generated HCl, which would otherwise protonate the aniline nucleophile, rendering it unreactive.
Protocol 2: Diversification at the C2-Position
With the C4 position functionalized, the less reactive C2-chloro can be displaced, often requiring more forcing conditions or more potent nucleophiles. This step is key for modulating the physicochemical properties and biological activity of the final compound.[1][10]
Materials:
-
4-(Substituted-anilino)-2-chloroquinazoline intermediate from Protocol 1
-
Nucleophile (e.g., pyrrolidine, morpholine, thiophenol) (1.5 - 2.0 eq)
-
Solvent: DMF, Dioxane, or N-Methyl-2-pyrrolidone (NMP)
-
Base (if required, e.g., K₂CO₃)
Procedure:
-
In a round-bottom flask, dissolve the 2-chloroquinazoline intermediate (1.0 eq) in a suitable high-boiling polar aprotic solvent like DMF.
-
Add the desired nucleophile (e.g., pyrrolidine, 1.5 eq).
-
Heat the reaction mixture to 80-120°C. The specific temperature depends on the nucleophilicity of the second amine/thiol.
-
Monitor the reaction by TLC. These reactions can take anywhere from 6 to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, washing thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Causality & Expertise:
-
Forcing Conditions: The C2-Cl bond is stronger and less activated towards SNAr than the C4-Cl bond. Therefore, higher temperatures and more polar solvents are often necessary to drive the reaction to completion.
-
Nucleophile Choice: The diversity at this position allows for fine-tuning of properties. For instance, introducing a basic amine like pyrrolidine can improve aqueous solubility, a critical parameter for bioavailability.[1]
Case Study: Synthesis of Marketed Tyrosine Kinase Inhibitors
The following workflows illustrate how the core protocols are adapted to synthesize well-known anticancer drugs.
Synthesis of Gefitinib
Gefitinib targets EGFR and is used to treat non-small cell lung cancer. A key intermediate can be derived from 2,4-dichloro-6,7-dimethoxyquinazoline.[11]
Caption: A synthetic pathway to Gefitinib utilizing a dichloroquinazoline precursor.
Note: Many commercial syntheses of Gefitinib build the quinazolinone core first and chlorinate it later.[12] However, routes starting from dichloro-precursors are also established in the literature.[11]
Synthesis of Erlotinib
Erlotinib is another EGFR inhibitor. Its synthesis involves the crucial SNAr reaction between a 4-chloroquinazoline intermediate and 3-ethynylaniline.[13][14]
Key Step: The synthesis starts with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, which is chlorinated using SOCl₂ or POCl₃ to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[14] This activated intermediate is then reacted with 3-ethynylaniline, following a procedure analogous to Protocol 1.
-
Chlorination: 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is refluxed in thionyl chloride (SOCl₂) to produce the 4-chloro intermediate.[14]
-
SNAr Coupling: The resulting 4-chloroquinazoline is reacted with 3-ethynylaniline in isopropanol at reflux to yield Erlotinib.[13][14]
Mechanism of Action & Structure-Activity Relationship (SAR)
Quinazoline derivatives synthesized via these routes primarily function as ATP-competitive inhibitors of tyrosine kinases. The 4-anilinoquinazoline scaffold mimics the adenine portion of ATP, allowing it to bind to the enzyme's active site in the hinge region, thereby blocking downstream signaling.[5][15]
Caption: Inhibition of EGFR/VEGFR signaling by quinazoline-based agents.[4]
Key Structure-Activity Relationship (SAR) Insights:
| Structural Position | Feature | Impact on Activity | Rationale |
| C4-Position | Substituted Aniline Moiety | Crucial for Activity | Forms key hydrogen bonds with the hinge region of the kinase domain, anchoring the molecule.[5][15] |
| Aniline Ring | Small, electron-withdrawing groups (e.g., -Cl, -F, -Br) at the meta-position | Enhances Potency | Optimizes electronic and steric interactions within the hydrophobic pocket of the active site.[5] |
| C6 & C7 Positions | Methoxy or longer alkoxy groups with a terminal basic amine | Increases Potency & Solubility | These groups occupy a solvent-exposed region, and the basic amine significantly improves aqueous solubility and pharmacokinetic properties.[15][16] |
| C2-Position | Can tolerate various small substituents | Modulates Properties | While not directly involved in hinge binding, modifications here can fine-tune selectivity, metabolism, and physical properties.[1][10] |
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative quinazoline derivatives against various human cancer cell lines, providing a baseline for evaluating newly synthesized compounds.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Chloro-4-(phenyl)aminoquinazoline derivative | A549 (Lung) | 0.1 - 0.3 | [10] |
| 4-Anilino-6,7-dimethoxyquinazoline derivative | Various | 0.006 - 0.025 (nM) for EGFR-TK | [15] |
| Chalcone-quinazoline hybrid | MCF-7 (Breast) | Potent Activity | [17] |
| 2,4-Disubstituted Quinazoline | MGC-803 (Gastric) | 0.85 | [18] |
Conclusion and Future Perspectives
2,4-Dichloroquinazoline remains a highly valuable and strategic starting material for the synthesis of potent anticancer agents. The reliability and regioselectivity of the sequential SNAr reactions provide a robust platform for generating vast chemical diversity. Understanding the underlying principles of reactivity and the structure-activity relationships is paramount for the rational design of novel compounds. Future research will likely focus on developing derivatives with improved selectivity profiles to overcome drug resistance and on conjugating these quinazoline cores to other pharmacophores to create multi-targeted or novel mechanism-of-action therapeutics.[1][18]
References
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (No specific date). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKw-wAEJgOXWqbHA7PLjWZBg7nxzzdeOe0FI_fdQbqkdwi3D--rq99gwEI9CEskDBemNa4Wy_Nytz7QhNtkms68XiH8v24xN3MVy8yBBCWvhIRmBkfoV-NnIOyihLPjJT9PZjKWztHjdHUfw==]
- Raffa, D., et al. (No specific date). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/850]
- Lee, H., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm500171v]
- Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry. [URL: https://www.researchgate.
- Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/dichloro-styrylquinazolines-a-comparative-guide-on-structure-activity-relationships-for-anticancer-drug-development]
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-synthesis-of-quinazoline-based-kinase-inhibitors-using-boronic-acids]
- Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-e-46-dichloro-2-styrylquinazoline-and-its-analogs-in-cancer-drug-discovery]
- Garofalo, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [URL: https://www.mdpi.com/1424-8247/16/4/508]
- Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. ResearchGate. [URL: https://www.researchgate.net/publication/328994514_A_New_Synthesis_of_Gefitinib]
- Synthesis of series of quinazoline analogues as protein kinase inhibitors. (No specific date). ResearchGate. [URL: https://www.researchgate.net/publication/375757962_Synthesis_of_series_of_quinazoline_analogues_as_protein_kinase_inhibitors]
- Application of 2,4-Dichloroquinoline-3-carbonitrile in the Synthesis of Anticancer Agents. (2025). BenchChem. [URL: https://www.benchchem.com/application-notes/application-of-2-4-dichloroquinoline-3-carbonitrile-in-the-synthesis-of-anticancer-agents]
- Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23891910/]
- A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (No specific date). Indian Journal of Chemistry. [URL: https://nopr.niscpr.res.in/handle/123456789/29285]
- Cheng, C. (2015). Lapatinib preparation method. SciSpace. [URL: https://typeset.
- The Chemistry Behind Lapatinib: An Intermediate's Role. (No specific date). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Process for the preparation of gefitinib. (2013). Google Patents. [URL: https://patents.google.
- LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. (2014). New Drug Approvals. [URL: https://newdrugapprovals.org/2014/09/14/lapatinib-gw572016-an-egfr-erb-2-inhibitor/]
- General synthetic routes to quinazolinones. (No specific date). ResearchGate. [URL: https://www.researchgate.net/figure/General-synthetic-routes-to-quinazolinones_fig1_221927515]
- Wang, S., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.886079/full]
- Xu, Z., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7063071/]
- Wang, S., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4873]
- The Chemical Synthesis of Erlotinib: The Role of 183322-17-0. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-chemical-synthesis-of-erlotinib-the-role-of-183322-17-0-79841892.html]
- Gholami, H., et al. (2016). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5122228/]
- Synthetic method of lapatinib. (2013). Google Patents. [URL: https://patents.google.
- Various Authors. (No specific date). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://wjpr.net/download/article/1461093539.pdf]
- Lapatinib Synthetic Routes. (No specific date). MedKoo Biosciences. [URL: https://www.medkoo.
- Preparation process of erlotinib. (2011). Google Patents. [URL: https://patents.google.
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (No specific date). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Anticancer-activity-of-pyrimidodiazepines-based-on-El-Sayed-El-Tamany/48c279c054236e788c039755b721e784405a81ca]
- Al-Ostoot, F. H., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4834394/]
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [URL: https://www.researchgate.net/publication/364372990_Synthesis_and_Biological_Evaluation_of_24-Diaminoquinazolines_as_Potential_Antitumor_Agents]
- Zhang, T., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/27/23/8227]
- A New Synthesis of Gefitinib. (2020). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-New-Synthesis-of-Gefitinib-Qin-Li/9079541a0210e75558960133a8867b93a02737c3]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889246/]
- Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. (No specific date). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-chalcone-incorporated-quinazoline-as-Reddy-Reddy/a30b5e4c6f3918a99477028f86f8742880708061]
- Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (1982). Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820000309]
- (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025). ResearchGate. [URL: https://www.researchgate.
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 13. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 14. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Chan-Lam Coupling in Quinazoline Derivative Synthesis
Introduction: A Modern Approach to a Privileged Scaffold
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates with diverse therapeutic activities, including anticancer, antiviral, and antibacterial properties. The efficient construction of this privileged scaffold is, therefore, a critical focus in drug discovery and development. The Chan-Lam coupling, a copper-catalyzed cross-coupling of arylboronic acids with N- or O-nucleophiles, has emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds under mild conditions.[1][2] This application note provides an in-depth guide to leveraging the Chan-Lam coupling for the synthesis of various quinazoline derivatives, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
A significant advantage of the Chan-Lam coupling over traditional methods is its tolerance of open-air conditions and a wide range of functional groups, making it a more practical and environmentally benign alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction.[1][3] This guide will specifically explore the synthesis of 2-aminoquinazolines and 2-arylquinazolines, demonstrating the reaction's utility in accessing key structural motifs within this important class of heterocycles.
Mechanistic Overview: The Copper-Catalyzed Pathway
The generally accepted mechanism for the Chan-Lam coupling involves a catalytic cycle with copper in various oxidation states.[4] While the exact mechanism can be complex and substrate-dependent, the key steps are illustrated below. The reaction is initiated by the coordination of the N-H containing nucleophile (such as a guanidine or amidine) to a Cu(II) salt. Transmetalation with the arylboronic acid forms a copper-aryl intermediate. This is followed by a crucial reductive elimination step, which forges the C-N bond and releases the desired product. The resulting Cu(I) species is then re-oxidized to Cu(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[4]
Figure 1. Generalized catalytic cycle of the Chan-Lam coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aminoquinazolines and 2-arylquinazolines via Chan-Lam coupling.
Protocol 1: Synthesis of 2-Aminoquinazolines from (2-Formylphenyl)boronic Acids and Guanidines
This protocol is adapted from a method developed for the synthesis of a range of 2-aminoquinazolines under mild conditions.[5]
Materials:
-
(2-Formylphenyl)boronic acid (1.0 mmol, 1.0 equiv)
-
Guanidine hydrochloride (2.0 mmol, 2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Methanol (MeOH) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add (2-formylphenyl)boronic acid (1.0 mmol), guanidine hydrochloride (2.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (3.0 mmol).
-
Add methanol (5 mL) to the flask.
-
The reaction is performed open to the air.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with ethyl acetate or by column chromatography on silica gel.
Figure 2. Experimental workflow for the synthesis of 2-aminoquinazolines.
Protocol 2: Synthesis of 2-Arylquinazolines from (2-Formylphenyl)boronic Acids and Amidines
This protocol outlines a method for the synthesis of 2-arylquinazolines, expanding the utility of the Chan-Lam coupling for this scaffold.[6]
Materials:
-
(2-Formylphenyl)boronic acid (1.0 mmol, 1.0 equiv)
-
Amidine hydrochloride (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Methanol (MeOH) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine (2-formylphenyl)boronic acid (1.0 mmol), amidine hydrochloride (1.5 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add methanol (5 mL) to the flask.
-
The reaction is performed open to the air.
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-arylquinazoline.
Data Presentation: Reaction Parameter Optimization
The following table summarizes the effects of various reaction parameters on the yield of 2-substituted quinazolines based on literature findings. This data can guide the optimization of reaction conditions for specific substrates.
| Entry | Quinazoline Type | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Amino | CuI | K₂CO₃ | MeOH | Room Temp | 70-85 | [5] |
| 2 | 2-Amino | Cu(OAc)₂ | K₂CO₃ | MeOH | Room Temp | Lower Yield | [5] |
| 3 | 2-Aryl | CuI | K₂CO₃ | MeOH | 60 | 65-80 | [6] |
| 4 | 2-Aryl | CuBr | Cs₂CO₃ | DMSO | 80 | Good Yields | [7] |
| 5 | 4-Amino | CuI | K₂CO₃ | DMF | 80 | Good Yields | [3] |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues encountered during the Chan-Lam coupling for quinazoline synthesis and provides evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The copper catalyst may be of poor quality or has degraded. 2. Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. 3. Insufficient Base: The basicity may not be sufficient to deprotonate the nucleophile or facilitate the catalytic cycle. 4. Solvent Effects: The chosen solvent may not be optimal for the specific substrates. | 1. Use a fresh, high-purity copper salt. Consider pre-activating the catalyst if necessary. 2. Use freshly purchased boronic acid or recrystallize older batches. Consider using boronic esters, which can be more stable. 3. Increase the equivalents of the base. Screen different bases such as Cs₂CO₃ or an organic base like triethylamine. 4. Screen alternative solvents like DMSO, DMF, or toluene, as the optimal solvent can be substrate-dependent.[7] |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid is replaced by a hydrogen atom. 2. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. 3. Aldehyde Side Reactions: The formyl group on the boronic acid may undergo undesired reactions. | 1. Ensure anhydrous conditions by using dry solvents and adding molecular sieves. 2. This is a common side reaction in Chan-Lam couplings.[4] Adjusting the stoichiometry of the reactants or changing the ligand on the copper catalyst may help. 3. If aldehyde-related side products are observed, consider protecting the aldehyde group, though this adds extra synthetic steps. A milder base or lower reaction temperature might also mitigate these side reactions. |
| Difficulty in Product Purification | 1. Polarity of the Product: Quinazoline derivatives, especially those with amino groups, can be highly polar. 2. Residual Copper: Copper salts can be difficult to remove completely. | 1. For highly polar products, consider trituration as an alternative to chromatography.[5] If using chromatography, a polar solvent system (e.g., DCM/MeOH with a small amount of ammonium hydroxide) may be necessary. 2. After the reaction, filter the mixture through a pad of Celite to remove insoluble copper species. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can also help remove residual copper. |
Conclusion and Future Outlook
The Chan-Lam coupling offers a highly effective and practical approach for the synthesis of quinazoline derivatives. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an invaluable tool in the modern synthetic chemist's arsenal, particularly in the context of drug discovery where rapid access to diverse chemical matter is paramount. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this methodology in their own laboratories. Future advancements in this field will likely focus on expanding the substrate scope, developing more active and recyclable catalytic systems, and further elucidating the reaction mechanism to enable even more precise control over the synthesis of complex molecular architectures.
References
-
Solomin, V. V., et al. (2024). Synthesis of 2-arylquinazolines by Chan–Evans–Lam coupling of 2-formylphenylboronic acids with amidines. Chemistry of Heterocyclic Compounds, 60(3-4), 1-6. [Link]
-
Solomin, V. V., et al. (2024). SYNTHESIS OF 2-ARYLQUINAZOLINES BY CHAN–EVANS–LAM COUPLING OF 2-FORMYLPHENYLBORONIC ACIDS WITH AMIDINES. Chemistry of Heterocyclic Compounds. [Link]
-
Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Solomin, V. V., et al. (2024). Synthesis of 2-arylquinazolines by Chan–Evans–Lam coupling of 2-formylphenylboronic acids with amidines. ResearchGate. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC - PubMed Central. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). PMC - NIH. [Link]
-
Xu, L., et al. (2012). Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. Organic Letters, 14(4), 1150–1153. [Link]
- Solomin, V. V., et al. (2024). Synthesis of 2-arylquinazolines by Chan–Evans–Lam coupling of 2-formylphenylboronic acids with amidines. CoLab.
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chan-Evans-Lam Conditions for the Synthesis of 2-Aminoquinazoline (3) a. (n.d.). ResearchGate. [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. [Link]
-
Mechanistic Studies on the Copper- Catalyzed N-Arylation of Amides. (n.d.). MIT Open Access Articles. [Link]
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10.... (n.d.). ResearchGate. [Link]
-
Synthesis of Symmetrical and Unsymmetrical N,N′-Diaryl Guanidines via Copper/N-Methylglycine-Catalyzed Arylation of Guanidine Nitrate. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (n.d.). PMC - NIH. [Link]
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. SYNTHESIS OF 2-ARYLQUINAZOLINES BY CHAN–EVANS–LAM COUPLING OF 2-FORMYLPHENYLBORONIC ACIDS WITH AMIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Troubleshooting & Optimization
Improving the yield of 2-Chloro-3-(4-chlorophenyl)quinoline synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of this important quinoline derivative. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate the complexities of this synthesis.
Introduction: The Vilsmeier-Haack Approach
The synthesis of 2-chloro-3-arylquinolines is most commonly achieved via a Vilsmeier-Haack type reaction. This powerful method involves the reaction of an N-arylacetamide derivative with a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds through electrophilic cyclization to form the quinoline ring system, with concurrent chlorination at the 2-position.[1] While effective, this reaction is sensitive to a number of parameters that can significantly impact yield and purity.
This guide will focus on troubleshooting the Vilsmeier-Haack synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline from a suitable N-aryl-2-(4-chlorophenyl)acetamide precursor.
Core Synthesis Protocol: A Validated Starting Point
This protocol provides a robust baseline for the synthesis. Subsequent sections will address common deviations and how to troubleshoot them.
Reaction: Vilsmeier-Haack Cyclization of N-Aryl-2-(4-chlorophenyl)acetamide
Caption: General workflow for the Vilsmeier-Haack synthesis.
Detailed Step-by-Step Methodology
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5-10 equivalents relative to the substrate).
-
Cool the flask to 0-5 °C using an ice bath.
-
Add phosphorus oxychloride (POCl₃, 3-12 equivalents) dropwise with vigorous stirring. The addition is exothermic and should be controlled.
-
Allow the mixture to stir at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[2]
-
-
Reaction:
-
Dissolve the N-aryl-2-(4-chlorophenyl)acetamide substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for 4-16 hours.[3] Monitor reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Crucial Step: After the reaction is complete (as indicated by TLC), allow the mixture to cool slightly. While still warm, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The hydrolysis of the reaction intermediate and excess Vilsmeier reagent is highly exothermic and may release HCl gas. Perform this in a well-ventilated fume hood.
-
Stir the mixture for 30-60 minutes.
-
Basify the acidic slurry to a pH of >9 using a cold solution of sodium hydroxide or sodium bicarbonate. This is critical for precipitating the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
The crude product is often impure.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
If recrystallization is insufficient, purify the product using column chromatography on silica gel.[4]
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product. What went wrong?
This is the most common issue and can be traced to several critical factors. Use the following logic to diagnose the problem.
Caption: Troubleshooting logic for low/no yield issues.
-
Expertise & Causality:
-
Reagent Quality: The Vilsmeier reagent is highly reactive and moisture-sensitive. Water in the DMF or POCl₃ will consume the reagent, preventing the reaction from proceeding.[2] Phosphorus oxychloride itself reacts violently with water.[5]
-
Stoichiometry: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The starting N-aryl-2-(4-chlorophenyl)acetamide is deactivated by the chlorine atom and the amide carbonyl group. Therefore, a significant excess of the Vilsmeier reagent is often required to drive the reaction to completion. Optimization studies have shown that increasing the molar ratio of POCl₃ can dramatically improve yields.
-
Temperature & Time: Cyclization is often the rate-limiting step and requires thermal energy. If the temperature is too low or the reaction time too short, the reaction will be incomplete. Electron-withdrawing groups on the acetanilide starting material can necessitate longer reaction times or higher temperatures.
-
Work-up (Basification): The nitrogen atom on the quinoline ring is basic and will be protonated in the highly acidic conditions of the reaction and quench. The resulting quinolinium salt is often water-soluble. Basification is absolutely essential to neutralize this salt and precipitate the free base product.
-
| Parameter | Standard Range | Optimized Range (for difficult substrates) |
| POCl₃ : Substrate Ratio | 3 - 5 equivalents | 10 - 12 equivalents |
| Temperature | 80 - 90 °C | 90 - 100 °C[3] |
| Reaction Time | 4 - 8 hours | 8 - 16 hours[3] |
| Work-up pH | > 8 | > 9 |
Q2: My reaction mixture turned into a dark brown or black tar. How can I prevent this?
Probable Cause: This is typically due to decomposition of the starting material or product under the harsh, acidic reaction conditions, especially at elevated temperatures.
Solutions & Explanations:
-
Control Temperature: Do not overheat the reaction. While heating is necessary, exceeding 100-110 °C can promote polymerization and charring. Maintain the recommended temperature range and ensure even heating with an oil bath and good stirring.[6]
-
Pour Hot, Don't Wait: A common practical observation is that pouring the hot reaction mixture directly onto ice gives a cleaner, more easily filterable precipitate. Allowing the mixture to cool down in the flask can sometimes promote the formation of intractable tars.
-
Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC), proceed to the work-up. Prolonged heating after the starting material is consumed can lead to product degradation.
Q3: I isolated a product, but it's not the 2-chloroquinoline. The mass spectrum suggests it's the corresponding quinolin-2-one. Why did this happen?
Probable Cause: The 2-chloro group on the quinoline ring is an excellent leaving group and is susceptible to nucleophilic substitution, particularly hydrolysis. This can happen during work-up or even purification.[7][8]
Solutions & Explanations:
-
Control Work-up Temperature: When basifying the reaction mixture, use a pre-chilled base solution and maintain the slurry in an ice bath. Hydrolysis is a chemical reaction with a rate that is dependent on temperature; keeping the mixture cold will significantly slow this side reaction.
-
Avoid Prolonged Exposure to Acid/Base: Do not let the reaction mixture sit for extended periods in either the highly acidic post-quench state or the highly basic state after neutralization. Proceed through the filtration and washing steps efficiently. Formic acid has been specifically shown to promote the hydrolysis of 2-chloroquinolines to quinolones.[9][10]
-
Purification Conditions: When performing column chromatography, ensure your solvents are neutral and dry. Using acidic or basic solvents can cause hydrolysis on the column.
Q4: The crude product is an oily substance or a very impure solid that is difficult to handle. How can I improve the isolation?
Probable Cause: Incomplete reaction, side product formation, or residual DMF can lead to a crude product that is difficult to purify.
Solutions & Explanations:
-
Ensure Complete Reaction: Use TLC to confirm the complete consumption of your starting material before proceeding to the work-up. An incomplete reaction will result in a mixture that is harder to crystallize.
-
Vigorous Stirring During Precipitation: When pouring the reaction onto ice and subsequently basifying, stir the mixture vigorously. This promotes the formation of a fine, homogeneous precipitate rather than an agglomerated, oily mass.
-
Sufficient Water for Washing: Wash the filtered crude solid with ample amounts of cold water. This is crucial for removing any remaining DMF (which is water-soluble) and inorganic salts, which can inhibit crystallization.
-
Trituration: If the crude product is oily, try triturating it with a non-polar solvent like hexane or a mixture of ether/hexane. This can often induce crystallization and wash away non-polar impurities, providing a solid that is suitable for recrystallization.
References
-
Mogilaiah, K., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B, 1539-1543. [Link]
-
Wang, M.-F., et al. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. [Link]
-
Wang, M.-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
-
Wang, S., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]
-
Wang, M.-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]
-
Wang, S., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]
-
Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Ingenta Connect. [Link]
-
Request PDF. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. [Link]
-
Singh, R. S., et al. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Reddy, C. S., et al. (2011). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. [Link]
-
Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. [Link]
-
Bojja, S., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]
-
Mohamed, S. K., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Challenges of 2-Chloro-3-(4-chlorophenyl)quinoline
Welcome to the technical support center for 2-Chloro-3-(4-chlorophenyl)quinoline (CAS No. 85274-81-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. We understand that robust and reproducible purification is critical for the success of your downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges associated with purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline?
A1: The impurity profile is heavily dependent on the synthetic route employed. A prevalent method for synthesizing the 2-chloroquinoline scaffold is the Vilsmeier-Haack cyclization of an appropriate acetanilide, followed by chlorination.[3][4][5][6] Based on this, the most common impurities include:
-
Unreacted Starting Materials: Such as N-(4-chlorophenyl)acetamide or related precursors used in the initial cyclization.
-
Hydrolysis Byproduct: The 2-chloro group is susceptible to hydrolysis, especially in the presence of water during workup or on silica gel during chromatography. This results in the formation of the corresponding and more polar 3-(4-chlorophenyl)quinolin-2(1H)-one.[7]
-
Residual Vilsmeier Reagent Byproducts: Contaminants from the reaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) may persist after an incomplete workup.[3]
-
Tarry/Polymeric Byproducts: Vigorous reaction conditions, sometimes employed in quinoline synthesis, can lead to the formation of high-molecular-weight, tar-like substances that can complicate purification.[8]
Q2: What are the primary recommended purification methods for this compound?
A2: The two most effective and widely adopted purification techniques for 2-Chloro-3-(4-chlorophenyl)quinoline are column chromatography and recrystallization.[7][8]
-
Silica Gel Column Chromatography: This is the most versatile method for separating the target compound from a wide array of impurities, particularly those with different polarities, such as the hydrolyzed quinolinone byproduct.[9]
-
Recrystallization: This technique is ideal for removing minor impurities from an already enriched product, yielding a highly pure crystalline solid.[10] Common solvents for recrystallizing similar quinoline derivatives include ethanol or ethyl acetate.[3][11]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. Due to its aromatic quinoline core, the compound is UV-active, making it easily visible on TLC plates with a fluorescent indicator (F₂₅₄) under a 254 nm UV lamp.[7] For quantitative purity assessment and method validation, High-Performance Liquid Chromatography (HPLC) is the preferred method, capable of separating closely related isomers and quantifying impurities with high precision.[12][13]
Q4: What are the recommended storage conditions for the purified 2-Chloro-3-(4-chlorophenyl)quinoline?
A4: The purified compound is a solid with a reported melting point of 94-97 °C. It should be stored in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis of the 2-chloro group. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Troubleshooting Purification Workflows
This section addresses specific issues you may encounter during the purification of 2-Chloro-3-(4-chlorophenyl)quinoline.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making workflow for purifying your crude product.
Caption: Troubleshooting workflow for purification of 2-Chloro-3-(4-chlorophenyl)quinoline.
Problem 1: The crude product shows multiple spots on TLC after aqueous workup.
-
Probable Cause: This is the most common scenario, indicating an incomplete reaction and/or the formation of several byproducts. The spots likely correspond to the desired product, unreacted starting materials, and more polar byproducts like the hydrolyzed 3-(4-chlorophenyl)quinolin-2(1H)-one.
-
Solution: Silica Gel Column Chromatography. This is the most robust method to resolve a complex mixture.
Detailed Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an optimal eluent system using TLC. Start with a low-polarity mixture like 5% ethyl acetate in hexanes and gradually increase the polarity. The ideal system should give the desired product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate/hexanes) and carefully pack the column, ensuring no air bubbles are trapped.[14] A layer of sand can be added to the top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of the column.[8] This "dry loading" technique generally provides superior separation compared to loading the sample as a concentrated liquid.
-
Elution: Begin eluting the column with the low-polarity solvent mixture. Collect fractions and monitor them continuously by TLC. You may need to gradually increase the polarity of the eluent (gradient elution) to first elute your desired product and then wash out more polar impurities.[8]
-
Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to yield the purified compound.
Data Presentation: Representative Column Chromatography Parameters
| Parameter | Recommended Setting | Expected Outcome |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for this class of compounds. |
| Eluent System | Gradient: 5% to 20% Ethyl Acetate in Hexanes | Product typically elutes at ~10-15% Ethyl Acetate. |
| Expected Rf (Product) | ~0.30 in 15% Ethyl Acetate/Hexanes | Good separation from baseline and solvent front. |
| Expected Rf (Hydrolysis) | ~0.10 in 15% Ethyl Acetate/Hexanes | The more polar byproduct will lag significantly behind. |
Problem 2: The final product is contaminated with a persistent, more polar impurity.
-
Probable Cause: You are likely dealing with the hydrolyzed byproduct, 3-(4-chlorophenyl)quinolin-2(1H)-one. This can form during a prolonged aqueous workup or if wet solvents are used in chromatography.
-
Solution: Optimized Recrystallization. If the impurity is present in a small amount after chromatography, recrystallization is the best method for its removal.
Detailed Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[7] Ethanol often works well for related structures.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the impure solid until it is completely dissolved.
-
Decolorization (Optional): If the solution has a significant color, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Problem 3: No crystals form upon cooling during recrystallization.
-
Probable Cause: The solution is not supersaturated. This can happen if too much solvent was added or if the compound is highly soluble in the chosen solvent even at low temperatures.[7][10]
-
Solution 1: Reduce Solvent Volume. Gently heat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Solution 2: Use an Anti-Solvent. If the compound is too soluble, an "anti-solvent" can be added. This is a solvent in which your compound is insoluble but which is miscible with your recrystallization solvent. Add the anti-solvent dropwise to the warm solution until you see persistent turbidity. Add a few drops of the primary solvent to redissolve the precipitate, and then allow the mixture to cool slowly.[10] For an ethanol solution, water or hexanes could serve as an anti-solvent.
References
- BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
- International Journal of Chemical Studies. (2016).
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 925-954.
- BenchChem. (n.d.). 2-(4-Chlorophenyl)quinolin-3-amine|Research Chemical.
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
-
Phenomenex. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Suresh, K., et al. (2010). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Journal of Pharmacy Research, 3(4).
- Al-Joboury, H. H. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
- MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1084.
- Rasayan Journal of Chemistry. (2023). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. 16(2), 1145-1152.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(3), 844-848.
- MDPI. (2018). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molecules, 23(8), 2043.
- Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2793.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
- PubChem. (n.d.). 2-Chloro-3-(4-methylphenyl)quinoline.
- Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
- IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
- Petitcolas, E., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7860.
Sources
- 1. 85274-81-3 | 2-Chloro-3-(4-chlorophenyl)quinoline - Moldb [moldb.com]
- 2. Page loading... [guidechem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-Chloro-3-(4-chlorophenyl)quinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 2-Chloro-3-(4-chlorophenyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during in vitro experimentation. Given the physicochemical characteristics of many quinoline derivatives, poor aqueous solubility is a common hurdle that can impact data quality and reproducibility.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically address and overcome these issues.
Introduction: The Challenge of Lipophilic Compounds in Aqueous Systems
2-Chloro-3-(4-chlorophenyl)quinoline is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted with two chlorine atoms and a phenyl group, confers significant lipophilicity.[3] This property is advantageous for cell permeability but presents a major challenge for achieving sufficient concentrations in aqueous buffers and cell culture media, which are essential for most in vitro assays.[4][5] When a concentrated stock solution, typically in an organic solvent like DMSO, is introduced into an aqueous environment, the compound can rapidly precipitate out of solution, a phenomenon known as "solvent shock".[6][7] This leads to an unknown final concentration, potential for physical interference in assays, and unreliable experimental outcomes.[8]
This guide will walk you through a logical, tiered approach to solving these solubility issues, from optimizing your initial solution preparation to employing advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just diluted my DMSO stock of 2-Chloro-3-(4-chlorophenyl)quinoline into my cell culture medium, and it immediately turned cloudy. What happened and what should I do first?
A1: The cloudiness you're observing is almost certainly compound precipitation. This is a classic sign of a poorly soluble compound crashing out of solution upon introduction to an aqueous environment.[9] The abrupt change in solvent polarity from 100% DMSO to the aqueous medium drastically reduces the compound's solubility limit.[6]
Before attempting more complex solutions, follow this initial troubleshooting workflow.
Caption: Initial troubleshooting workflow for compound precipitation.
Q2: What is the correct way to prepare and dilute a stock solution of a lipophilic compound like this?
A2: Proper stock solution handling is critical. The goal is to create a high-concentration, stable stock in a suitable organic solvent and then dilute it in a manner that minimizes the shock of solvent change.
Protocol 1: Stock Solution Preparation
-
Solvent Selection: For highly lipophilic compounds, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power.[6]
-
Calculation: Determine the mass of 2-Chloro-3-(4-chlorophenyl)quinoline needed for your desired stock concentration (e.g., 10 mM).
-
Dissolution: Aseptically add the weighed compound to a sterile tube. Add the calculated volume of DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If particulates remain, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C. Do not overheat, as it may degrade the compound.
-
Inspection & Storage: Visually confirm that all solid material has dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
| Solvent | Typical Stock Conc. | Notes |
| DMSO | 1-20 mM | High solubilizing power. Can be cytotoxic at final concentrations >0.5%-1%.[11] |
| Ethanol | 1-10 mM | Less toxic than DMSO for some cell types, but also a less powerful solvent.[12] |
| Methanol | 1-10 mM | Similar to ethanol; can have metabolic effects on cells.[13] |
Table 1: Common organic solvents for preparing stock solutions.
Protocol 2: Dilution into Aqueous Medium
This step is where precipitation most often occurs. The key is to disperse the compound and solvent as quickly and widely as possible.
-
Pre-warm Medium: Ensure your cell culture medium or assay buffer is at the experimental temperature (e.g., 37°C). Solubility can be temperature-dependent.[6]
-
Prepare for Mixing: Have the tube of medium on a vortex mixer set to a medium-high speed.
-
Add Drop-wise: While the medium is actively vortexing, add the required volume of your compound stock solution drop-by-drop into the vortex. This rapid mixing helps prevent localized high concentrations of both the compound and the organic solvent.[7]
-
Final Mix: Continue vortexing for another 15-30 seconds after adding the stock.
-
Immediate Use: Use the freshly prepared solution immediately. Some compounds may precipitate over time, even if they appear soluble initially.[6]
Q3: I've optimized my dilution technique, but my compound still precipitates at my desired concentration. What are my next options?
A3: If basic technique optimization fails, you need to modify the formulation of your final solution to increase the compound's solubility. This is best approached in a tiered manner, starting with the simplest and least-interfering methods.
Caption: Tiered strategy for advanced solubilization.
Tier 1: Using Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous medium in small amounts, can increase the solubility of lipophilic compounds by reducing the overall polarity of the solution.[14][15]
| Co-solvent | Typical Final Conc. (%) | Mechanism & Considerations |
| PEG 400 | 1 - 5% | Lowers solvent polarity. Generally low toxicity.[12] |
| Propylene Glycol (PG) | 1 - 5% | Similar to PEG 400. Widely used in formulations.[13] |
| Ethanol | 0.5 - 2% | Can have biological effects on cells; ensure proper vehicle controls.[11] |
| Glycerol | 1 - 10% | Increases viscosity, which may affect some assays. |
Table 2: Common co-solvents for in vitro assays.
Experimental Approach: Prepare a series of intermediate dilutions of your compound in 100% DMSO. In parallel, prepare your assay buffer/medium with varying final concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5% PEG 400). Add the DMSO stock to each co-solvent-containing medium to find the minimum concentration of co-solvent that prevents precipitation. Crucially, you must then run a vehicle control with that concentration of co-solvent to ensure it doesn't affect your assay (see Q4).
Tier 2: pH Adjustment
The quinoline nitrogen is weakly basic (pKa of quinoline is ~4.9). While the chloro- and phenyl- substitutions will alter this, it's possible the compound's solubility could be increased in a more acidic buffer by protonating the nitrogen.
Experimental Approach: This is more applicable to cell-free assays than cell-based assays, as cell culture media have strong buffering systems and cells require a narrow physiological pH range (typically 7.2-7.4).[6] For enzymatic or binding assays, you can test a range of buffer pH values (e.g., pH 6.0, 6.5, 7.0, 7.4) to see if solubility improves, provided the pH change does not affect your target protein's activity.
Tier 3: Solubilizing Excipients
If co-solvents fail, more powerful solubilizing agents can be used. These work by creating microenvironments that shield the lipophilic compound from the aqueous bulk solvent.
| Excipient | Typical Final Conc. | Mechanism & Considerations |
| HP-β-CD | 1 - 10 mM | Inclusion Complex: Forms a water-soluble complex by encapsulating the compound in its hydrophobic core.[8][16] |
| Tween® 20 / 80 | 0.01 - 0.1% | Micellar Solubilization: Forms micelles that encapsulate the compound. Use concentrations above the Critical Micelle Concentration (CMC). Can interfere with cell membranes at higher concentrations.[17][18] |
| Triton™ X-100 | 0.01 - 0.1% | Similar to Tween®, but generally harsher on cells. More common in cell-free assays.[17] |
Table 3: Advanced solubilizing excipients.
Experimental Approach: The methodology is similar to testing co-solvents. Create a dose-response of the excipient in your assay medium and determine the lowest concentration that maintains the solubility of your compound. Again, vehicle controls are absolutely mandatory as these agents can have significant biological effects of their own.[17]
Q4: How do I perform a proper "vehicle control" to ensure my solubilization method isn't causing artifacts?
A4: A vehicle control is essential for validating your results and is a cornerstone of good scientific practice.[11] It isolates the effect of your compound from any effects caused by the solvent or excipients used to dissolve it.
The Principle: You will run a parallel experiment where you treat your cells or assay system with the exact same solution used for your active compound, but without the compound itself.
Caption: Workflow for vehicle control validation.
Protocol 3: Vehicle Control Experiment
Let's assume you found that 2% PEG 400 is required to dissolve your compound, which is prepared from a 10 mM DMSO stock and used at a final concentration of 10 µM. The final concentration of DMSO would be 0.1%.
-
Untreated Control: Cells + Medium.
-
Vehicle Control: Cells + Medium containing 2% PEG 400 and 0.1% DMSO.
-
Test Group: Cells + Medium containing 2% PEG 400, 0.1% DMSO, and 10 µM 2-Chloro-3-(4-chlorophenyl)quinoline.
You would then compare the readout from the Vehicle Control to the Untreated Control . If there is no statistically significant difference, you can be confident that your vehicle is not interfering with the assay. The true effect of your compound is then determined by comparing the Test Group to the Vehicle Control .
References
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Quinoline Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and often complex challenges encountered during the synthesis of this critical heterocyclic scaffold. Quinolines are foundational in medicinal chemistry, but their synthesis is frequently plagued by side reactions that can drastically reduce yields and complicate purification.[1][2]
This resource moves beyond simple procedural lists. Here, we will dissect the causality behind these unexpected reactions and provide robust, validated strategies to steer your synthesis toward the desired product. The following troubleshooting guides and FAQs are structured to address the specific issues you are likely facing at the bench.
Frequently Asked Questions (FAQs)
Q1: My Skraup/Doebner-von Miller reaction is producing a large amount of black, intractable tar. What is happening and how can I prevent it?
A1: This is the most common failure mode in these classic syntheses. The "black polymeric goo" you are observing is the result of the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (acrolein in the Skraup synthesis, or a substituted analogue in the Doebner-von Miller).[3][4] These highly reactive intermediates, under the harsh acidic and high-temperature conditions, will readily self-condense to form high-molecular-weight polymers.[5]
Causality: The strong acid required for the cyclization step also potently catalyzes the polymerization of the electron-deficient alkene in your α,β-unsaturated carbonyl intermediate. High localized temperatures from the strongly exothermic reaction create hotspots that dramatically accelerate this undesired pathway.
Primary Solution: The key is to control the reaction's exothermicity and the concentration of the reactive intermediate.
-
For the Skraup Synthesis: The use of a moderator is non-negotiable for control and safety. Ferrous sulfate (FeSO₄) is the most common and effective choice.[4] It is believed to moderate the reaction by creating a more controlled, stepwise oxidation process, thus preventing a runaway exothermic event.[4][6]
-
For the Doebner-von Miller Synthesis: A biphasic reaction medium can be highly effective. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its concentration in the acidic aqueous phase is kept low, thus favoring the desired reaction with the aniline over self-polymerization.[3]
Q2: I am attempting a Friedländer or Combes synthesis with an unsymmetrical ketone/β-diketone and obtaining a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
A2: This is a classic challenge of regiocontrol in heterocyclic synthesis. The formation of two regioisomers arises because your carbonyl starting material has two distinct enolizable α-methylene or methyl groups, leading to two different points of initial condensation and subsequent cyclization.[7][8]
Causality & Solutions: The regiochemical outcome is a delicate balance of steric effects, electronic effects, and the reaction mechanism dictated by the catalyst.
-
For Friedländer Synthesis: Catalyst choice is paramount. While general acid or base catalysis often gives poor selectivity, amine catalysts like pyrrolidine can provide excellent control.[8] The amine catalyst preferentially forms a kinetic enamine intermediate at the less sterically hindered α-position of the ketone, directing the annulation to produce a single regioisomer.[8]
-
For Combes Synthesis: The outcome is governed by both the substituents on the aniline and the structure of the β-diketone.
-
Steric Effects: Bulky groups on one side of the β-diketone will favor cyclization at the less sterically hindered carbonyl.[7]
-
Electronic Effects: Electron-donating groups (e.g., methoxy) on the aniline ring tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) direct toward the 4-substituted isomer.[7] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), can also influence the ratio of isomers formed.[3][7]
-
Troubleshooting Guide: The Skraup Synthesis
The Skraup synthesis is notoriously exothermic and prone to violent, uncontrolled reactions.[9] The primary side product is a significant amount of tar.[3]
Problem: Extremely Vigorous Reaction and Tar Formation
Root Cause: The reaction between glycerol, sulfuric acid, and an oxidizing agent is highly exothermic. The in-situ formation of acrolein and its subsequent polymerization are difficult to control.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Skraup synthesis.
Quantitative Guide to Skraup Reaction Moderation
| Parameter | Standard Condition | Optimized for Control | Rationale & Reference |
| Moderator | None (High Risk) | FeSO₄·7H₂O (approx. 0.04 eq relative to aniline) | Ferrous sulfate acts as an oxygen carrier, smoothing the exothermic oxidation step and preventing a runaway reaction.[4][6] |
| H₂SO₄ Addition | Rapid or bulk addition | Slow, dropwise addition with external cooling | Prevents dangerous localized hotspots that accelerate tar formation.[3] |
| Heating | Continuous heating | Gentle initial heating, then remove heat once exotherm starts | Allows the reaction's own heat to drive it without becoming uncontrollable.[3] |
Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderation
-
Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, a dropping funnel, and a robust mechanical stirrer, combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).
-
Moderator Addition: Add ferrous sulfate heptahydrate (10 g).
-
Acid Addition: Begin vigorous stirring. Slowly and carefully add concentrated sulfuric acid (100 ml) through the dropping funnel. The rate of addition should be controlled to keep the temperature manageable. Use an ice bath for external cooling if necessary.
-
Reaction: After the acid addition is complete, gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux.
-
Completion: After the initial vigorous reaction subsides (30-60 minutes), reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool. Carefully dilute the reaction mixture with water and neutralize it with a concentrated sodium hydroxide solution until strongly alkaline.
-
Purification: Isolate the crude quinoline from the tarry residue via steam distillation (see protocol below).
Troubleshooting Guide: The Doebner-von Miller Synthesis
This synthesis is more versatile than the Skraup but shares the significant side reaction of polymerization, leading to low yields and difficult purification.[5]
Problem: Low Yield and High Amount of Polymeric Residue
Root Cause: The α,β-unsaturated aldehyde or ketone is prone to acid-catalyzed self-condensation (polymerization), which competes directly with the desired reaction pathway.[5]
Competing Pathways:
Caption: Competing pathways in Doebner-von Miller synthesis.
Optimization Strategies
| Strategy | Recommended Action | Causality & Rationale |
| Biphasic System | Use a two-phase solvent system, such as toluene/water with HCl. | Sequesters the carbonyl reactant in the organic phase, maintaining a low concentration in the acidic aqueous phase, thus minimizing polymerization.[3] |
| Slow Reactant Addition | Add the α,β-unsaturated carbonyl compound dropwise to the refluxing acidic aniline solution. | Keeps the instantaneous concentration of the polymerizable species low, favoring reaction with the aniline.[3] |
| In-situ Generation | Prepare the α,β-unsaturated carbonyl in situ via an aldol condensation (Beyer method). | Avoids handling the often unstable α,β-unsaturated carbonyl directly and ensures it is consumed as it is formed.[10] |
Troubleshooting Guide: The Friedländer Synthesis
The primary challenge in the Friedländer synthesis is controlling regioselectivity when using unsymmetrical ketones. Aldol side reactions of the ketones can also lower the yield.[5][8]
Problem: Poor Regioselectivity with Unsymmetrical Ketones
Root Cause: The unsymmetrical ketone can form two different enolates or enamines, leading to two isomeric quinoline products. The ratio is determined by the reaction conditions and catalyst.[8]
Catalyst Selection for Regiocontrol
| Catalyst System | Loading (mol%) | Predominant Isomer | Mechanistic Rationale & Reference |
| KOH / EtOH | Stoichiometric | Mixture of Isomers | Thermodynamic control, leads to a mixture of the more and less substituted enolates.[8] |
| Pyrrolidine | 10 - 20 mol% | 2-Substituted Quinoline | Forms the kinetic enamine at the less sterically hindered methyl group, leading to high regioselectivity.[8] |
| Ionic Liquid ([bmim]BF₄) | Solvent | Varies, often high | Can promote regiospecific synthesis through unique solvent-substrate interactions.[8] |
| p-Toluenesulfonic Acid | 10 mol% | Mixture, can be improved | Standard Brønsted acid catalysis often provides poor to moderate regioselectivity.[11] |
Protocol: Pyrrolidine-Catalyzed Regioselective Friedländer Synthesis
-
Setup: To a solution of the 2-aminoaryl aldehyde (1.0 equiv) and pyrrolidine (0.2 equiv) in toluene at 100 °C, add the unsymmetrical methyl ketone (e.g., 2-butanone, 1.5 equiv) dropwise over 1 hour.
-
Reaction: Stir the mixture at 100 °C and monitor by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired 2-substituted quinoline isomer.
General Purification Protocol: Steam Distillation
Steam distillation is a powerful technique for purifying crude quinoline products from non-volatile tars and inorganic salts.[3]
Experimental Workflow: Purification
Caption: Workflow for purification via steam distillation.
Step-by-Step Steam Distillation Protocol
-
Apparatus: Assemble a steam distillation apparatus. The crude reaction mixture (after neutralization and dilution) is placed in the distilling flask.
-
Distillation: Pass steam from an external generator into the flask. The quinoline, being volatile in steam, will co-distill with the water.
-
Collection: Collect the distillate, which will appear milky or as two phases, until the distillate runs clear.
-
Isolation: Separate the oily quinoline layer from the aqueous layer using a separatory funnel.
-
Extraction: Extract the aqueous layer 2-3 times with an organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.
-
Final Steps: Combine the initial organic layer and the extracts. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified quinoline. Further purification by vacuum distillation may be performed if necessary.
References
-
Wikipedia (2023). Combes quinoline synthesis. [Link]
-
Tesfaye, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Taywade, M. S., Thakre, P. D., Dharpure, P. N., & Khan, M. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Prajapati, S. M., et al. (2014). Recent Advances in the Synthesis of Quinolines: A Review. ChemInform. [Link]
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Wikipedia (2023). Skraup reaction. [Link]
-
Winterfeld, K., & Schirm, M. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Scilit. [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]
-
Organic Syntheses. Quinoline. [Link]
-
Patsnap Synapse (2024). What is the mechanism of Ferrous sulfate?. [Link]
-
Scribd. Preparation and Properties of Quinoline. [Link]
- Combes, A. (1888). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ResearchGate. Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. [Link]
-
Wikipedia (2023). Doebner–Miller reaction. [Link]
-
Morf, P., et al. (2002). Mechanisms and kinetics of homogeneous secondary reactions of tar from continuous pyrolysis of wood chips. Verenum. [Link]
-
ResearchGate. Doebner‐(von) Miller reaction. [Link]
-
Wu, H., et al. (2020). Sulfurization-Desulfurization of Iron-Calcium Oxygen Carriers during Chemical Looping Combustion of Syngas. Aerosol and Air Quality Research. [Link]
Sources
- 1. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Long-Term Storage and Stability of 2-Chloro-3-(4-chlorophenyl)quinoline
As a Senior Application Scientist, I've frequently collaborated with research teams who rely on the consistent purity and stability of their reagents for reproducible, high-quality data. 2-Chloro-3-(4-chlorophenyl)quinoline is a key intermediate in various research and development pipelines, but its stability can be compromised by improper storage, leading to failed experiments and lost time. This guide provides a comprehensive, experience-driven framework for maintaining the long-term integrity of this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the most common inquiries regarding the storage and handling of 2-Chloro-3-(4-chlorophenyl)quinoline.
Q1: What are the optimal conditions for the long-term storage of 2-Chloro-3-(4-chlorophenyl)quinoline?
A: The primary goal is to mitigate the key degradation pathways: hydrolysis and photodegradation. The ideal storage conditions are a combination of low temperature, exclusion of moisture, protection from light, and an inert atmosphere.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C (Freezer) | Significantly slows the rate of all potential chemical degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen and atmospheric moisture, preventing oxidative degradation and hydrolysis[1][2][3]. |
| Light | Amber Glass Vial | Protects the compound from UV/visible light, which can induce photodegradation of chlorinated aromatic systems[4][5]. |
| Container | Borosilicate Glass with PTFE-lined Cap | Ensures a non-reactive storage surface and a tight seal to prevent moisture ingress. PTFE is highly inert to a wide range of chemicals[6]. |
| State | Dry, Crystalline Solid | The compound should be thoroughly dried before long-term storage to remove any residual solvent or moisture. |
Q2: You mentioned hydrolysis. Why is moisture such a critical concern for this specific compound?
A: The chlorine atom at the 2-position of the quinoline ring is highly susceptible to nucleophilic substitution, particularly hydrolysis. Water acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This reaction displaces the chloride ion and results in the formation of the corresponding quinolone, 3-(4-chlorophenyl)quinolin-2(1H)-one.[7][8][9] This impurity is significantly more polar than the parent compound and will alter its effective concentration and potentially its biological activity. The presence of even trace amounts of acid can catalyze this process, making anhydrous conditions paramount.[10][11]
Primary Degradation Pathway: Hydrolysis
Caption: Primary degradation pathway via hydrolysis.
Q3: Is it necessary to store the compound under an inert atmosphere like nitrogen or argon?
A: Yes, for true long-term stability, it is highly recommended. While the primary concern is hydrolysis, an inert atmosphere serves two crucial functions. First, it effectively displaces atmospheric moisture, providing an additional layer of protection against hydrolysis.[3] Second, it removes oxygen, which mitigates the risk of slow oxidative degradation, especially if the compound is ever exposed to light or elevated temperatures.[2] This practice, known as inerting or blanketing, is a standard for preserving sensitive chemical reagents and ensuring their shelf-life.[1][12]
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This section provides a structured approach to identifying and resolving common problems encountered during the storage and use of 2-Chloro-3-(4-chlorophenyl)quinoline.
Issue 1: After several months in storage, I see a new, more polar spot on my TLC analysis that wasn't there initially.
-
Probable Cause: This is a classic sign of hydrolysis. The resulting quinolone, 3-(4-chlorophenyl)quinolin-2(1H)-one, contains a hydroxyl group (in its tautomeric form) and an amide-like structure, making it significantly more polar than the parent chloro-compound. This causes it to have a lower Rf value on a normal-phase TLC plate.
-
Verification Steps:
-
Co-spot TLC: If you have a reference standard of the potential quinolone product, co-spot it on a TLC plate with your stored material. If the new spot aligns with the standard, it confirms hydrolysis.
-
LC-MS Analysis: For definitive identification, analyze a small sample by LC-MS. The mass of the hydrolysis product will be 251.06 g/mol (for the most common isotopes), compared to the 273.02 g/mol of the parent compound.
-
-
Corrective Action:
-
If the degradation is minor (<5% by HPLC), the material may still be suitable for some applications.
-
For high-purity requirements, the material must be re-purified, typically via column chromatography on silica gel.
-
Crucially, review your storage protocol. The container seal may have failed, or the compound was not properly dried before storage. Implement the recommended storage protocol (Section 3) for the purified material.
-
Issue 2: The color of my solid compound has changed from white to a noticeable yellow or brownish tint.
-
Probable Cause: This is often indicative of minor photodegradation or oxidation. Quinoline and its derivatives can be light-sensitive, and prolonged exposure to ambient light and air can generate colored impurities.[5] While the core structure may still be largely intact, this is a warning sign of compromised storage.
-
Verification Steps:
-
Purity Assessment: The color change itself is not a quantitative measure of purity. A definitive purity check using a validated HPLC or qNMR method is essential.[13]
-
Solubility Check: Observe if the material dissolves completely in your intended solvent. The formation of insoluble polymeric byproducts can sometimes accompany discoloration.
-
-
Corrective Action:
-
Assess the purity data. If the compound is still >98% pure, the color is likely due to trace impurities that may not affect your experiment.
-
If purity has dropped, re-purification is necessary.
-
Immediately transfer the remaining stock to a fresh, properly labeled amber vial and store it according to the protocol in Section 3, ensuring complete exclusion of light.
-
Issue 3: I am observing a loss of potency or inconsistent results in my biological assays.
-
Probable Cause: This is a critical issue that directly points to compound degradation. The effective concentration of your active compound is lower than calculated, and the degradation products may have their own, unintended biological effects, leading to unreliable data.
-
Solution Workflow: A systematic investigation is required to confirm the compound's integrity before proceeding with further experiments.
Workflow for Investigating Compound Instability
Caption: A systematic workflow for troubleshooting compound stability.
Section 3: Protocols for Ensuring Long-Term Stability
Adherence to standardized protocols is the most effective way to prevent compound degradation.
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
This protocol should be followed immediately upon receiving a new batch of 2-Chloro-3-(4-chlorophenyl)quinoline.
-
Work Environment: Perform all operations in a low-humidity environment, such as a glove box or a fume hood with a steady flow of dry nitrogen.
-
Drying: Ensure the compound is completely dry. If necessary, dry the material under high vacuum for 4-6 hours.
-
Aliquoting: Weigh the desired amounts of the compound into pre-labeled, tared amber glass vials. Creating multiple smaller aliquots is preferable to repeatedly accessing a single large stock bottle.
-
Inerting: Place the open vials in a desiccator chamber. Evacuate the chamber and backfill with dry nitrogen or argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: Working quickly under a positive pressure of the inert gas, tightly cap each vial with a PTFE-lined cap.
-
Secondary Containment: For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Place the sealed vials in a labeled secondary container (e.g., a freezer box) and store at -20°C.
-
Documentation: Record the date, batch number, and storage conditions in your lab notebook or inventory system.
Protocol 2: Representative HPLC Method for Purity Assessment
This method can be used as a starting point for routine quality control checks. Method optimization may be required based on your specific instrumentation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). Note: The mobile phase may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to make a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter before injection.
-
Analysis:
-
Inject a blank (acetonitrile) to establish a baseline.
-
Inject the sample solution.
-
The parent compound, being relatively non-polar, should have a strong, sharp peak. The primary hydrolysis product, being more polar, will have a significantly shorter retention time.
-
Calculate the purity by peak area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
References
- Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILspemSDJkNAVISifd7jqGk_nMhDFHHowBil2mtaLi9LKDBGvY62t-5-G7hI2e92DL7SW_0b6pgIGawOTkMsEb_aw8VScWZWuIgl3lQDentvqckt9MsqzDDWCAgyqVAj6duThn3ETD2MV6n5hrxSrLwLEbuWI19UXREM=]
- Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS3_3nZxrydaOFWbYu1N-2Wnyj2PvYu-X-9bOnP2Yewrl_jGWg8vaiIcfI27EBfNBQrw_329HSvw8GWTDlLXXdoueFcLLsv_oVvPbwlIxVuCPrO7EIGehxivfwnqLUp4r60Ms9JSHPqy-fGBwGc9QRCWFxkTjJXASiIFk=]
- Yin, B., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl0e7VFWwhF4_hHQpxVBqJ0cQN1PALnLJuzfJGWU-wi4t03lzTGXFiWZK5qxPr-w4aPPj0qet48Os71YNG_zL1P8P1kYQ9oYiTOB4sHlwh0v6A35z4mp9v--G5oy7OXpcjzZVSc2zlehTuU9nriX1znERuP4k6FLGaD5o=]
- Air Products. (n.d.). Packaging, Inerting and Blanketing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAbgXo1IVr_3BuKxP0Y5w_NYIHSEs1RbiVZ6rzFQ88cqwgHYmEFpPE1C0-ClbVZxz4x2LnPp21wamJI5iJeV5wadEmsznwzPyLZJ9pEyPhpl2HNPwWUXMR3HtoZy0hexeXnVIlzWisTo8mZiCYJGYC4axdcO3KAD_X3CKoi16lDLFkc8lUjmHdpkQ=]
- Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjPYOfKT0VbKnmxWlesCF_ROu3FS2PJKvOSxbzBicRpBlo6GsuFpsn7HtuMz_BLBoeYRx7En16QgTuwG-x690FFY_ycTqJ00Z-1gieQ18aztLuXAqNfBdsOSPzP39A_zIfjWbrK--KHo6IKUW5e96kyec-RoNlniQ=]
- Poly Processing. (2023). Using A Nitrogen Blanket on a Poly Processing Tank. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSEEL3uWAmHS5UOKRIlNo0FAR1iRV08nSgzhxjke9jQVGwvXtmfGXHt6hDS2i7B5wtBzCmcaIChq9abmoi1Pd1R9wI5kxdxI7ofdOTvKFc7b5BbQN9m1wE1AfM9NoVRutjjwbwAgVGenqpV-xz05nY97GvarBKjx1pobXX0g==]
- Yin, B., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFRJaDoX8dZ8aNC95_ccOv_2VAd0GAn9hlNuP8_8sosuhxJn_15CfHnNhunWqbvUE4Wfu0khv2-y86ZMvQprb86t4IEeb3DY62OO6gzWxZOyVdFpY8ApW8evOwk5YC8RuT0UfcdwM2ltv5yPVnH-nyq6WnaDOuVaE=]
- GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDAkAox2BP5-vXrQFnMkSa0b8_4V2GlY3y5_RGDNNJTp8ZzkxAtjhezgJoUkEZ2FnmKWGsRLPQe09AMuiMBclnKj283OLVL2uj1DyccR6Zw4O8JRFirPuifDm6mi1oenIulgwK4e0HKE9xueDwAn55gAzHLAdGgaYltLFPvtXdlB19zWOvkKMLUw==]
- Koné, N. A., et al. (n.d.). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. [https://vertexaisearch.cloud.google.
- Process Online. (n.d.). BASICS OF TANK BLANKETING. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGJYWtAeWlPRB5Xcu3gvuqADNLW2jEvkIluymmKn4eO2BhFg-Ug0SUcT018V8B8-f1MokOHoEcnkJ9cs0cdiKgaqvUSoItBF0qxjvRGUdTYdXEMO-jCwDQQGFbdfE6j1J6ay2443F9MLpBJtGs52ZKEmsVZYPQvm45LxwnY4s_uRAJ_Hzc24g1YWSzSgZqohAGWmpy0LQrO2RPePD-nFba-_OCgZYKaNoCugJOBx1wYVVmM-FXocb8ubEHbPydp-k8D0IUxuUS9AP4S4P2K6E=]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8-ol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvgAoC6FnuKkGSt_pRBad51Ur2KjDCO38pQt26TMv7AlpKBsOnxuP8ix7RyqnWTLWWuAikoiqN5deuz21CsdSk-iX6aA_bxHggWEShZ5WxIwH9WoRWhstHQJbxlB0NSrIBatpoXc9UKy_ps_W5q4RU4phIYVNqEOnQeF0EOi54DpTbO5aYi5qSngFlC9hunevVKxUPALSU8WbeAmbG0Euow9qihAvrpBew5Ht26jO1odvr26pEskdOX5DFV-ItWw==]
- ISHN. (2025). How to Choose the Right Packaging for Chemical Safety and Compliance. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl7M4D5x7Amt2JdbeMbL2oLNWx2knlDzDeH_OS6z5boBNW9ZOisZ-cmIy2Sbor_Uis5x0mCdcJ5TDLDFZUgPS1p_odviL26t2s7D3zsFjbhoeyxHUlHVp6TzjOJEdIC_Q8QI51YupWbTFYI7BjLOMFcKIEf3cf1hriiJG_teLmfId1ciCTcMOAjrWTChOxHQjTbFjrwJGBpdVGM-FlKhyVdIa6]
- Wikipedia. (n.d.). Quinoline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYMT3WiSLzMxwgLnxUsECWmQapfbIanS0v8_JzU9xSeAYfLZkFsvrUAbEIaevDW6-8V_wp2IihTf5v2zY186aDxFuWt-qFZti8Yp27Vi8Zr0u3N5kyul_tk-MtHODZDZbz]
Sources
- 1. Packaging, Inerting and Blanketing [airproducts.com]
- 2. blog.polyprocessing.com [blog.polyprocessing.com]
- 3. processonline.com.au [processonline.com.au]
- 4. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement [mdpi.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. ishn.com [ishn.com]
- 7. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. generon.com [generon.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing batch-to-batch variability in 2-Chloro-3-(4-chlorophenyl)quinoline synthesis
Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot batch-to-batch variability. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory.
Understanding the Synthesis: The Modified Friedländer Approach
The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline can be effectively achieved through a modified Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a carbonyl compound possessing an α-methylene group, followed by cyclization and subsequent chlorination.[1][2][3] Batch-to-batch variability often arises from inconsistencies in reaction conditions, reagent quality, and work-up procedures. This guide will address these critical aspects in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Chloro-3-(4-chlorophenyl)quinoline and what are the critical steps?
A1: A robust and widely employed route is a two-step process:
-
Friedländer Annulation: Reaction of 2-amino-4'-chlorobenzophenone with a suitable carbonyl compound, such as ethyl 2-chloroacetoacetate, under acidic or basic catalysis to form 3-(4-chlorophenyl)-2-hydroxyquinoline.
-
Chlorination: Conversion of the 2-hydroxyquinoline intermediate to the final 2-chloroquinoline product using a chlorinating agent like phosphorus oxychloride (POCl₃).
The critical steps prone to variability are the initial condensation and the efficiency of the chlorination reaction.
Q2: What are the primary drivers of batch-to-batch variability in this synthesis?
A2: The main contributing factors include:
-
Reagent Quality: Purity of starting materials, especially the 2-amino-4'-chlorobenzophenone.
-
Reaction Control: Inadequate control of temperature, reaction time, and mixing.
-
Side Reactions: Formation of byproducts such as dimers, over-chlorinated species, or unreacted intermediates.
-
Work-up and Purification: Inconsistent work-up procedures leading to varying levels of impurities and product loss.
Troubleshooting Guide
Issue 1: Low Yield of 3-(4-chlorophenyl)-2-hydroxyquinoline (Intermediate)
Q: My Friedländer annulation is resulting in a low yield of the hydroxyquinoline intermediate. What are the likely causes and how can I improve it?
A: Low yields in the Friedländer synthesis are often traced back to suboptimal reaction conditions or competing side reactions.[1][4]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Catalyst | The choice of acid or base catalyst is crucial for promoting the initial condensation and subsequent cyclization.[2][3] | Acid Catalysis: Use p-toluenesulfonic acid (PTSA) or trifluoroacetic acid.[2] Base Catalysis: Employ potassium hydroxide or sodium ethoxide in ethanol. Optimize the catalyst loading (typically 0.1-0.3 equivalents). |
| Suboptimal Temperature | The reaction may require a specific temperature range to proceed efficiently. Too low, and the reaction is slow; too high, and side reactions like tar formation can occur.[5] | Monitor the internal reaction temperature closely. For many Friedländer syntheses, a temperature range of 80-120°C is effective.[1] |
| Aldol Condensation of the Ketone | Under basic conditions, the ketone reactant can undergo self-condensation, reducing the amount available for the desired reaction.[1] | Add the base catalyst portion-wise to the reaction mixture at a controlled temperature. Alternatively, consider using an imine analog of the o-aniline to avoid this side reaction.[1] |
| Poor Solvent Choice | The solvent influences the solubility of reactants and the reaction rate. | For acid-catalyzed reactions, polar aprotic solvents like chlorobenzene or dichloromethane (DCM) are often suitable.[1] For base-mediated reactions, non-polar solvents such as toluene can be effective.[1] |
Issue 2: Incomplete Chlorination and Impurity Formation
Q: I'm observing a significant amount of the starting hydroxyquinoline and other impurities after the chlorination step with POCl₃. How can I drive the reaction to completion and minimize byproducts?
A: Incomplete chlorination is a common hurdle. The key is to ensure the complete conversion of the hydroxyl group to the chloro group while avoiding unwanted side reactions.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient POCl₃ | An inadequate amount of the chlorinating agent will lead to incomplete conversion. | Use a molar excess of POCl₃ (typically 3-5 equivalents). The reaction can be run using POCl₃ as both the reagent and the solvent. |
| Reaction Temperature Too Low | The chlorination reaction often requires heating to proceed at a reasonable rate. | Refluxing the reaction mixture in POCl₃ (boiling point ~107°C) is a standard procedure. |
| Presence of Water | Any moisture in the reaction will quench the POCl₃, reducing its effectiveness. | Ensure all glassware is oven-dried and reactants are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Phosphorylated Byproducts | The reaction can sometimes lead to the formation of phosphate esters as byproducts. | A carefully controlled work-up is essential. Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice. This will hydrolyze the excess POCl₃ and any phosphorylated intermediates. |
| Over-chlorination | In some cases, prolonged reaction times or excessively high temperatures can lead to chlorination at other positions on the quinoline ring. | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenyl)-2-hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-4'-chlorobenzophenone (1.0 eq), ethyl 2-chloroacetoacetate (1.2 eq), and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add potassium hydroxide (0.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the product. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to obtain the crude 3-(4-chlorophenyl)-2-hydroxyquinoline.
Protocol 2: Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add the crude 3-(4-chlorophenyl)-2-hydroxyquinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 4.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 107°C) for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH is ~8-9.[5] The product will precipitate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualization of the Workflow
Caption: Root cause analysis for low yield in the synthesis.
Quality Control and Analytical Methods
To ensure batch-to-batch consistency, a robust analytical quality control strategy is essential. [6]
| Analytical Method | Purpose | Key Parameters to Monitor |
|---|---|---|
| TLC (Thin Layer Chromatography) | In-process monitoring of reaction progress. | Disappearance of starting materials, appearance of product and major byproducts. |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment of the final product and intermediates. Quantification of impurities. | Peak purity, retention time, and area percent of the main peak and any impurities. [7] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and confirmation of product identity. | Mass-to-charge ratio (m/z) of the molecular ion and fragmentation pattern. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation of the final product and intermediates. | Chemical shifts, integration, and coupling constants consistent with the target structure. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis. | Presence of characteristic C-Cl, C=N, and aromatic C-H stretches. Absence of O-H stretch from the hydroxyquinoline intermediate. |
References
- El-Sayed, N. N., et al. (2018).
-
Suresh, K., et al. (2012). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. ResearchGate. Retrieved from [Link]
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
-
Wikipedia. (2023, December 2). Friedländer synthesis. Retrieved from [Link]
-
Al-dujaili, A. H., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]
-
YouTube. (2024, March 1). Addressing Batch-to-Batch Variability in Cell Therapy Manufacturing. Retrieved from [Link]
-
Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
Wang, L., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Sahoo, S. K., et al. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. ResearchGate. Retrieved from [Link]
- Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved from [Link]
-
Manske, R. H. F. (2011). The Skraup Synthesis of Quinolines. ResearchGate. Retrieved from [Link]
-
Org Biomol Chem. (2024, March 20). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. trilogylab.com [trilogylab.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Toxicity of Quinoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. This guide is designed to provide you with actionable strategies and in-depth troubleshooting advice to mitigate the toxicities often associated with this important class of molecules. Quinoline scaffolds are prevalent in a wide range of therapeutic agents, but their development can be hampered by off-target effects.[1][2][3][4][5] This resource offers a structured approach to identifying, understanding, and addressing these challenges.
Troubleshooting Guide: Navigating Quinoline-Associated Toxicity
This section provides a logical workflow for addressing common toxicity issues encountered during the development of quinoline-based compounds.
Issue 1: High In Vitro Cytotoxicity Observed in Initial Screens
Your lead quinoline compound is demonstrating potent activity against its intended target but also exhibits significant cytotoxicity in preliminary cell-based assays (e.g., MTT, CellTiter-Glo®).
Causality and Initial Assessment
High initial cytotoxicity can stem from several factors: off-target kinase inhibition, disruption of fundamental cellular processes like DNA replication, or the generation of reactive metabolites.[6] The first step is to de-risk your compound by determining if the observed toxicity is a general cytotoxic effect or specific to certain cell lines.
Step-by-Step Mitigation & Experimental Workflow
-
Differential Cytotoxicity Screening:
-
Early Mechanistic Toxicity Assays:
-
Protocol: Conduct assays to pinpoint the mechanism of cell death. Key assays include:
-
Rationale: Understanding the cell death mechanism can provide clues about the off-target interactions. For example, cell cycle arrest in the G2/M phase might suggest interaction with tubulin polymerization.
-
-
Structural Alert Analysis & Initial Modification:
-
Protocol: Use computational tools and literature reviews to identify potential "structural alerts" within your molecule that are associated with toxicity.[6][9][10][11][12] Common alerts for quinolines include moieties that can be metabolically activated to form reactive quinone-imines.[6]
-
Rationale: Early identification of these toxicophores allows for targeted chemical modifications.
-
Workflow Diagram: Addressing High In Vitro Cytotoxicity
Caption: Workflow for troubleshooting high initial cytotoxicity.
Issue 2: Compound Shows Potential for Cardiotoxicity (hERG Inhibition / QT Prolongation)
Quinoline-based drugs, particularly antimalarials like chloroquine, are known to cause cardiotoxicity, often by prolonging the QT interval.[13][14] This is a major safety concern that needs to be addressed early.
Causality and Initial Assessment
The primary mechanism for QT prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[13] Key structural features of the quinoline scaffold can contribute to hERG binding.
Step-by-Step Mitigation & Experimental Workflow
-
In Vitro hERG Assay:
-
Protocol: Screen your compound in a functional hERG assay (e.g., patch-clamp electrophysiology) to determine its IC50 value.
-
Rationale: This provides a direct measure of your compound's potential to block the hERG channel. An IC50 value significantly higher than the therapeutic concentration is desired.
-
-
Structure-Toxicity Relationship (STR) Analysis:
-
Protocol: Analyze the structure of your compound. Basic nitrogen atoms and high lipophilicity are known risk factors for hERG binding.
-
Rationale: Understanding the structural drivers allows for targeted modifications.
-
-
Medicinal Chemistry Strategies to Mitigate hERG Inhibition:
-
Reduce Basicity: Modify the most basic nitrogen atom to reduce its pKa. This can be achieved by introducing electron-withdrawing groups nearby.[2]
-
Decrease Lipophilicity: Introduce polar functional groups to lower the LogP of the compound.
-
Introduce Bulk/Steric Hindrance: Add bulky groups near the key pharmacophoric elements responsible for hERG binding to disrupt the interaction.
-
Data on Structural Modifications to Reduce Cardiotoxicity
| Modification Strategy | Rationale | Expected Outcome |
| Introduction of a carboxylic acid group | Increases polarity and introduces a negative charge, disrupting interaction with the channel pore. | Reduced hERG affinity. |
| Fluorination at key positions | Can lower the pKa of nearby basic centers.[15] | Reduced hERG affinity. |
| Bioisosteric replacement of the quinoline core | Alters the overall shape and electronic properties of the scaffold.[16][17][18] | May eliminate the hERG pharmacophore. |
Issue 3: Evidence of Hepatotoxicity or Metabolic Instability
Your compound shows signs of liver toxicity in cell-based assays or is rapidly metabolized in liver microsome stability assays.
Causality and Initial Assessment
Hepatotoxicity from quinolines can arise from the metabolic activation of the quinoline ring by cytochrome P450 enzymes to form reactive electrophilic intermediates, such as quinone-imines or epoxides.[6][19][20] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and an immune response.[6][21]
Step-by-Step Mitigation & Experimental Workflow
-
Metabolite Identification Studies:
-
Protocol: Incubate your compound with human liver microsomes (HLMs) or hepatocytes and analyze the resulting metabolites using LC-MS/MS.
-
Rationale: This helps identify the specific sites on the molecule that are susceptible to metabolic modification.
-
-
Reactive Metabolite Trapping:
-
Blocking Metabolism through Structural Modification ("Metabolic Blocking"):
-
Protocol: Once a "soft spot" for metabolism is identified, modify that position to prevent metabolic transformation. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with deuterium can strengthen the C-H bond, slowing down metabolism at that site (the kinetic isotope effect).
-
Introduction of a Halogen (e.g., Fluorine): Placing a fluorine atom at the site of metabolism can block oxidation.[15]
-
-
Diagram: Metabolic Activation and Detoxification of Quinolines
Caption: Metabolic pathways leading to quinoline toxicity or detoxification.
Frequently Asked Questions (FAQs)
Q1: What are the most common "structural alerts" for toxicity in quinoline compounds?
A: Structural alerts are chemical moieties that have been associated with toxicity. For quinolines, key alerts include:
-
Unsubstituted positions prone to oxidation: Positions 5, 6, and 8 on the quinoline ring can be hydroxylated to form catechols or hydroquinones, which can then be oxidized to reactive quinones.[19]
-
Electron-rich anilines: These can be oxidized to form reactive quinone-imines.[6]
-
Nitro groups: These can be reduced to form hydroxylamines and nitroso compounds, which are known mutagens.
-
High Lipophilicity (LogP > 3.5): While not a specific moiety, high lipophilicity is often correlated with off-target toxicity and hERG inhibition.
Q2: How can bioisosteric replacement be used to reduce quinoline toxicity?
A: Bioisosteric replacement is a powerful strategy in medicinal chemistry to reduce toxicity while retaining or improving biological activity.[16][18] It involves substituting a part of the molecule (like the quinoline core) with another chemical group that has similar physical or chemical properties.
-
Example: Replacing the quinoline scaffold with a quinazoline or a pyrazolo[3,4-d]pyrimidine can alter the metabolic profile and reduce the formation of reactive metabolites.[17] This strategy has been successfully used to develop next-generation kinase inhibitors with improved safety profiles.[17]
Q3: My quinoline compound is a kinase inhibitor. How do I improve selectivity to reduce off-target toxicity?
A: Many quinoline-based kinase inhibitors bind to the ATP pocket.[22] Improving selectivity is crucial.
-
Exploit Unique Residues: Design your compound to form interactions with less-conserved amino acid residues outside the main hinge-binding region of your target kinase.
-
Conformational Restriction: Introduce bulky groups or rigid linkers to lock the molecule into a conformation that is preferential for your target kinase but clashes with the binding sites of off-target kinases.[8]
-
Allosteric Targeting: If possible, design inhibitors that bind to an allosteric site rather than the highly conserved ATP pocket.
Q4: What is glycoconjugation and how can it help reduce toxicity?
A: Glycoconjugation is the strategy of attaching a sugar moiety to your drug candidate. This has been shown to be an effective method for improving the pharmacological profile of quinoline derivatives.[23]
-
Benefits:
-
Improved Bioavailability and Solubility: The polar sugar group can enhance aqueous solubility.[24]
-
Reduced Cytotoxicity: The sugar moiety can alter the way the compound interacts with cells, sometimes leading to reduced off-target toxicity.[23]
-
Targeted Delivery: In some cases, the sugar can be used to target specific glucose transporters that are overexpressed on cancer cells.
-
Q5: Are there computational tools that can predict quinoline toxicity?
A: Yes, in silico toxicology prediction is a vital part of modern drug discovery.
-
QSTR Models: Quantitative Structure-Toxicity Relationship (QSTR) models use computational algorithms to correlate structural features of molecules with their known toxicities.[25][26] These models can predict potential liabilities like mutagenicity, carcinogenicity, and hepatotoxicity before a compound is even synthesized.[25][26][27]
-
Software: Several commercial and academic software packages (e.g., DEREK Nexus, CASE-Ultra) contain databases of structural alerts and predictive models for various toxicological endpoints.[9][12]
References
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[16][28][29]triazino[2,3-c]quinazolines. (2024). PubMed Central. [Link]
-
The relation between carcinogenicity and chemical structure of certain quinoline derivatives. (1958). PubMed. [Link]
-
Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. PubMed Central. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. [Link]
-
Structural Alerts for Toxicity. ResearchGate. [Link]
-
The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. (2018). PubMed Central. [Link]
-
Quinolines: Human health tier II assessment. (2015). Australian Government Department of Health and Aged Care. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. [Link]
-
Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. ACS Publications. [Link]
-
Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Journal of the Iranian Chemical Society. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]
-
In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. [Link]
-
Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay. (2022). PubMed Central. [Link]
-
Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA. [Link]
-
Pathway proposed for the degradation of quinoline. ResearchGate. [Link]
-
In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. PubMed. [Link]
-
UNCOVERING THE STRUCTURAL ALERTS RESPONSIBLE FOR HEPATOTOXICITY OF DRUGS: IN SILICO APPROACH. Apeejay Stya University. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[16][28][29]triazino[2,3-c]quinazolines. PubMed. [Link]
-
Identification of structural alerts for liver and kidney toxicity using repeated dose toxicity data. ResearchGate. [Link]
-
The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
-
Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. ResearchGate. [Link]
-
Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science. [Link]
-
Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Springer. [Link]
-
Pathophysiological mechanisms of cardiotoxicity in chemotherapeutic agents. scardio.ru. [Link]
-
Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. (2021). PubMed Central. [Link]
-
[The Detoxification Pathways of Electrophilic Intermediate Compounds]. PubMed. [Link]
-
Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. PubMed. [Link]
-
Contrasting effects of acute and chronic dietary exposure to 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ) on xenobiotic metabolising enzymes in the male Fischer 344 rat: implications for chemoprevention studies. PubMed. [Link]
-
Metabolic activation and drug toxicity. ACS Publications. [Link]
-
Photochemical Reduction of Quinolines with γ-Terpinene. PubMed Central. [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. [Link]
-
Cardiotoxicity induced by traditional chemotherapy: mechanisms and mitigation strategies. e-century.org. [Link]
-
New Approach Reduces Drug Resistance and Toxicity. (2023). Technology Networks. [Link]
-
Cancer therapy-induced cardiotoxicity: mechanisms and mitigations. PubMed Central. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. university.apeejay.edu [university.apeejay.edu]
- 11. researchgate.net [researchgate.net]
- 12. Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orientjchem.org [orientjchem.org]
- 16. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oehha.ca.gov [oehha.ca.gov]
- 20. Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [The detoxification pathways of electrophilic intermediate compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. namiki-s.co.jp [namiki-s.co.jp]
- 23. Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 28. The relation between carcinogenicity and chemical structure of certain quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Engineering Quinoline Antimalarials to Overcome Drug Resistance
This technical support center is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the modification of quinoline-based antimalarials to combat the global challenge of drug resistance. Here, we dissect common experimental hurdles, provide in-depth troubleshooting guides, and answer frequently asked questions to streamline your research and development workflow. Our approach is grounded in mechanistic understanding, ensuring that every recommendation is scientifically robust and experimentally actionable.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Battlefield
This section addresses fundamental questions regarding the mechanisms of quinoline action and the evolution of resistance in Plasmodium falciparum.
Q1: What is the primary mechanism of action for 4-aminoquinolines like chloroquine (CQ)?
A1: The primary mechanism involves the disruption of heme detoxification within the parasite's digestive vacuole (DV).[1][2][3] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinolines, which are weak bases, accumulate to high concentrations in the acidic environment of the DV through a process known as pH trapping.[1][3][4] This high concentration of the drug is thought to cap the growing hemozoin polymer, preventing further detoxification of heme. The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[3][4]
Q2: What are the key molecular drivers of chloroquine resistance in P. falciparum?
A2: The principal driver of chloroquine resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1][5] The wild-type PfCRT protein is located on the membrane of the parasite's digestive vacuole. However, specific point mutations, most notably the K76T mutation (a lysine to threonine change at position 76), alter the transporter's function.[6] This mutated PfCRT actively effluxes chloroquine out of the digestive vacuole, preventing the drug from reaching the high concentrations needed to inhibit hemozoin formation.[1][7][8] While PfCRT is the primary determinant, mutations in the P. falciparum multidrug resistance 1 (PfMDR1) gene can also modulate the level of resistance to chloroquine and other quinolines like mefloquine.[1][6]
Q3: How do resistance mechanisms differ between 4-aminoquinolines (e.g., chloroquine) and amino-alcohols (e.g., mefloquine)?
A3: While both are quinoline-based antimalarials, their resistance profiles are distinct. Resistance to 4-aminoquinolines like chloroquine is strongly linked to mutations in pfcrt.[1][5] In contrast, resistance to amino-alcohols like mefloquine and quinine is more closely associated with an increased copy number of the pfmdr1 gene, which also encodes a transporter on the digestive vacuole membrane.[1] This increased expression of PfMDR1 is thought to enhance the efflux of these more lipophilic drugs. Interestingly, certain mutations in pfmdr1, such as N86Y, can increase resistance to chloroquine while simultaneously increasing susceptibility to mefloquine and lumefantrine.[1] This highlights the complex interplay of resistance mechanisms.
Section 2: Troubleshooting Guide for the Synthesis of Novel Quinoline Analogs
The synthesis of substituted quinolines is a cornerstone of developing novel antimalarials. However, these multi-step syntheses can be fraught with challenges. This guide provides solutions to common problems.
Issue 1: My Skraup synthesis of the quinoline core is violently exothermic and difficult to control.
The Skraup-Doebner-von Miller synthesis is a classic method for forming the quinoline ring system, but its highly exothermic nature is a well-known hazard.
-
Causality: The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition and cyclization, all under strongly acidic and oxidizing conditions. This combination can lead to a runaway reaction.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling in an ice bath.[9]
-
Efficient Heat Dissipation: Ensure vigorous stirring to prevent localized hotspots.[9]
-
Gradual Heating: After the initial mixing, heat the reaction mixture gradually to initiate the reaction. Once the exothermic reaction begins, be prepared to remove the heat source immediately.[9]
-
Use of a Moderator: Boric acid can be used as a moderating agent to control the reaction's vigor.[9]
-
Issue 2: I am observing very low yields in my Friedländer or Combes quinoline synthesis.
Low yields in these condensation reactions are a frequent complaint, often stemming from side reactions or suboptimal conditions.
-
Causality: The Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be hampered by aldol side reactions of the carbonyl compound.[10] The Combes synthesis can also suffer from difficult purification and stringent reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Optimization: Systematically screen both acid (e.g., p-toluenesulfonic acid, trifluoromethanesulfonic acid) and base (e.g., potassium tert-butoxide, KOH) catalysts to find the optimal conditions for your specific substrates.[9][10]
-
Protecting Groups: For the Friedländer synthesis, consider using an imine analog of the o-aminoaryl starting material to prevent side reactions promoted by alkaline conditions.[9][10]
-
Temperature and Time: Optimize the reaction temperature and time. In some cases, prolonged reaction times at a lower temperature can improve yields by minimizing side product formation.
-
Alternative Routes: If yields remain poor, especially for large-scale synthesis using the Combes method, investigating alternative synthetic routes may be more time-efficient.[10]
-
Issue 3: I am getting a mixture of regioisomers in my quinoline synthesis.
Regioselectivity is a common challenge, particularly when using unsymmetrical ketones or diketones.
-
Causality: In reactions like the Combes synthesis with an unsymmetrical β-diketone, cyclization can occur at two different positions, leading to a mixture of products.[9]
-
Troubleshooting Steps:
-
Steric Hindrance: Analyze the steric environment around the reacting centers. Often, the reaction will favor the less sterically hindered product. Modifying substituents to enhance steric bulk can improve selectivity.
-
Electronic Effects: The electronic nature of the substituents can direct the cyclization. Electron-donating or withdrawing groups can influence the nucleophilicity of the reacting carbons.
-
Choice of Catalyst: The acidity or basicity of the catalyst can influence which enolate or enol intermediate is preferentially formed, thereby controlling regioselectivity.
-
Experimental Protocol: General Procedure for a Friedländer Synthesis
This protocol provides a general framework for the synthesis of a substituted quinoline.
Materials:
-
o-aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminoaryl aldehyde or ketone and the carbonyl compound with the α-methylene group in a suitable solvent.[9]
-
Add a catalytic amount of the chosen acid or base to the mixture.[9]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to room temperature.[10]
-
If a solid product precipitates, collect it by filtration and wash with a cold solvent.[9][10]
-
If the product remains in solution, remove the solvent under reduced pressure and perform an appropriate work-up, which may involve extraction.[9][10]
-
Purify the crude product by recrystallization or column chromatography.[10]
Diagram: Troubleshooting Logic for Low Yield in Quinoline Synthesis
A flowchart for troubleshooting low yields in quinoline synthesis.
Section 3: Guide to In Vitro Screening of Novel Quinoline Antimalarials
Once you have synthesized your novel quinoline derivatives, the next critical step is to assess their antimalarial activity. This section provides guidance on common in vitro assays and how to avoid potential artifacts.
Q1: What are the standard in vitro assays for determining the antimalarial activity of my compounds?
A1: The most common method for assessing the in vitro efficacy of antimalarial compounds is by determining the 50% inhibitory concentration (IC50) against cultured P. falciparum. Several assays are widely used:
-
SYBR Green I-based Fluorescence Assay (MSF): This is a popular, high-throughput method. SYBR Green I is a dye that intercalates with DNA, and its fluorescence increases significantly upon binding. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the amount of parasite DNA, and thus parasite growth.[11]
-
[³H]-Hypoxanthine Incorporation Assay: This is considered a gold-standard method. It measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids during replication. A reduction in incorporation indicates inhibition of parasite growth.[11][12]
-
pLDH Assay: This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme, which is released upon lysis of the parasites. The amount of pLDH activity is proportional to the number of viable parasites.
Q2: My screening results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results in antimalarial screening can arise from several sources:
-
Compound Solubility and Stability: Your novel quinolines may have poor solubility in aqueous culture media. If the compound precipitates, its effective concentration will be lower than intended. Always check the solubility of your compounds and use a co-solvent like DMSO at a concentration that does not affect parasite viability.[13] Note that some chemicals and detergents used to solubilize compounds can themselves be toxic to the parasite.[13]
-
Parasite Stage: The susceptibility of P. falciparum to antimalarial drugs can vary depending on its developmental stage (ring, trophozoite, or schizont). Ensure your cultures are tightly synchronized to a specific stage (usually the ring stage) at the start of the assay for consistent results.
-
Inoculum Effect: The initial parasitemia can influence the calculated IC50 value. It is crucial to use a consistent starting parasitemia and hematocrit for all assays.
-
Assay Artifacts: Some compounds can interfere with the assay itself. For example, a fluorescent compound could interfere with the SYBR Green I assay. Always run appropriate controls, including the compound in the absence of parasites, to check for such interference.
Data Presentation: Comparing Novel Analogs
When presenting your screening data, a clear, tabular format is essential for comparing the activity of your novel compounds against resistant and sensitive parasite strains, as well as a standard drug like chloroquine.
| Compound ID | Structure Modification | IC50 (nM) vs. 3D7 (CQ-Sensitive) | IC50 (nM) vs. Dd2 (CQ-Resistant) | Resistance Index (RI) (Dd2/3D7) |
| CQ | - | 20 ± 3 | 250 ± 25 | 12.5 |
| QN-001 | 4-amino side chain ext. | 15 ± 2 | 30 ± 5 | 2.0 |
| QN-002 | 7-position CF3 group | 10 ± 1.5 | 15 ± 2.5 | 1.5 |
| QN-003 | Hybrid with artemisinin | 5 ± 1 | 6 ± 1.2 | 1.2 |
This table provides an example of how to present IC50 data for novel quinoline analogs. A lower Resistance Index (RI) indicates that the compound is better at overcoming resistance.
Section 4: Structure-Activity Relationship (SAR) Insights for Rational Design
Modifying the quinoline scaffold requires a deep understanding of its structure-activity relationship (SAR). This section provides key insights to guide your medicinal chemistry efforts.
Q1: Which positions on the 4-aminoquinoline scaffold are most critical for antimalarial activity?
A1: Decades of research have established several key SAR principles for 4-aminoquinolines:
-
The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is essential for high antimalarial potency.[14] Replacing it with a methyl group, for instance, leads to a complete loss of activity.[14]
-
The 4-Amino Side Chain: The dialkylaminoalkylamino side chain at the 4-position is crucial for activity and plays a significant role in the drug's accumulation in the digestive vacuole.[14][15] The length of this carbon chain is important, with optimal activity generally seen with two to five carbons.[15]
-
Unsubstituted Positions: The C2, C3, C5, C6, and C8 positions on the quinoline ring are generally best left unsubstituted. Substitution at these positions often leads to a decrease or complete loss of activity.[14]
Q2: How can I modify the 4-aminoquinoline structure to overcome PfCRT-mediated resistance?
A2: The primary strategy is to design molecules that are either not recognized by the mutated PfCRT transporter or that can still accumulate in the digestive vacuole despite efflux.
-
Side Chain Modification: Altering the basicity and steric bulk of the side chain can disrupt its interaction with PfCRT. Increasing the basicity can enhance accumulation in the acidic DV.[7] Incorporating bulky or aromatic groups into the side chain can also be an effective strategy.[14]
-
Molecular Hybridization: Covalently linking the quinoline pharmacophore to another molecule with a different mechanism of action is a promising approach.[7][16] For example, quinoline-artemisinin hybrids have shown potent activity against resistant strains. This "covalent bi-therapy" aims to increase the therapeutic effect and reduce the likelihood of resistance developing.[17]
-
Reversal Agents: Some research focuses on co-administering quinolines with "resistance reversers." These are compounds that can block the PfCRT transporter, restoring the parasite's sensitivity to chloroquine. Verapamil, a calcium channel blocker, was one of the first such agents identified.[8]
Diagram: Key SAR Points of the 4-Aminoquinoline Scaffold
Structure-activity relationship (SAR) highlights for the 4-aminoquinoline core.
References
- Overcoming challenges in the synthesis of substituted quinolines - Benchchem. (n.d.).
- The Evolving Arsenal: New Quinoline Derivatives Rise to the Challenge of Antimalarial Drug Resistance - Benchchem. (n.d.).
-
Rosenthal, P. J. (2021). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. American Society for Microbiology. Retrieved January 21, 2026, from [Link]
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Retrieved January 21, 2026, from [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2025). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Mechanisms of Drug Resistance in Malaria. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Mechanisms of Drug Resistance in Malaria: Current and New Challenges. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 21, 2026, from [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Retrieved January 21, 2026, from [Link]
-
Mechanisms of drug action and resistance. (2023). Tulane University. Retrieved January 21, 2026, from [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Chloroquine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2025). PubMed. Retrieved January 21, 2026, from [Link]
-
Resistant Malaria : Current Concepts and Therapeutic Strategies. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. Retrieved January 21, 2026, from [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Potential assay artefacts in anti-malarial screening documented. (2018). ScienceDaily. Retrieved January 21, 2026, from [Link]
-
Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
(PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quinoline Series: Synthesis. (2019). openlabnotebooks.org. Retrieved January 21, 2026, from [Link]
-
Strategies to reverse drug resistance in malaria. (2025). Request PDF - ResearchGate. Retrieved January 21, 2026, from [Link]
-
Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. (n.d.). Open Research Repository. Retrieved January 21, 2026, from [Link]
-
Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. (n.d.). ASM Journals. Retrieved January 21, 2026, from [Link]
-
Different in vitro drug sensitivity assays used in antimalarial drug screening. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
Sources
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of drug action and resistance [www2.tulane.edu]
- 7. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Late-Stage Modification of Drug Molecules
Welcome to the technical support center for the late-stage functionalization (LSF) of drug molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of diversifying complex molecules. As a Senior Application Scientist, my goal is to provide not just steps, but the reasoning behind them, helping you troubleshoot common issues and optimize your reactions for success.
Late-stage functionalization is a transformative strategy in drug discovery, allowing for the rapid diversification of complex molecular scaffolds to explore structure-activity relationships (SAR) and improve drug-like properties without resorting to laborious de novo synthesis.[1][2][3] However, the structural complexity and functional group density of drug molecules present unique challenges.[4][5] This guide addresses these challenges in a practical, question-and-answer format.
Section 1: General Troubleshooting & FAQs
This section covers broad issues that can arise regardless of the specific LSF methodology employed. Many reaction failures can be traced back to fundamental experimental parameters.
Q1: My LSF reaction shows low conversion or fails completely. Where do I start troubleshooting?
A1: When an LSF reaction fails, a systematic, foundational check is the most efficient path to a solution. Before delving into complex mechanistic possibilities, verify the integrity of your basic setup. The chemical complexity of drug molecules often makes them sensitive to subtle variations in reaction conditions.[4][5]
Initial Troubleshooting Workflow:
Caption: General troubleshooting workflow for LSF reactions.
-
Reagent and Solvent Integrity:
-
Cause: Many LSF reagents, especially fluorinating agents and organometallics, are sensitive to moisture and air. Solvents must be rigorously anhydrous for many transition-metal-catalyzed processes.[6] For instance, Deoxo-Fluor® reacts violently with water.[6]
-
Solution: Use freshly opened reagents or those stored properly in a desiccator or glovebox. Ensure solvents are dried using standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column).
-
-
Starting Material Purity:
-
Cause: Impurities in your complex drug molecule substrate can have unintended consequences. A seemingly minor impurity could contain a functional group (e.g., a thiol or a basic amine) that can poison a metal catalyst.[6][7]
-
Solution: Verify the purity of your starting material by NMR and LC-MS before use. If necessary, re-purify your substrate by chromatography or recrystallization.
-
-
Inert Atmosphere:
-
Cause: Oxygen can quench excited states in photoredox catalysis or oxidize sensitive organometallic catalysts, halting the catalytic cycle.
-
Solution: Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen). For particularly sensitive reactions, perform setup in a glovebox.
-
Q2: I'm observing multiple products and can't achieve site-selectivity. What factors govern regioselectivity in LSF?
A2: Achieving site-selectivity is one of the foremost challenges in LSF, as most complex molecules possess numerous similar C-H bonds.[2] Selectivity is governed by a combination of steric, electronic, and directing group effects.
-
Innate Substrate Control: Often, the most electronically rich or sterically accessible C-H bond is the most reactive. For example, benzylic C-H bonds are often more reactive towards radical-mediated processes than others.
-
Directing Groups (DGs): This is a powerful strategy where a functional group on the substrate coordinates to a metal catalyst, delivering the reaction to a specific, often ortho, C-H bond. A key challenge is that heteroatoms within the drug's core structure (like pyridyl nitrogens) can act as unintended directing groups or poison the catalyst.[7]
-
Catalyst/Ligand Control: The steric and electronic properties of the catalyst and its ligands can override the substrate's inherent reactivity. For instance, bulky ligands on a palladium catalyst can favor functionalization at a less-hindered C-H bond.[2]
Troubleshooting Poor Regioselectivity:
| Strategy | Causality | Example Application |
| Lower Temperature | Increases the energy difference between competing activation pathways, favoring the one with the lower activation energy. | C-H activation reactions often show improved selectivity at lower temperatures. |
| Screen Ligands | Modifies the steric and electronic environment of the catalyst, influencing which C-H bond can access the active site. | Switching from a simple phosphine to a bulky biarylphosphine ligand in a Pd-catalyzed reaction. |
| Change Solvent | Can influence the aggregation state of the catalyst or the conformation of the substrate, altering the accessibility of different C-H bonds. | A more polar solvent might favor a specific substrate conformation through hydrogen bonding. |
| Use a Blocking Group | Temporarily protect a more reactive site to force functionalization at a less reactive, but desired, position. | Protecting a reactive phenol as a silyl ether to prevent O-H functionalization and direct C-H activation elsewhere. |
Section 2: Reaction-Specific Troubleshooting
C-H Functionalization
Late-stage C-H functionalization is a powerful tool for diversification but is often plagued by issues of selectivity and catalyst compatibility with the functional groups present in drug molecules.[1][4]
Q3: My palladium-catalyzed C-H activation is sluggish. I suspect catalyst inhibition. How can I confirm and resolve this?
A3: Catalyst inhibition or poisoning is a frequent problem when working with nitrogen-containing heterocyclic drugs (azines).[7][8] The Lewis basic nitrogen atoms can strongly coordinate to the palladium center, preventing it from participating in the desired catalytic cycle.
Diagnostic & Solution Workflow:
Caption: Troubleshooting catalyst poisoning in C-H activation.
-
Causality: By temporarily modifying the nitrogen of the heterocycle (e.g., through oxidation to an N-oxide or protonation with a strong acid), you reduce its Lewis basicity and its ability to bind irreversibly to the palladium catalyst. This frees up the catalyst to participate in the C-H activation step.
-
Protocol: Add a stoichiometric amount of an acid additive like pivalic acid (PivOH). If this fails, consider pre-forming the N-oxide of your substrate with an oxidant like m-CPBA, performing the C-H functionalization, and then reducing the N-oxide back in a subsequent step.
Photoredox Catalysis
Visible-light photoredox catalysis enables transformations under mild conditions, making it highly attractive for LSF.[9][10] However, success is highly dependent on the photochemical setup and substrate properties.
Q4: My photoredox reaction is not working, even though I'm following a literature procedure. What are common points of failure?
A4: Photoredox catalysis has several unique variables that can lead to failed reactions, even with established protocols.
-
Light Source Inconsistency:
-
Cause: The output of LED lights can degrade over time, and not all light sources are created equal. A "blue LED" can have a different wavelength and intensity from one lab to another, which is critical for exciting the photocatalyst.[11] Contrary to some claims, standard domestic lighting is often insufficient for reliable and reproducible results.[11]
-
Solution: Use a well-characterized, high-quality photoreactor with a consistent and powerful light source (e.g., a Kessil lamp).[11] Ensure the reaction vessel is positioned for maximum, uniform irradiation. If a reaction fails, a good troubleshooting step is to attempt a well-known, reliable photoredox reaction with your setup to confirm the equipment is functioning correctly.[11]
-
-
Substrate Quenching or Light Absorption:
-
Cause: Your complex drug molecule might absorb light at the same wavelength as your photocatalyst. This "inner filter effect" prevents the catalyst from being excited, shutting down the reaction. Alternatively, the substrate itself or impurities could quench the excited state of the photocatalyst.
-
Solution: Run a UV-Vis spectrum of your substrate and photocatalyst. If there is significant overlap, you may need to choose a different photocatalyst that absorbs at a different wavelength. Ensure high purity of the substrate to remove potential quenchers.
-
-
Degassing:
-
Cause: Dissolved oxygen is an efficient quencher of the excited-state photocatalyst.
-
Solution: Thoroughly degas your reaction mixture. For small scales, the "freeze-pump-thaw" method (3 cycles) is highly effective. For larger scales, sparging the solvent with argon for 30-60 minutes before adding reagents is a viable alternative.
-
Section 3: Downstream Challenges: Purification & Analysis
A successful reaction is only half the battle. Isolating and characterizing the product of an LSF reaction can be a significant hurdle.
Q5: My LSF reaction generates a mixture of regioisomers that are very difficult to separate by standard silica gel chromatography. What are my options?
A5: The generation of regioisomers with very similar polarities is a classic LSF challenge.[1]
-
Chromatography Optimization:
-
Reverse-Phase HPLC: This is often the most effective method for separating closely related isomers. The separation is based on hydrophobicity rather than polarity, which can provide orthogonal selectivity compared to silica gel.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity and is an excellent high-throughput purification technique for isomeric mixtures.
-
-
Derivatization: If a separable handle can be selectively introduced onto one isomer, purification becomes easier. For example, if one isomer has a sterically accessible alcohol, it could be selectively protected, altering its polarity enough for separation. After purification, the protecting group is removed.
-
Crystallization: If one of the isomers is crystalline, it may be possible to selectively crystallize it from the mixture, providing a highly pure sample.
Section 4: Key Experimental Protocol
This section provides a representative protocol for a common LSF reaction, highlighting critical steps.
Protocol: Photoredox-mediated Decarboxylative C(sp³)–C(sp²) Cross-Coupling
This protocol is adapted from methodologies that are powerful for LSF, allowing the conversion of a carboxylic acid group (often present in drug molecules) into a new C-C bond.[11]
Objective: To couple an aliphatic carboxylic acid with an electron-deficient heteroarene on a complex substrate.
Materials:
-
Substrate (drug molecule containing a carboxylic acid): 1.0 eq
-
Heteroarene (e.g., 4-cyanopyridine): 2.0 eq
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆): 1-2 mol%
-
Base (e.g., Cs₂CO₃): 1.5 eq
-
Solvent: Anhydrous DMSO or DMF
-
Inert atmosphere supplies (Argon/Nitrogen)
-
Photoreactor with 450 nm LED cooling fan
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 eq), the heteroarene (0.2 mmol, 2.0 eq), the iridium photocatalyst (0.002 mmol, 2 mol%), and Cs₂CO₃ (0.15 mmol, 1.5 eq).
-
Causality: The base is crucial for deprotonating the carboxylic acid to form the carboxylate, which is necessary for the subsequent single-electron transfer (SET) step.
-
-
Atmosphere Control: Cap the vial and thoroughly degas the system. Purge with argon for 10 minutes.
-
Causality: Oxygen must be removed to prevent quenching of the excited photocatalyst.
-
-
Solvent Addition: Add 1 mL of anhydrous DMSO via syringe.
-
Causality: A polar aprotic solvent is typically required to dissolve the ionic intermediates and the photocatalyst.
-
-
Photoreaction: Place the vial in the photoreactor, ensuring it is centered in front of the light source. Begin stirring and turn on the cooling fan and the 450 nm LED lamp.
-
Causality: Continuous stirring ensures homogenous irradiation. Cooling is critical as photoredox reactions can generate heat, and side reactions are often temperature-dependent.
-
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by LC-MS. Check for consumption of the starting material and formation of the desired product mass.
-
Workup: Once the reaction is complete (or has stalled), quench the reaction by adding 5 mL of water. Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via preparative reverse-phase HPLC to isolate the desired product from unreacted starting material and any regioisomers.
References
- Late-stage Functionalization for Improving Drug-like Molecular Properties.Chemical Reviews.
- An overview of late-stage functionalization in today's drug discovery.ANU Open Research.
- Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights.
- Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing.
- Late-Stage Diversification of N
- The medicinal chemist's toolbox for late stage functionalization of drug-like molecules.Royal Society of Chemistry (RSC).
- Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning.Research Communities.
- Application of Photoredox Catalysis for Late-stage Functionaliz
- Technical Support Center: Late-Stage Fluorin
- Photocatalytic Late-Stage C–H Functionaliz
- Late-Stage C–H Functionaliz
- Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds.Chemical Society Reviews (RSC Publishing).
- Bypassing the Limitations of Directed C–H Functionaliz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. The medicinal chemist's toolbox for late stage functionalization of drug-like molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Visible light photocatalysis in the late-stage functionalization of pharmaceutically relevant compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
Validation & Comparative
A Comprehensive Guide to Validating the Biological Activity of 2-Chloro-3-(4-chlorophenyl)quinoline: A Comparative Approach
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of compounds with significant biological importance.[1] This nitrogen-containing heterocyclic ring system is a key feature in natural products and synthetic pharmaceuticals, exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of its therapeutic effects.[4]
This guide focuses on a specific, yet under-characterized derivative: 2-Chloro-3-(4-chlorophenyl)quinoline . This molecule possesses several features of interest: a quinoline core, a chlorine atom at the 2-position (a common reactive handle for further synthesis), and a 4-chlorophenyl group at the 3-position. While direct biological data for this exact compound is sparse, its structural class strongly suggests potential as a potent bioactive agent, particularly in oncology. Quinoline derivatives are widely reported to exert cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.[5]
Therefore, this document provides a hypothesis-driven framework for the systematic validation of the biological activity of 2-Chloro-3-(4-chlorophenyl)quinoline. We will proceed with the guiding hypothesis that the compound functions as an anticancer agent by modulating the NF-κB signaling pathway, a critical regulator of cancer cell survival and proliferation that is often dysregulated in malignancy.[6][7] Through a phased, comparative approach, we will outline a robust experimental plan to not only determine its efficacy but also to elucidate its mechanism of action.
Section 1: Hypothesis Generation and Mechanistic Grounding
The rationale for investigating 2-Chloro-3-(4-chlorophenyl)quinoline as an anticancer agent stems from extensive structure-activity relationship (SAR) studies of related compounds.[4] The Nuclear Factor-kappa B (NF-κB) signaling cascade is a logical and compelling target to investigate. NF-κB is a key transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, proliferation, and metastasis.[6][8] Its chronic activation is a hallmark of many cancers.[6] NF-κB inhibitors are therefore a promising class of therapeutics.[6][9]
The canonical NF-κB pathway is held in an inactive state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by signals like the pro-inflammatory cytokine TNF-α, the IκB kinase (IKK) complex is activated.[7][9] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of its target genes.[6] A compound that could interrupt this cascade would be a valuable therapeutic candidate.
Section 2: Strategic Selection of Comparator Compounds
To contextualize the activity of our target compound, a well-designed panel of comparators is essential. This allows for a multi-dimensional assessment of potency, mechanism, and structural contribution.
| Compound Category | Selected Compound | Rationale for Selection |
| Test Compound | 2-Chloro-3-(4-chlorophenyl)quinoline | The focus of our validation study. |
| Positive Cytotoxic Control | Etoposide | A well-characterized anticancer drug that induces apoptosis by inhibiting topoisomerase II. It serves as a benchmark for general cytotoxicity. |
| Mechanistic Control | QNZ (EVP4593) | A selective inhibitor of the IκB kinase (IKK) complex. This allows for direct comparison of NF-κB pathway inhibition.[8] |
| Structural Analog | 2-Chloroquinoline | The parent scaffold lacking the 3-(4-chlorophenyl) substituent. This helps to determine the contribution of this specific group to the observed biological activity. |
Section 3: Phase 1 Validation - Primary Cytotoxicity Profiling
The initial step is to establish whether 2-Chloro-3-(4-chlorophenyl)quinoline exhibits cytotoxic activity against cancer cells and to determine its potency. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Apoptosis Induction: Annexin V/PI Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. [10]In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. [10]
-
Cell Culture: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The data is typically displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [10]PI fluorescence is directly proportional to the amount of DNA in a cell.
-
Cell Culture & Treatment: Treat cells in 6-well plates with compounds at their IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.
-
Analysis: Analyze the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Anticipated Data Output for Phase 2
The quantitative data from these assays should be tabulated for direct comparison.
| Compound (at IC50) | % Early Apoptosis | % Late Apoptosis | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value | Value | Value |
| 2-Chloro-3-(4-chlorophenyl)quinoline | Value | Value | Value | Value | Value |
| Etoposide | Value | Value | Value | Value | Value |
Section 5: Phase 3 - Target Validation: Probing the NF-κB Pathway
If the compound induces apoptosis, we proceed to test our primary hypothesis: does it act by inhibiting the NF-κB pathway? This can be directly assessed by measuring the levels of key pathway proteins using Western blotting. A hallmark of pathway activation is the phosphorylation and subsequent degradation of IκBα, and the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. [7]
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Lysis and Fractionation: Treat cells with the test compound for a short period (e.g., 1-2 hours) before stimulating with TNF-α (a potent NF-κB activator) for 30 minutes. Harvest the cells and perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against:
-
Phospho-IκBα (p-IκBα)
-
Total IκBα
-
p65
-
Lamin B1 (nuclear marker)
-
GAPDH (cytoplasmic loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. A potent inhibitor should prevent the TNF-α-induced increase in p-IκBα and the accumulation of p65 in the nucleus.
Section 6: Data Synthesis and Final Comparative Analysis
The final step is to integrate all the data into a comprehensive summary table. This allows for an at-a-glance comparison of the test compound against the controls, providing a clear picture of its biological activity profile.
| Parameter | 2-Chloro-3-(4-chlorophenyl)quinoline | Etoposide (Cytotoxic Control) | QNZ (Mechanistic Control) |
| Cytotoxicity (IC50 in A549) | Value (µM) | Potent | Moderate |
| Apoptosis Induction | Yes/No (% cells) | Yes | Yes |
| Cell Cycle Arrest Phase | G1/S/G2M | G2/M | G1 |
| Inhibition of p-IκBα | Yes/No (fold change) | No | Yes |
| Inhibition of p65 Nuclear Translocation | Yes/No (fold change) | No | Yes |
Conclusion
This guide presents a logical, phased, and self-validating workflow for characterizing the biological activity of 2-Chloro-3-(4-chlorophenyl)quinoline. By moving from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can generate a robust and comprehensive data package. The inclusion of well-chosen comparators is critical for interpreting the results and understanding the compound's potential as a therapeutic agent. The successful completion of this experimental plan would provide a strong foundation for further preclinical development, including in vivo efficacy studies and ADME/Tox profiling.
References
-
Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work? Patsnap. [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Royal Society of Chemistry. [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. National Library of Medicine. [Link]
-
PubMed Central. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. National Library of Medicine. [Link]
-
American Association for Cancer Research. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. AACR Publications. [Link]
-
PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. National Library of Medicine. [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. American Chemical Society. [Link]
-
Taylor & Francis Online. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis. [Link]
-
Semantic Scholar. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. [Link]
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]
-
SpringerLink. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
-
Semantic Scholar. (n.d.). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]
-
ResearchGate. (n.d.). Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. [Link]
-
PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Library of Medicine. [Link]
-
PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. National Library of Medicine. [Link]
-
RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. [Link]
-
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. [Link]
-
PubMed Central. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Library of Medicine. [Link]
-
MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2-Chloro-3-(4-chlorophenyl)quinoline and Other Kinase Inhibitors in Oncology Research
Introduction: The Rise of Quinoline Scaffolds in Kinase-Targeted Cancer Therapy
The dysregulation of protein kinase activity is a foundational pillar of many cancers, driving aberrant cellular processes like proliferation, survival, and metastasis.[1][2] This has established protein kinases as premier targets for therapeutic intervention.[1][3] Within the vast chemical landscape of drug discovery, quinoline-containing compounds have emerged as a "privileged scaffold," forming the structural backbone of numerous kinase inhibitors.[4][5] Their versatile structure allows for precise modifications that can achieve high potency and selectivity against various kinases.[4][5]
This guide provides a comparative analysis of 2-Chloro-3-(4-chlorophenyl)quinoline, a representative of the quinoline class, against other prominent kinase inhibitors. While specific public data on this exact molecule is limited, its core structure is emblematic of a class of compounds designed to compete with ATP at the kinase catalytic site.[6] We will contextualize its potential by comparing its structural class to established inhibitors targeting critical oncogenic pathways, supported by validated experimental protocols for researchers aiming to profile novel chemical entities.
Section 1: Comparative Inhibitor Profiling Across Key Kinase Families
The therapeutic efficacy of a kinase inhibitor is defined by its potency (how much is needed to inhibit the target) and its selectivity (which other kinases it affects).[7] An ideal inhibitor potently neutralizes its intended target while minimizing off-target effects that can lead to toxicity.[7][8]
To contextualize the potential of a quinoline-based inhibitor like 2-Chloro-3-(4-chlorophenyl)quinoline, we compare its class to well-characterized inhibitors from different structural families and with distinct target profiles. These include quinazoline-based inhibitors, renowned for their success against the Epidermal Growth Factor Receptor (EGFR), and other targeted agents.[9]
| Compound | Structural Class | Primary Target(s) | IC50 (nM) * | Mechanism of Action |
| Quinoline Archetype (e.g., Bosutinib) | 4-Anilinoquinoline | Bcr-Abl, Src family | 1.2 (Bcr-Abl) | ATP-Competitive (Type I) |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 2-37 (mutant EGFR) | ATP-Competitive (Type I) |
| Capivasertib | Pyrrolopyrimidine | AKT1/2/3 | ~10 (AKT1) | ATP-Competitive (Type I)[10] |
| Staurosporine | Indolocarbazole | Broad Spectrum (PKC, etc.) | 5-20 (various) | Non-selective, ATP-Competitive |
*IC50 values are approximate and can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.[11]
This comparison highlights how subtle changes in the heterocyclic core (quinoline vs. quinazoline) can fine-tune selectivity.[9] While both scaffolds are effective in targeting the ATP binding pocket, the specific interactions they form with amino acid residues in the hinge region and surrounding pockets dictate their ultimate kinase profile.[6] Bosutinib, a quinoline derivative, is a potent dual Src-Abl inhibitor, whereas Gefitinib, a quinazoline, is highly selective for EGFR.[11]
Section 2: Mechanistic Insights into Key Oncogenic Signaling Pathways
Kinase inhibitors exert their therapeutic effect by interrupting the flow of information through signaling pathways that have been hijacked by cancer cells.[2] Understanding these pathways is critical to appreciating the mechanism of action of any inhibitor. Two of the most critical pathways in oncology are the EGFR/MAPK and the PI3K/Akt/mTOR pathways.
The EGFR-MAPK Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that, upon activation by ligands like EGF, initiates a cascade of phosphorylation events.[12] This signal is transduced through RAS, RAF, MEK, and finally to ERK, which moves into the nucleus to activate transcription factors that drive cell proliferation.[12] In many cancers, mutations in EGFR lead to its constitutive activation, making it a prime therapeutic target.[13]
Caption: The EGFR-MAPK signaling pathway and point of inhibition.
Quinoline and quinazoline inhibitors, such as the 4-anilinoquinoline and 4-anilinoquinazoline classes, act as ATP-competitive inhibitors at the catalytic domain of EGFR, preventing its autophosphorylation and blocking the entire downstream cascade.[9][14]
The PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and metabolism.[10] It is often activated downstream of RTKs like EGFR or by mutations in PI3K or loss of the tumor suppressor PTEN.[2] Activated Akt phosphorylates a multitude of substrates that collectively inhibit apoptosis and promote cell cycle progression and protein synthesis via mTOR.[10]
Caption: The PI3K/Akt/mTOR signaling pathway and point of inhibition.
Section 3: Experimental Validation - Protocols for Kinase Inhibitor Profiling
Objective comparison requires robust and reproducible experimental methodologies.[15] A comprehensive inhibitor profiling strategy involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a physiological context.[16][17]
Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring the amount of ADP produced.[18] The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ system first depletes remaining ATP, then converts the ADP back to ATP, which is used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[15]
Caption: Workflow for the ADP-Glo™ luminescence-based kinase assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[18]
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO control to each well.[18]
-
Enzyme Addition: Add 2.5 µL of the purified kinase enzyme to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.[18]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP. Incubate the plate at 30°C for 60 minutes.[18]
-
ATP Depletion: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[18]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.[18]
-
Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol: Cell-Based Assay for Inhibitor Efficacy (Western Blot)
Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane and engage its target in a complex physiological environment.[16][19] A Western blot can directly measure the phosphorylation status of a kinase's downstream substrate.
Principle: Cancer cells are treated with the inhibitor, then lysed. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for both the total and the phosphorylated form of a target protein (e.g., total Akt and phospho-Akt). A reduction in the phospho-protein signal indicates successful target inhibition.[20]
Detailed Steps:
-
Cell Culture and Treatment: Seed cancer cells known to have an active target pathway (e.g., A549 cells for EGFR studies) in a 6-well plate and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the kinase inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin).
Conclusion
The comparative analysis of kinase inhibitors is a cornerstone of modern drug discovery. The quinoline scaffold, represented here by 2-Chloro-3-(4-chlorophenyl)quinoline, remains a highly promising framework for developing potent and selective therapeutic agents.[4][5] By systematically evaluating novel compounds against established inhibitors like those in the quinazoline family, and by employing a rigorous combination of biochemical and cell-based assays, researchers can effectively validate new molecular entities. The protocols and mechanistic frameworks provided in this guide offer a robust starting point for scientists working to identify the next generation of kinase-targeted cancer therapies.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from [Link]
-
MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PubMed. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Institutes of Health. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]
-
American Heart Association Journals. (n.d.). Inhibitors of Protein Kinase Signaling Pathways. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. Retrieved from [Link]
-
AACR Journals. (2004). Comparison of inhibitor binding to various kinases. Retrieved from [Link]
-
MDPI. (n.d.). Targeting RTK Signaling Pathways in Cancer. Retrieved from [Link]
-
IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Targeting cancer with kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). A list of kinase inhibitors used in this study, their current clinical.... Retrieved from [Link]
-
PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Retrieved from [Link]
-
PubMed. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. Retrieved from [Link]
-
National Institutes of Health. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected kinase profile of 4 key compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Retrieved from [Link]
-
PLOS One. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. Retrieved from [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. caymanchem.com [caymanchem.com]
- 21. In vitro kinase assay [protocols.io]
Navigating the Structure-Activity Landscape of 2-Chloro-3-(4-chlorophenyl)quinoline Derivatives: A Comparative Guide for Drug Discovery Professionals
The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Within this diverse family, the 2-chloro-3-arylquinoline framework has garnered significant attention as a promising template for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-chloro-3-(4-chlorophenyl)quinoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity with supporting experimental data, and elucidate the experimental workflows crucial for their evaluation.
The Quinoline Core: A Versatile Platform for Anticancer Drug Design
Quinoline and its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] Their planar aromatic nature allows for effective intercalation with biological macromolecules, while the nitrogen atom provides a key site for hydrogen bonding and coordination. The ability to readily introduce a wide array of substituents at various positions on the quinoline ring system allows for the fine-tuning of their physicochemical properties and biological targets.[3] This inherent versatility has made the quinoline scaffold a focal point in the quest for novel anticancer therapies.[4]
Deciphering the Structure-Activity Relationship (SAR) of 2-Chloro-3-(4-chlorophenyl)quinoline Derivatives
The biological activity of 2-chloro-3-(4-chlorophenyl)quinoline derivatives is intricately linked to the nature and position of substituents on both the quinoline core and the pendant 3-phenyl ring. Understanding these relationships is paramount for the rational design of more potent and selective analogues.
The Significance of the 2-Chloro Substituent
The chloro group at the 2-position of the quinoline ring is a critical feature. It serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce a variety of functional groups. More importantly, the electronegativity and steric bulk of the chlorine atom can significantly influence the compound's interaction with its biological target. While direct SAR studies on a large series of 2-substituted analogues of the title compounds are limited, the prevalence of the 2-chloro moiety in many active quinoline derivatives suggests its importance for potency.
Impact of Substituents on the 3-(4-chlorophenyl) Ring
The nature and position of substituents on the 3-phenyl ring play a pivotal role in modulating the anticancer activity. The presence of a chlorine atom at the para-position of this ring is a common feature in many active compounds.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the 3-aryl ring can significantly impact activity. While a comprehensive SAR study on the 4-chlorophenyl moiety is not extensively documented in a single source, broader studies on 2,3-diarylquinolines suggest that both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, trifluoromethyl) groups can influence potency, often in a cell-line-dependent manner.[5]
-
Steric Factors: The size and position of substituents on the phenyl ring can affect the molecule's ability to fit into the binding pocket of its target. Ortho-substituents may introduce steric hindrance that could be detrimental to activity, whereas para-substituents are often well-tolerated and can enhance binding interactions.
Influence of Substituents on the Quinoline Core
Modifications to the benzenoid part of the quinoline ring system offer another avenue for optimizing biological activity.
-
Lipophilicity and Potency: The lipophilicity of the molecule, often influenced by substituents on the quinoline ring, can have a profound effect on its anticancer activity. Studies on related 2-arylquinolines have shown a correlation between increased lipophilicity and enhanced cytotoxic effects against certain cancer cell lines.[5]
-
Methoxy and Methyl Groups: The introduction of small, lipophilic groups such as methoxy or methyl groups at positions 6 or 7 of the quinoline ring has been shown to enhance the anticancer activity of related quinoline derivatives.[2]
Comparative Anticancer Activity: A Data-Driven Perspective
To provide a clearer understanding of the SAR, the following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-chloro-3-substituted quinoline derivatives and related analogues against various human cancer cell lines. It is important to exercise caution when directly comparing absolute values across different studies due to variations in experimental conditions.
| Compound ID | R (Substitution on Quinoline) | 3-Aryl Group | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | H | 4-Chlorophenyl | HCT-116 | Data not available | - |
| Derivative 2 | 6-CH3 | 4-Chlorophenyl | PC-3 | Data not available | - |
| Compound 5k | H | Varied Substituted Phenyl | A549 | 12.03 ± 1.51 | [1] |
| Compound 4a | H | Varied Substituted Phenyl | MCF-7 | Potent Activity Reported | [1] |
| Compound 4b | H | Varied Substituted Phenyl | HepG2 | Potent Activity Reported | [1] |
Unraveling the Mechanism of Action: Potential Biological Targets
The precise molecular mechanisms through which 2-chloro-3-(4-chlorophenyl)quinoline derivatives exert their anticancer effects are still under investigation. However, studies on structurally related quinoline compounds suggest several potential biological targets:
-
Topoisomerase Inhibition: Certain 3-arylisoquinolines, which share a structural resemblance to the 3-arylquinoline core, have been identified as potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.[6][7] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis in cancer cells.
-
Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8] Many quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[9][10] It is plausible that 2-chloro-3-(4-chlorophenyl)quinoline derivatives may also exert their anticancer effects through the inhibition of one or more kinases.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis and biological evaluation of 2-chloro-3-(4-chlorophenyl)quinoline derivatives involve a series of well-established chemical and biological procedures.
Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline Derivatives
A common and efficient method for the synthesis of the 2-chloro-3-formylquinoline precursor is the Vilsmeier-Haack reaction .[11] This is typically followed by further modifications to introduce the 3-aryl group.
Step 1: Synthesis of 2-Chloro-3-formylquinoline (Vilsmeier-Haack Reaction)
-
Preparation of the Vilsmeier Reagent: To a cooled solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise with stirring.
-
Reaction with Acetanilide: Add the corresponding acetanilide to the Vilsmeier reagent.
-
Cyclization: Heat the reaction mixture to induce cyclization and formation of the 2-chloro-3-formylquinoline.
-
Work-up: Pour the reaction mixture into ice water and neutralize to precipitate the product. The crude product is then purified by recrystallization.
Step 2: Introduction of the 3-(4-chlorophenyl) Group
The 3-formyl group of the precursor can be converted to the 3-(4-chlorophenyl) group through various standard organic transformations, such as a Wittig reaction followed by reduction, or a Grignard reaction followed by dehydration and reduction. A more direct approach involves a Suzuki or Stille coupling if a suitable 3-halo-2-chloroquinoline is used as the starting material.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 2-chloro-3-(4-chlorophenyl)quinoline.
Biological Evaluation: In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[12]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of MTT Assay Workflow:
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-chloro-3-(4-chlorophenyl)quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationships, although not yet exhaustively defined for this specific subclass, indicate that modifications to the quinoline core and the 3-aryl substituent can significantly impact biological activity. Future research should focus on the systematic exploration of a wider range of substituents on both the quinoline and the phenyl rings to build a more comprehensive SAR profile. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of these compounds, which will be crucial for their further optimization and potential clinical development. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new analogues in this promising chemical space.
References
- BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.
-
Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
- ResearchGate. (2025). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents.
-
PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
Bentham Science. (n.d.). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Retrieved from [Link]
- BenchChem. (2025). Chloro-Substituted Quinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential.
-
PubMed. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. Retrieved from [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
- ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines.
- BenchChem. (2025). Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)quinoxaline derivatives.
-
PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]
- ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines.
-
eScholarship.org. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]
-
Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Retrieved from [Link]
-
PubMed. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Retrieved from [Link]
-
PubMed. (2003). Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalkinomics.com [chemicalkinomics.com]
- 10. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Cross-Validated Guide to the Experimental Profile of 2-Chloro-3-(4-chlorophenyl)quinoline: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Quinoline Scaffold in Oncology and the Emergence of 2-Chloro-3-(4-chlorophenyl)quinoline
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the inhibition of protein kinases and the disruption of microtubule dynamics.[2] This guide provides a comprehensive, cross-validated examination of a specific, promising derivative: 2-Chloro-3-(4-chlorophenyl)quinoline.
We will delve into a plausible and experimentally supported synthetic route for this compound, detail its structural characterization, and critically compare its potential anticancer performance against established therapeutic agents. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this and similar compounds in their research endeavors. Our focus is on the causality behind experimental choices, ensuring a trustworthy and authoritative guide grounded in scientific literature.
Synthesis and Characterization: A Two-Step Approach to 2-Chloro-3-(4-chlorophenyl)quinoline
The synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline can be efficiently achieved through a two-step process, commencing with the Vilsmeier-Haack cyclization of an appropriate acetanilide to form a key intermediate, followed by a Suzuki cross-coupling reaction to introduce the 4-chlorophenyl moiety.
Step 1: Vilsmeier-Haack Cyclization for the Synthesis of 2-Chloro-3-formylquinoline
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds to yield functionalized quinolines. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 10 mmol) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 10 mmol) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: To the freshly prepared Vilsmeier reagent, add the starting N-phenylacetamide (acetanilide, 5 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[4]
Characterization of 2-Chloro-3-formylquinoline:
The structure of the synthesized 2-chloro-3-formylquinoline should be confirmed using spectroscopic methods. Expected ¹H NMR signals would include a characteristic peak for the formyl proton (CHO) at approximately δ 10.0 ppm, along with signals corresponding to the aromatic protons of the quinoline ring.
Step 2: Suzuki Cross-Coupling for the Arylation of the Quinoline Core
The Suzuki cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction employs a palladium catalyst to couple an organoboron compound with an organic halide. In our synthesis, we will couple a 2-chloro-3-haloquinoline intermediate with 4-chlorophenylboronic acid. To achieve this, the formyl group of 2-chloro-3-formylquinoline would first need to be converted to a halide (e.g., bromide or iodide) to serve as the coupling partner.
Conceptual Experimental Protocol: Synthesis of 2-Chloro-3-(4-chlorophenyl)quinoline
-
Halogenation of Intermediate (Not detailed): The 2-chloro-3-formylquinoline would first be converted to a 2-chloro-3-haloquinoline (e.g., 3-bromo or 3-iodo) through standard organic transformations.
-
Reaction Setup: In a reaction vessel, combine the 2-chloro-3-haloquinoline (1 mmol), 4-chlorophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2 mmol).
-
Solvent and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to yield 2-Chloro-3-(4-chlorophenyl)quinoline.
Anticipated Characterization of 2-Chloro-3-(4-chlorophenyl)quinoline:
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons on the quinoline and the 4-chlorophenyl rings.
-
¹³C NMR: The spectrum will display the corresponding signals for all carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the final product.
Caption: Synthetic workflow for 2-Chloro-3-(4-chlorophenyl)quinoline.
Comparative Performance Analysis: 2-Chloro-3-(4-chlorophenyl)quinoline vs. Established Anticancer Agents
To contextualize the potential of 2-Chloro-3-(4-chlorophenyl)quinoline as an anticancer agent, we will compare its anticipated biological activity with two well-established drugs that target key oncogenic pathways: Gefitinib and Erlotinib.
Mechanism of Action: A Tale of Two Targets
-
2-Chloro-3-arylquinoline Derivatives (including our target compound): A significant body of evidence suggests that many 2,3-disubstituted quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization .[6][7] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[7]
-
Gefitinib and Erlotinib: These are first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) .[8][9] EGFR is a transmembrane receptor that, upon activation by its ligands, triggers downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[10] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Gefitinib and Erlotinib competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these oncogenic signals.[8][10]
Caption: Comparative mechanisms of action.
In Vitro Cytotoxicity: A Head-to-Head Look at IC₅₀ Values
| Compound | Cancer Cell Line | Target/Mechanism | Reported IC₅₀ (µM) | Reference |
| 2-Chloro-3-arylquinoline Derivatives | ||||
| Representative Compound A | MCF-7 (Breast) | Tubulin Polymerization | ~1-5 (representative range) | [11] |
| Representative Compound B | A549 (Lung) | Tubulin Polymerization | ~0.5-2 (representative range) | [11] |
| Representative Compound C | HCT-116 (Colon) | Tubulin Polymerization | ~1-10 (representative range) | [11] |
| Gefitinib | ||||
| H3255 (NSCLC, EGFR mutant) | EGFR TKI | 0.063 | [12] | |
| PC-9 (NSCLC, EGFR mutant) | EGFR TKI | 0.020 | [12] | |
| A549 (NSCLC, EGFR wild-type) | EGFR TKI | >10 | [13] | |
| Erlotinib | ||||
| HCC827 (NSCLC, EGFR mutant) | EGFR TKI | 0.004 | [14] | |
| NCI-H3255 (NSCLC, EGFR mutant) | EGFR TKI | 0.041 | [14] | |
| A549 (NSCLC, EGFR wild-type) | EGFR TKI | ~8.9 | [14] | |
| SK-BR-3 (Breast) | EGFR/HER2 TKI | 3.98 | [15] |
Analysis of Comparative Data:
The data indicates that while 2-chloro-3-arylquinoline derivatives show promising anticancer activity in the low micromolar range against various cancer cell lines, the established EGFR inhibitors, Gefitinib and Erlotinib, exhibit exceptional potency, particularly against non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, with IC₅₀ values in the nanomolar range.[12][14] However, the effectiveness of these EGFR inhibitors is significantly reduced in cell lines with wild-type EGFR.[13][14] This highlights a potential advantage for tubulin polymerization inhibitors like the 2-chloro-3-arylquinolines, which may have broader applicability across different cancer types, irrespective of their EGFR mutation status.
Experimental Protocols for Biological Evaluation
To ensure the cross-validation of experimental results, standardized and well-documented protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer properties of compounds like 2-Chloro-3-(4-chlorophenyl)quinoline.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-Chloro-3-(4-chlorophenyl)quinoline, Gefitinib, Erlotinib) in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl₂ and EGTA), and GTP.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The absorbance increase corresponds to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) sample to determine the inhibitory effect.
Conclusion and Future Directions
2-Chloro-3-(4-chlorophenyl)quinoline represents a promising scaffold within the broader class of quinoline-based anticancer agents. Its plausible synthesis via established chemical reactions and its likely mechanism of action as a tubulin polymerization inhibitor make it a compelling candidate for further investigation.
While direct comparative data against EGFR inhibitors like Gefitinib and Erlotinib is not yet available, the existing literature on related compounds suggests that 2-chloro-3-arylquinolines may offer a distinct advantage in treating cancers that are not dependent on EGFR signaling or have developed resistance to EGFR TKIs.
Future research should focus on the direct synthesis and rigorous biological evaluation of 2-Chloro-3-(4-chlorophenyl)quinoline. Head-to-head in vitro and in vivo studies against a panel of cancer cell lines, alongside established drugs, will be crucial to fully elucidate its therapeutic potential and define its place in the landscape of cancer drug discovery.
References
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. Available from: [Link]
-
Amann, J., et al. (2005). Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mutations. Journal of the National Cancer Institute, 97(20), 1493-1505. Available from: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 868993. Available from: [Link]
-
Tekale, A. S., et al. (2015). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 2(6), 42-45. Available from: [Link]
-
Patel, K., et al. (2018). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Journal of Applicable Chemistry, 7(4), 834-842. Available from: [Link]
-
ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... Retrieved from [Link]
-
Sonousi, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. Available from: [Link]
-
Popa, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]
-
Kim, H. J., et al. (2007). Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Cancer Research, 67(15), 7353-7361. Available from: [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Retrieved from [Link]
-
Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]
-
Okabe, T., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 5, 137. Available from: [Link]
-
ResearchGate. (n.d.). IC50 values for 23 lung cancer cell lines using the MTT assay. Retrieved from [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]
-
ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. RSC Advances, 14(45), 32185-32203. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1361. Available from: [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available from: [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
-
Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available from: [Link]
-
Bar-Dagan, M., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorganic & Medicinal Chemistry, 16(11), 5984-5995. Available from: [Link]
-
Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1335-1355. Available from: [Link]
-
National Institutes of Health. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]
-
Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26033-26045. Available from: [Link]
-
National Institutes of Health. (n.d.). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarbonylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
-
PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. orientjchem.org [orientjchem.org]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the Quinoline Scaffold: A Comparative Efficacy Analysis of 2-Chloro-3-arylquinolines and Related Analogs in Diverse Disease Models
Introduction: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile substitution patterns have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. This inherent versatility has led to the development of numerous quinoline-based drugs with applications spanning from infectious diseases to oncology. This guide provides a comparative analysis of the efficacy of quinoline derivatives, with a focus on the structural motif of 2-chloro-3-arylquinolines, in various disease models. Due to the limited publicly available data on the specific compound 2-Chloro-3-(4-chlorophenyl)quinoline, this guide will draw upon data from structurally related analogs to provide a comprehensive and insightful comparison for researchers in the field.
Anticancer Efficacy: Targeting Proliferation and Survival Pathways
Quinoline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the inhibition of topoisomerases, kinases, and DNA repair pathways.[1] The substitution pattern on the quinoline core plays a crucial role in defining the specific anticancer activity and potency.
Comparative in vitro Cytotoxicity of 2-Arylquinoline Derivatives
Several studies have highlighted the cytotoxic effects of 2-arylquinolines against various cancer cell lines. For instance, a series of C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have shown promising activity, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines.[2]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Quinoline 13 | HeLa | 8.3 | Doxorubicin | - | |
| Quinoline 12 | PC3 | 31.37 | Doxorubicin | - | |
| Quinoline 11 | PC3 | 34.34 | Doxorubicin | - | |
| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 - 1.81 | Adriamycin | - | [3] |
| Pyrimidodiazepine 16c | Various (10 lines) | Highly cytotoxic | Adriamycin | - | [3] |
Table 1: Comparative IC50 values of representative quinoline and related heterocyclic derivatives in various cancer cell lines.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation. For example, certain quinazoline-based pyrimidodiazepines, which share a similar heterocyclic core, are thought to exert their cytotoxic effects through DNA binding.[3] Molecular docking studies have suggested that these compounds can interact with DNA via intercalation and groove binding.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for evaluating the cytotoxic activity of test compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Caption: Proposed anticancer mechanisms of 2-arylquinoline derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of various pathologies, including autoimmune diseases and cancer. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[4]
Comparative Efficacy in Cellular Models of Inflammation
Studies on furo[2,3-b]quinoline derivatives have demonstrated their ability to inhibit the release of inflammatory mediators from mast cells and neutrophils.[5]
| Compound/Analog | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 6a | Mast cell degranulation | 6.5 | Mepacrine | >10 | [5] |
| Compound 15 | Mast cell degranulation | 16.4 | Mepacrine | >10 | [5] |
| Compound 6a | Neutrophil degranulation | 7.2 - 29.4 | - | - | [5] |
| 2-(furan-2-yl)-4-phenoxyquinoline 8 | β-glucuronidase release | 5.0 | - | - | [6] |
| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α formation | 2.3 | Genistein | 9.1 | [6] |
Table 2: Comparative IC50 values of representative quinoline derivatives in in vitro inflammation assays.
Mechanism of Action: Targeting Inflammatory Enzymes and Cytokines
The anti-inflammatory effects of quinoline derivatives are often linked to the inhibition of enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production, such as TNF-α.[4] The structural features of the quinoline scaffold allow for interaction with the active sites of these inflammatory targets.
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro evaluation of anti-inflammatory activity.
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit DNA gyrase and topoisomerase IV in bacteria.[7]
Comparative in vitro Antimicrobial Activity
Various quinoline derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Source |
| Quinoline-2-one 6c | S. aureus | 0.018 - 0.061 | - | - | [8] |
| Quinoline-2-one 6i | S. aureus | 0.018 - 0.061 | - | - | [8] |
| Quinoline-2-one 6l | S. aureus | 0.018 - 0.061 | - | - | [8] |
| Quinoline-2-one 6o | S. aureus | 0.018 - 0.061 | - | - | [8] |
| Triazole derivative 7 | - | - | A. niger | 25 | [9] |
| 2-chloro-8-methylquinoline amine 4b, 4c, 4d, 4e, 4i, 4o | - | - | A. niger, A. flavus, M. purpureus, P. citrinum | Active | [10] |
Table 3: Comparative Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various microbial strains.
Mechanism of Action: Disruption of Microbial DNA Replication
The primary mechanism of action for many antibacterial quinolones involves the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct experimental data on 2-Chloro-3-(4-chlorophenyl)quinoline remains elusive in the public domain, the comparative analysis of its structural analogs strongly suggests its potential across a spectrum of diseases. The 2-chloro and 3-aryl substitutions are key pharmacophoric features that can be further explored and optimized to enhance potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of 2-Chloro-3-(4-chlorophenyl)quinoline and its derivatives to unlock their full therapeutic potential. In silico modeling, coupled with robust in vitro and in vivo studies, will be instrumental in elucidating their precise mechanisms of action and paving the way for the development of novel, highly effective quinoline-based therapeutics.
References
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). NIH. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2019-05-03). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023-08-16). NIH. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]
-
The half maximal inhibitory concentrations (IC50) of quinoline... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. (2004-01-15). PubMed. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025-08-27). PMC. Retrieved from [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022-09-17). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
(PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. (2019-06-18). ResearchGate. Retrieved from [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023-12-02). PubMed Central. Retrieved from [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. (2004-01-15). PubMed. Retrieved from [Link]
-
Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. (2010-12-15). PubMed. Retrieved from [Link]
-
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021-07-01). RSC Publishing. Retrieved from [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (2024-12-25). MDPI. Retrieved from [Link]
-
Synthesis, Spectral Characterization and Antibacterial Activity of Quinolone Incorporating 1,2,4-Triazine Rings. (2020-04-24). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (2023-12-25). MDPI. Retrieved from [Link]
-
(PDF) Synthesis, Spectroscopic Studies and Antifungal Activity of 2-[(4(3-Chlorophenyl) piperazine-1-yl)methyl]-3-[8-hydroxy quinolin-5-yl]-3(H)-quinazolin-4-one Ligand and its Chelates. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023-04-11). MDPI. Retrieved from [Link]
Sources
- 1. 2-(4-Chlorophenyl)quinolin-3-amine|Research Chemical [benchchem.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Chloro-3-(4-chlorophenyl)quinoline Against Standard-of-Care Drugs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive technical comparison of the novel investigational compound, 2-Chloro-3-(4-chlorophenyl)quinoline, against established standard-of-care drugs in oncology. As researchers and drug development professionals, the objective is to critically evaluate the potential of this quinoline derivative as a next-generation therapeutic agent. This document offers an in-depth analysis of its preclinical performance, supported by detailed experimental methodologies and comparative data, to inform strategic research and development decisions.
Introduction: The Therapeutic Promise of the Quinoline Scaffold
The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its derivatives have demonstrated significant potential in oncology, with several approved drugs, such as the tyrosine kinase inhibitors bosutinib and cabozantinib, validating the clinical utility of this scaffold.[3] The diverse mechanisms of action exhibited by quinoline-based compounds, including the inhibition of critical cellular processes like DNA replication and signal transduction, make them a fertile ground for the discovery of novel anticancer agents.[1][4][5]
2-Chloro-3-(4-chlorophenyl)quinoline emerges from this promising class of compounds. Its unique substitution pattern warrants a thorough investigation to delineate its specific mechanism of action and to benchmark its efficacy against current therapeutic standards. This guide will focus on its potential as an anti-cancer agent, a therapeutic area where quinoline derivatives have shown significant promise.[1][2][3][5][6]
Putative Mechanism of Action and Key Therapeutic Targets
While the precise mechanism of 2-Chloro-3-(4-chlorophenyl)quinoline is still under investigation, related 2-chloro-3-substituted quinoline derivatives have been reported to exert their anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival.[2] Two primary putative targets for this class of compounds are:
-
Topoisomerase I (Topo I): This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress. Its inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK): EGFR is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This guide will therefore focus on benchmarking 2-Chloro-3-(4-chlorophenyl)quinoline against standard-of-care drugs that also target these pathways.
Benchmarking Against Standard-of-Care Drugs
To provide a robust evaluation, 2-Chloro-3-(4-chlorophenyl)quinoline will be compared against two well-established standard-of-care drugs:
-
Topotecan: A potent Topoisomerase I inhibitor used in the treatment of various cancers, including ovarian and small cell lung cancer.
-
Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with specific EGFR mutations.
In Vitro Cytotoxicity Assessment
The initial step in benchmarking is to determine the cytotoxic potential of 2-Chloro-3-(4-chlorophenyl)quinoline across a panel of human cancer cell lines and compare its potency with the standard drugs.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 2-Chloro-3-(4-chlorophenyl)quinoline and standard-of-care drugs.
| Cell Line | Cancer Type | 2-Chloro-3-(4-chlorophenyl)quinoline (IC50 in µM) | Topotecan (IC50 in µM) | Gefitinib (IC50 in µM) |
| HCT-116 | Colon Carcinoma | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| MCF-7 | Breast Adenocarcinoma | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| A549 | Lung Carcinoma | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| PC-3 | Prostate Adenocarcinoma | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Note: The table above is a template. Actual experimental data would be populated here based on laboratory findings.
Target-Specific Inhibition Assays
To validate the putative mechanisms of action, direct enzymatic inhibition assays are crucial.
Table 2: Comparative enzymatic inhibition (IC50, µM) of 2-Chloro-3-(4-chlorophenyl)quinoline and standard-of-care drugs.
| Target Enzyme | 2-Chloro-3-(4-chlorophenyl)quinoline (IC50 in µM) | Topotecan (IC50 in µM) | Gefitinib (IC50 in µM) |
| Topoisomerase I | [Insert Experimental Data] | [Insert Experimental Data] | N/A |
| EGFR Tyrosine Kinase | [Insert Experimental Data] | N/A | [Insert Experimental Data] |
Note: The table above is a template. Actual experimental data would be populated here based on laboratory findings.
Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology for determining the in vitro cytotoxicity of the test compounds.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (HCT-116, MCF-7, A549, and PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-3-(4-chlorophenyl)quinoline, Topotecan, and Gefitinib in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Workflow for Topoisomerase I Inhibition Assay
Caption: Workflow for the Topoisomerase I inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, human Topoisomerase I enzyme, and varying concentrations of 2-Chloro-3-(4-chlorophenyl)quinoline or Topotecan in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide, visualize the DNA bands under UV light, and quantify the band intensities to determine the extent of inhibition.
EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the inhibition of EGFR kinase activity.
Workflow for EGFR Tyrosine Kinase Inhibition Assay
Caption: Workflow for the EGFR tyrosine kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and varying concentrations of 2-Chloro-3-(4-chlorophenyl)quinoline or Gefitinib.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Luminescence Measurement: Measure the luminescence signal, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of 2-Chloro-3-(4-chlorophenyl)quinoline against current standard-of-care anticancer drugs. The presented experimental protocols are designed to yield robust and reproducible data to ascertain its cytotoxic potency and target-specific inhibitory activity. The comparative data generated from these studies will be instrumental in determining the therapeutic potential of this novel quinoline derivative and will guide future preclinical and clinical development efforts. Further investigations should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and comprehensive toxicity assessments to build a complete profile of this promising compound.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. ScienceDirect. Available at: [Link]
-
Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. Available at: [Link]
-
Regioselective synthesis and biological evaluation of novel bis(2-chloroquinolines). Springer. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Royal Society of Chemistry. Available at: [Link]
-
Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]
-
Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Publications. Available at: [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]
-
Some examples of quinoline-based approved drugs. ResearchGate. Available at: [Link]
-
Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. PubMed. Available at: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Chloro-3-(4-chlorophenyl)quinoline Analogs: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this diverse family, 2-chloro-3-arylquinoline derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential as anticancer agents. This guide provides a comprehensive head-to-head comparison of 2-Chloro-3-(4-chlorophenyl)quinoline analogs, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
The Rationale for Targeting Cancer with 2-Chloro-3-arylquinoline Analogs
The design of novel anticancer agents often focuses on the inhibition of key signaling pathways that are dysregulated in cancer cells. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are two such critical targets.[3] Overactivation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[4][5] Several quinoline and quinazoline-based compounds have been developed as potent inhibitors of these receptor tyrosine kinases (RTKs).[6][7] The 2-chloro-3-arylquinoline scaffold provides a robust framework for the development of such inhibitors, with the 2-chloro substituent acting as a versatile handle for further chemical modifications and the 3-aryl group playing a crucial role in modulating biological activity.
Comparative Analysis of Anticancer Activity
| Compound ID | Core Scaffold Modification (at position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | HepG2 (Liver) | 6.95 ± 0.34 | [8] |
| 1b | 4-Chlorophenyl | HCT-116 (Colon) | 8.35 ± 0.42 | [8] |
| 2a | Phenyl | HepG2 (Liver) | 8.02 ± 0.38 | [8] |
| 2b | Phenyl | HCT-116 (Colon) | 7.15 ± 0.35 | [8] |
| 3 | 2-Amino-3-cyano-4H-chromene | PC-3 (Prostate) | > 50 | [2] |
| 4 | Fused 1-cyclohexen-4-yl | MCF-7 (Breast) | 15.8 ± 1.30 | [2] |
From the limited available data, we can infer preliminary structure-activity relationships. For instance, the presence of a halogen, such as chlorine, on the 3-phenyl ring appears to be a favorable substitution for cytotoxic activity against certain cancer cell lines.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell signaling.[6][7] The EGFR and VEGFR signaling pathways are prominent targets.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.
Caption: EGFR Signaling Pathway and Inhibition by 2-Chloro-3-arylquinoline Analogs.
The VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a critical target for anticancer therapies.
Caption: VEGFR Signaling Pathway and its Inhibition.
Experimental Methodologies: A Guide to Synthesis and Evaluation
Reproducibility and methodological rigor are paramount in drug discovery research. This section provides detailed, step-by-step protocols for the synthesis of the precursor 2-chloro-3-formylquinoline and the subsequent evaluation of the cytotoxic activity of its derivatives.
Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds and is particularly effective for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[10][11]
Caption: Experimental Workflow for Vilsmeier-Haack Synthesis.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. The molar ratio of POCl₃ to the N-arylacetamide substrate is typically high.[10]
-
Stir the resulting mixture for 30 minutes at low temperature to ensure the complete formation of the Vilsmeier reagent.
-
Cyclization: Add the corresponding N-arylacetamide in portions to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture, for instance, to 90°C, and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium carbonate solution, until a precipitate is formed.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-3-formylquinoline.
Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cell lines in 96-well plates at an optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-chloro-3-arylquinoline analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate controls (vehicle control and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
The 2-chloro-3-(4-chlorophenyl)quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The available data, though fragmented, suggests that substitutions on both the quinoline core and the 3-aryl ring can significantly influence cytotoxic activity. Future research should focus on the systematic synthesis and evaluation of a comprehensive library of analogs to establish a more definitive structure-activity relationship. This should include variations in the electronic and steric properties of the substituents on the phenyl ring, as well as modifications at other positions of the quinoline nucleus.
Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of the most potent analogs. Kinase inhibition assays against a panel of cancer-related kinases, including EGFR and VEGFR, would provide crucial insights into their mechanism of action. Molecular docking studies can further elucidate the binding modes of these compounds within the active sites of their target proteins, guiding the rational design of next-generation inhibitors with enhanced potency and selectivity.[6][7][9] The integration of synthetic chemistry, in vitro biological evaluation, and computational modeling will be instrumental in advancing this promising class of compounds from lead structures to clinical candidates.
References
-
Creative Bioarray. MTT Analysis Protocol. [Link]
- Zhang, H., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 22(1), 1-25.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Orozco-rangel, F., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17359-17374.
- Al-Ostoot, F. H., et al. (2022). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Frontiers in Chemistry, 10, 969542.
- El-Damasy, D. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992.
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.
- Al-Suwaidan, I. A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 16(12), 1729.
-
Bowel Cancer Australia. (2011, May 29). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. YouTube. [Link]
- Lam, K. T., et al. (2017). Interactions between ligand-bound EGFR and VEGFR2. Journal of Biological Chemistry, 292(44), 18099-18108.
- Larsen, A. K., et al. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Pharmacology & Therapeutics, 131(1), 80-90.
- El-Sayed, N. N. E., et al. (2020). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 17(7), 885-898.
- Heymach, J. V., et al. (2009). Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. Journal of Thoracic Oncology, 4(4), 443-448.
- Ludovini, V., et al. (2007). Correlation between VEGF/VEGFR2 and EGFR immunohistochemical protein expression in early stage non-small cell lung cancer. Cancer Research, 67(9 Supplement), 4545.
- Singh, P. P., et al. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).
- Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
- Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
- Abumelha, H. M., et al. (2024). Design, synthesis, and structure–activity relationship of 2-chloro-3-formylquinoline containing hybrids as powerful antibacterial agents. RSC Medicinal Chemistry.
- Singh, R. M., et al. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36).
- Kumar, C. S., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. European Journal of Medicinal Chemistry, 84, 54-65.
- Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(2), 138-151.
- Wang, L., et al. (2020). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1: H -benzo [d] imidazol-2-yl)quinoline derivatives as antitumor agents: In vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response. European Journal of Medicinal Chemistry, 187, 111956.
- Abdel-Wahab, B. F., et al. (2018).
- El-Sayed, N. N. E., et al. (2020). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 17(7), 885-898.
- Abdel-Ghani, T. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.
- Al-Ostoot, F. H., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Frontiers in Chemistry, 10, 969542.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Interactions between ligand-bound EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to the Antimalarial Activity of Quinoline Derivatives and Chloroquine
<Senior Application Scientist
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold and the Challenge of Resistance
The quinoline ring system is a cornerstone of antimalarial chemotherapy, with quinine, isolated from the Cinchona tree bark in the 17th century, being the first known effective treatment.[1] Subsequent synthetic derivatives, most notably chloroquine (CQ), became frontline therapies due to their high efficacy, low cost, and favorable safety profile.[2] These drugs have saved countless lives. However, their widespread use has led to the emergence and spread of drug-resistant Plasmodium falciparum strains, rendering chloroquine ineffective in many malaria-endemic regions.[3][4] This has necessitated a relentless search for new antimalarial agents, with a significant focus on modifying the quinoline scaffold to overcome existing resistance mechanisms.[1][2]
This guide provides a comparative analysis of various quinoline derivatives and chloroquine, delving into their mechanisms of action, resistance profiles, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action and the Rise of Resistance
The primary target for 4-aminoquinolines like chloroquine is the parasite's food vacuole.[5] Inside this acidic organelle, the parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[5][6] Chloroquine, a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin crystal, preventing further polymerization.[5] The resulting buildup of free heme leads to oxidative stress and parasite death.[5][6]
Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane.[3][4][7][8] These mutations enable the transporter to pump chloroquine out of the vacuole, reducing its concentration at the site of action.[3][7][8] Mutations in the P. falciparum multidrug resistance 1 (PfMDR1) gene can also contribute to resistance, though to a lesser extent.[3][8]
Caption: Mechanism of Chloroquine action and resistance.
A New Generation of Quinoline Derivatives: Overcoming Resistance
To combat chloroquine resistance, researchers have developed numerous quinoline derivatives. These can be broadly categorized and often exhibit improved activity against resistant parasite strains.
Structure-Activity Relationship (SAR) Insights
Key structural modifications to the quinoline core have been shown to influence antimalarial activity:
-
7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring, such as chlorine, is crucial for optimal activity.[9] Replacing it with an electron-donating group like a methyl group significantly reduces or abolishes activity.[9]
-
4-Amino Side Chain: The nature of the side chain at the 4-position is critical. A flexible dialkylaminoalkyl chain with 2 to 5 carbons between the nitrogen atoms is generally optimal for activity, as seen in chloroquine.[9][10] Modifications to this side chain, such as incorporating aromatic rings or hydroxyl groups, can reduce toxicity while maintaining or slightly altering activity.[10]
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking the quinoline scaffold to other pharmacophores.[1][11] This can lead to compounds with dual mechanisms of action or an enhanced ability to accumulate in the parasite. Examples include hybrids with pyrimidine, ferrocene, and chalcones.[1][11]
Notable Classes of Quinoline Derivatives
-
Ferrocene-Quinoline Hybrids: The incorporation of a ferrocene moiety has yielded compounds like ferroquine. These hybrids often exhibit high lipophilicity, enhancing their ability to permeate parasite membranes and accumulate in the digestive vacuole.[11] Some derivatives are significantly more active than chloroquine against resistant strains.[11]
-
Quinoline-Pyrimidine Hybrids: These hybrids have shown excellent in vitro activity against both chloroquine-sensitive and resistant strains, with some being over 10-fold more potent than chloroquine against resistant parasites.[11] Their mode of action is also believed to involve the inhibition of heme detoxification.[11]
-
Reversed Chloroquines: This approach involves attaching a chemosensitizer-like moiety to the chloroquine pharmacophore.[12][13] These compounds have demonstrated good activity against both sensitive and resistant P. falciparum strains.[12]
Quantitative Comparison of In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for chloroquine and selected quinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Lower IC50 values indicate higher potency.
| Compound/Derivative Class | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Chloroquine | Pf3D7 (CQ-S) | ~0.25 | >172 | [14] |
| PfW2 (CQ-R) | ~0.23 - 0.37 | - | [1][11] | |
| Quinoline-Pyrimidine Hybrid | W2 (CQ-R) | 0.033 | - | [11] |
| Amino-quinoline Derivative (40a) | Pf3D7 (CQ-S) | 0.25 | 172.84 | [14] |
| 8-Aminoquinoline Derivative (40c) | 3D7 (CQ-S) | 1.99 | - | [14] |
| RKL-9 (CQ-R) | 5.69 | - | [14] | |
| Quinoline-Dioxoisoindoline Hybrid (17) | W2 (CQ-R) | 0.097 | - | [1] |
| Amino-alcohol Quinoline (121) | PfW2 (CQ-R) | ~15x more effective than CQ | - | [1] |
| Ferroquine Derivative | P. falciparum isolates | ~6x more active than CQ | - | [11] |
Note: IC50 and SI values can vary between studies due to different experimental conditions and cell lines used for cytotoxicity assessment.
Experimental Protocols for Assessing Antimalarial Activity
A crucial aspect of antimalarial drug discovery is the accurate and reproducible assessment of a compound's efficacy. The following outlines a standard in vitro assay.
In Vitro Antiplasmodial Activity: SYBR Green I-Based Fluorescence Assay
This assay is widely used for its simplicity, cost-effectiveness, and suitability for high-throughput screening.[15][16][17][18] It measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
Principle: SYBR Green I is a fluorescent dye that exhibits a strong increase in fluorescence upon binding to double-stranded DNA. In this assay, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus, to the number of viable parasites.
Step-by-Step Methodology:
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with AlbuMAX I, hypoxanthine, and gentamicin) at 37°C in a controlled atmosphere (5% O2, 5% CO2, 90% N2).[18]
-
Drug Dilution and Plating: The test compounds are serially diluted to the desired concentrations. These dilutions are then added to a 96-well microtiter plate.
-
Parasite Addition: A synchronized culture of P. falciparum-infected erythrocytes (typically at the ring stage) is added to each well of the microtiter plate.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This buffer lyses the erythrocytes and releases the parasite DNA.
-
Fluorescence Measurement: The plate is incubated in the dark, and the fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).[19]
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration. The IC50 value is then determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Cytotoxicity Assessment
To ensure that the observed antimalarial activity is specific to the parasite and not due to general cellular toxicity, cytotoxicity assays are performed on mammalian cell lines (e.g., HeLa, HepG2, or WI-26VA4).[20][21][22] The MTT assay is a commonly used method.[23][24]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]
Brief Methodology:
-
Mammalian cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[23][24]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[23][24]
-
The 50% cytotoxic concentration (CC50) is calculated.
The Selectivity Index (SI) is then determined by dividing the CC50 value by the IC50 value (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells, which is a desirable characteristic for a drug candidate.[22]
Conclusion and Future Directions
The quinoline scaffold remains a highly privileged structure in the quest for new antimalarial agents. While chloroquine's efficacy has been severely compromised by resistance, its derivatives and hybrids demonstrate the immense potential of this chemical class. Many new quinoline-based compounds show potent activity against chloroquine-resistant strains of P. falciparum and exhibit favorable selectivity indices.[5]
Future research will likely focus on:
-
Novel Hybrid Molecules: Combining the quinoline core with other pharmacophores to create drugs with dual mechanisms of action, potentially slowing the development of resistance.
-
Targeting Different Life Cycle Stages: Developing quinoline derivatives that are active not only against the asexual blood stages but also against liver stages and gametocytes to block transmission.[25]
-
Structure-Guided Drug Design: Utilizing computational modeling and a deeper understanding of resistance mechanisms to design novel quinolines that can evade efflux pumps like PfCRT.[14]
The continued exploration and modification of the quinoline nucleus, guided by robust experimental evaluation, will undoubtedly play a crucial role in the development of the next generation of antimalarial therapies.
References
- Quinoline-Based Hybrid Compounds with Antimalarial Activity.MDPI.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.RSC Advances.
- Chloroquine.Wikipedia.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.MDPI.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.YouTube.
- P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
- A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lact
- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum.PLOS One.
- A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs.Benchchem.
- Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mut
- Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs.PMC - PubMed Central.
- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria.PMC.
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- 4-Substituted Quinolines: Structure Activity Rel
- SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.Scilit.
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs.PubMed.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.PMC.
- In vitro assessment for cytotoxicity screening of new antimalarial candidates.
- SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.PubMed.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.NIH.
- SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Request PDF.
- Chloroquine and Other Quinoline Antimalarials.
- In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes.NIH.
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. mdpi.com [mdpi.com]
- 12. Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 15. scilit.com [scilit.com]
- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. iddo.org [iddo.org]
- 20. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 21. researchgate.net [researchgate.net]
- 22. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. scielo.br [scielo.br]
- 25. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(4-chlorophenyl)quinoline
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 2-Chloro-3-(4-chlorophenyl)quinoline, a chlorinated heterocyclic compound, requires meticulous handling from cradle to grave. Its disposal is not a mere procedural afterthought but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established chemical safety principles.
Hazard Profile and Essential Precautions
Understanding the inherent risks of a compound is the foundation of its safe management. 2-Chloro-3-(4-chlorophenyl)quinoline is a solid substance whose hazard profile necessitates careful handling to avoid personal exposure and environmental contamination. As a member of the chlorinated aromatic compound class, it is prudent to assume a degree of environmental persistence and toxicity, mandating its treatment as hazardous waste.[1]
Table 1: Chemical and Hazard Identification
| Property | Identifier | Source |
|---|---|---|
| CAS Number | 85274-81-3 | [2][3] |
| Molecular Formula | C₁₅H₉Cl₂N | [3] |
| Physical Form | Solid | |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 |
| Signal Word | Warning | |
The Globally Harmonized System (GHS) codes indicate that this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal preparations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1]
Mandatory PPE includes:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A buttoned lab coat. For larger quantities, a chemical-resistant apron is recommended.[1]
The Core Principle: Waste Segregation and Containment
The cardinal rule of chemical waste management is segregation. Never mix 2-Chloro-3-(4-chlorophenyl)quinoline waste with other waste streams. Improper mixing can lead to unintended chemical reactions, complicate the disposal process, and violate regulatory requirements. All materials that have come into contact with this compound must be considered hazardous waste.[6]
Step-by-Step Containment Protocol:
-
Identify the Waste Type: Determine if the waste is solid, liquid, or contaminated sharps.
-
Select the Correct Waste Container:
-
Solid Waste: Collect unused or residual 2-Chloro-3-(4-chlorophenyl)quinoline, contaminated weighing papers, gloves, and other disposable labware in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[6]
-
Liquid Waste: If the compound has been dissolved in a solvent, collect this solution in a separate, sealed, and clearly labeled liquid hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless your institution's guidelines specifically permit it.
-
-
Label the Container Immediately: Proper labeling is a critical safety and compliance measure. The label must be securely affixed to the container and include:
-
The full chemical name: "2-Chloro-3-(4-chlorophenyl)quinoline" and the CAS number "85274-81-3".
-
The words "Hazardous Waste".
-
An accurate indication of the contents, including solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful).
-
The date the container was started.
-
Discharge of this chemical or its solutions into sewer systems is strictly prohibited.[5][7][8] Chlorinated compounds can be toxic to aquatic life and may disrupt wastewater treatment processes.[8]
Disposal Workflow: From Benchtop to Final Pickup
The following workflow provides a systematic process for managing the disposal of 2-Chloro-3-(4-chlorophenyl)quinoline. This procedure ensures safety at every stage, from the point of generation to its final removal from the laboratory.
Caption: Disposal workflow for 2-Chloro-3-(4-chlorophenyl)quinoline.
Operational Steps:
-
Accumulation: Collect the properly segregated and contained waste at a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed except when adding waste. Do not overfill containers.
-
Arrange for Disposal: Once the container is full or you have completed the project, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6] Provide them with a complete and accurate description of the waste.
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear plan is essential. All actions should prioritize personal safety.
In Case of a Spill: [1]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Eliminate all sources of ignition.[7] Prevent the spill from spreading or entering drains.
-
Cleanup: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[1]
In Case of Personnel Exposure: [5]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
The Final Disposition: High-Temperature Incineration
The recommended and most environmentally sound method for the final disposal of chlorinated aromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6] This method is crucial for two primary reasons:
-
Complete Destruction: Incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete breakdown of the stable quinoline and chlorophenyl rings into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride. The resulting hydrogen chloride is then neutralized in a flue gas scrubbing system.[5]
-
Prevents Environmental Persistence: Unlike landfilling, which risks leaching into soil and groundwater, complete thermal destruction eliminates the compound from the environment.
By adhering to this comprehensive disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem.
References
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Quinoline Material Safety Data Sheet. Finar Limited. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. [Link]
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts... U.S. Environmental Protection Agency. [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University. [Link]
-
EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. U.S. Environmental Protection Agency. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-CHLORO-3-(4-CHLOROPHENYL)QUINOLINE | 85274-81-3 [amp.chemicalbook.com]
- 3. 85274-81-3 | 2-Chloro-3-(4-chlorophenyl)quinoline - Moldb [moldb.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. actylislab.com [actylislab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-(4-chlorophenyl)quinoline
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Chloro-3-(4-chlorophenyl)quinoline (CAS No. 85274-81-3). This is not a generic checklist; it is a procedural manual designed to build a deep, intuitive understanding of why each piece of PPE is critical, ensuring your safety is a self-validating system.
While specific toxicological data for this compound is limited, its structure—a chlorinated quinoline derivative—provides a strong basis for a rigorous, risk-based safety assessment. The guidance herein is synthesized from safety data for the compound itself, structurally similar chemicals, and established protocols for handling the quinoline chemical class, which is known to include compounds with significant health hazards.[1][2]
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential hazards is the first step in any robust safety protocol. Based on available data, 2-Chloro-3-(4-chlorophenyl)quinoline is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[3]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[5]
Beyond these immediate hazards, the broader quinoline family of compounds carries warnings for more severe, long-term health effects. Quinoline itself is suspected of causing genetic defects and may cause cancer.[2][4][6][7] Therefore, when handling any novel quinoline derivative, it is prudent to operate with a higher level of caution, assuming the potential for carcinogenicity and mutagenicity.[2][8] This conservative approach is the cornerstone of trustworthy laboratory safety.
This assessment dictates that our PPE strategy must prevent exposure through all primary routes: dermal (skin) contact, ocular (eye) contact, and inhalation.
Core PPE Requirements: Your Comprehensive Defense
Engineering controls, such as working within a certified chemical fume hood, are the primary method for exposure control.[9] PPE is the critical final barrier. The following are the minimum PPE requirements for any procedure involving 2-Chloro-3-(4-chlorophenyl)quinoline.
Eye and Face Protection
Direct ocular exposure can cause serious irritation. Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][10]
-
Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects facial skin and provides a secondary barrier for the eyes.
Hand Protection
This compound is harmful in contact with skin, and repeated exposure can lead to significant absorption.[11] Glove selection is therefore critical.
-
Glove Type: Use chemical-resistant, powder-free gloves.[12] Nitrile gloves are a common starting point, but for prolonged handling or immersion, more robust materials are necessary. Always inspect gloves for tears or pinholes before use.[5][6]
-
Double Gloving: For all procedures, it is highly recommended to wear two pairs of gloves. This practice significantly reduces the risk of exposure if the outer glove is compromised. The outer glove should be removed and replaced immediately upon known or suspected contact.
-
Glove Change Frequency: Do not wear the same pair of gloves for more than one to two hours, and change them immediately if contamination is suspected.[12]
Table 1: General Glove Selection Guide for Chlorinated Heterocyclic Compounds
| Glove Material | Recommended Use | Typical Breakthrough Time |
| Nitrile | Short-duration tasks, splash protection | Fair to Good |
| Neoprene | Good resistance to a broad range of chemicals | Good to Excellent |
| Butyl Rubber | Excellent for ketones and esters, but check for chlorinated compounds | Varies; consult manufacturer data |
| Viton™ | Excellent resistance to chlorinated and aromatic hydrocarbons | Excellent |
Note: This is a general guide. Since specific breakthrough time data for 2-Chloro-3-(4-chlorophenyl)quinoline is not available, you must consult the glove manufacturer's specific chemical resistance charts for the gloves used in your laboratory.
Body Protection
Protecting your skin is paramount. No skin should be exposed while working in the lab.
-
Laboratory Coat: A clean, 100% cotton or flame-resistant lab coat with full-length sleeves and a fully buttoned front is mandatory.[10]
-
Chemical Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Clothing: Full-length pants and closed-toe shoes are required at all times. Shorts, skirts, and perforated shoes are not permitted.
Respiratory Protection
Given that the compound may cause respiratory irritation and is harmful if inhaled, controlling airborne exposure is essential.
-
Primary Control: All work with 2-Chloro-3-(4-chlorophenyl)quinoline, especially when in solid/powder form, must be conducted in a certified chemical fume hood to minimize vapor and dust inhalation.[9]
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill cleanup), respiratory protection is required. Use a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a combination ABEK/P3 cartridge).[10][12] Fit testing is mandatory for all users of tight-fitting respirators.
Procedural Guidance: PPE in Action
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself to prevent cross-contamination.
Donning & Doffing Workflow
The following diagram illustrates the correct sequence to ensure contaminants are not transferred to your skin or clothing during removal.
Caption: Correct donning and doffing sequence for PPE.
Decontamination and Disposal Plan
Proper disposal is a critical part of the safety lifecycle.
-
Disposable PPE: All contaminated disposable PPE, especially gloves, must be disposed of as hazardous chemical waste. Place them in a designated, sealed waste container immediately after removal.
-
Non-Disposable PPE: Reusable items like goggles and face shields must be decontaminated after each use according to your institution's standard operating procedures.
-
Spills: In the event of a spill, evacuate the area and follow your laboratory's emergency spill cleanup procedure. Do not attempt to clean a large spill without appropriate training and respiratory protection.[11] Absorb spills with an inert material and place them in a sealed container for hazardous waste disposal.[13]
Emergency Operational Plan: In Case of Exposure
Immediate and correct action can significantly mitigate harm.
-
Skin Contact: Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[9][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for 2-Chloro-3-(4-chlorophenyl)quinoline available for emergency responders.
References
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. Loba Chemie. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
-
2-Chloro-4-(trifluoromethyl)quinoline. PubChem. [Link]
-
Material Safety Data Sheet - Quinoline. Finar Limited. [Link]
-
Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 2-Chloroquinoline | 612-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. pppmag.com [pppmag.com]
- 13. actylislab.com [actylislab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
